3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methoxy-1,5-dimethylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4-5(7)6(10-3)8-9(4)2;/h7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVHEHXZCZMADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679291 | |
| Record name | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211264-90-2, 1263094-62-7 | |
| Record name | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of clinically successful drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern of this molecule, featuring a methoxy group at the 3-position, a primary amine at the 4-position, and methyl groups at the 1 and 5-positions, offers a unique three-dimensional structure for molecular recognition by biological targets. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that begins with the construction of the core pyrazole ring, followed by a series of functional group interconversions to install the desired substituents in a regioselective manner. The overall synthetic pathway can be logically divided into four key stages:
-
Pyrazole Ring Formation: Synthesis of the 1,5-dimethyl-1H-pyrazol-3(2H)-one intermediate.
-
O-Methylation: Conversion of the pyrazol-3-one to the corresponding 3-methoxy-1,5-dimethyl-1H-pyrazole.
-
Nitration: Regioselective introduction of a nitro group at the 4-position of the pyrazole ring.
-
Reduction and Salt Formation: Reduction of the nitro group to a primary amine followed by conversion to the hydrochloride salt.
This strategic approach ensures high yields and purity of the final product by leveraging well-established and robust chemical transformations.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Part 1: Synthesis of 1,5-dimethyl-1H-pyrazol-3(2H)-one
The construction of the pyrazole ring is achieved through a classical cyclocondensation reaction between a β-ketoester, ethyl acetoacetate, and methylhydrazine. This reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable pyrazolone ring.
Experimental Protocol:
-
To a stirred solution of methylhydrazine (1.0 eq) in ethanol, slowly add ethyl acetoacetate (1.0 eq) at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield a crude solid.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 1,5-dimethyl-1H-pyrazol-3(2H)-one as a crystalline solid.
Causality of Experimental Choices:
-
Solvent: Ethanol is an ideal solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Stoichiometry: The use of equimolar amounts of the reactants ensures efficient conversion and minimizes side products.
Part 2: O-Methylation to 3-Methoxy-1,5-dimethyl-1H-pyrazole
The hydroxyl group of the pyrazol-3-one exists in tautomeric equilibrium with its keto form. The O-methylation is achieved by treating the pyrazol-3-one with a suitable methylating agent in the presence of a base. Methyl iodide is a common and effective methylating agent for this transformation.[1]
Experimental Protocol:
-
To a solution of 1,5-dimethyl-1H-pyrazol-3(2H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Stir the suspension at room temperature for 30 minutes to ensure the formation of the corresponding phenoxide.
-
Slowly add methyl iodide (CH₃I, 1.2 eq) to the reaction mixture.
-
The reaction is then heated to 60-70 °C and stirred for 8-12 hours. Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give 3-methoxy-1,5-dimethyl-1H-pyrazole.
Causality of Experimental Choices:
-
Base and Solvent: The combination of potassium carbonate as a mild base and DMF as a polar aprotic solvent is effective for promoting the SN2 reaction between the pyrazolate anion and methyl iodide.[2]
-
Temperature: Moderate heating increases the rate of the reaction without promoting significant side reactions.
Part 3: Nitration of 3-Methoxy-1,5-dimethyl-1H-pyrazole
The introduction of the nitro group at the 4-position of the pyrazole ring is a crucial step. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the electron-rich pyrazole ring. The 4-position is the most activated site for electrophilic attack due to the directing effects of the nitrogen atoms and the methoxy group.[3][4][5][6][7]
Experimental Protocol:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 3-methoxy-1,5-dimethyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water until neutral, and dried to yield 3-methoxy-1,5-dimethyl-4-nitro-1H-pyrazole.
Causality of Experimental Choices:
-
Nitrating Agent: The mixture of concentrated nitric and sulfuric acids is a potent nitrating agent, capable of generating the necessary nitronium ion electrophile.
-
Temperature Control: The reaction is highly exothermic, and maintaining a low temperature is critical to prevent over-nitration and decomposition of the starting material.
Caption: Mechanism of the electrophilic nitration of the pyrazole ring.
Part 4: Reduction of the Nitro Group and Hydrochloride Salt Formation
The final steps involve the reduction of the nitro group to a primary amine and the subsequent formation of the hydrochloride salt. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method for this reduction.[8][9][10][11] Alternatively, chemical reduction using stannous chloride (SnCl₂) in an acidic medium can also be employed.[12][13][14][15][16]
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 3-methoxy-1,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine.
Experimental Protocol (Hydrochloride Salt Formation):
-
Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.[17][18]
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.[19][20]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.
Causality of Experimental Choices:
-
Reduction Method: Catalytic hydrogenation is often preferred due to its clean reaction profile and the ease of product isolation. The catalyst can be easily removed by filtration.
-
Salt Formation: The use of anhydrous conditions is crucial during salt formation to prevent the incorporation of water into the crystal lattice of the final product. The choice of solvent influences the solubility of the amine and the precipitation of the salt.
Data Presentation
| Step | Reactant | Product | Reagents and Conditions | Yield (%) |
| 1 | Ethyl Acetoacetate + Methylhydrazine | 1,5-dimethyl-1H-pyrazol-3(2H)-one | Ethanol, Reflux | 80-90 |
| 2 | 1,5-dimethyl-1H-pyrazol-3(2H)-one | 3-Methoxy-1,5-dimethyl-1H-pyrazole | CH₃I, K₂CO₃, DMF, 60-70 °C | 75-85 |
| 3 | 3-Methoxy-1,5-dimethyl-1H-pyrazole | 3-Methoxy-1,5-dimethyl-4-nitro-1H-pyrazole | HNO₃, H₂SO₄, 0-10 °C | 85-95 |
| 4 | 3-Methoxy-1,5-dimethyl-4-nitro-1H-pyrazole | This compound | 1. H₂/Pd/C, MeOH 2. HCl (gas or solution) | 90-98 |
Yields are approximate and may vary based on experimental conditions and scale.
Characterization and Quality Control
The identity and purity of the final product and key intermediates should be confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the pyrazole ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretch of the amine, the C-O stretch of the methoxy group, and the absence of the N-O stretches of the nitro group in the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point Analysis: To assess the purity of the crystalline hydrochloride salt.
-
Elemental Analysis (CHN): To confirm the empirical formula of the final product.
Safety Considerations
-
Methylhydrazine: Is a toxic and flammable substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Methyl Iodide: Is a toxic and volatile alkylating agent. All manipulations should be performed in a fume hood.
-
Concentrated Acids (Nitric and Sulfuric): Are highly corrosive. Use appropriate PPE, including acid-resistant gloves and safety goggles. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined, multi-step synthetic route. By understanding the underlying chemical principles and carefully controlling the reaction conditions at each stage, researchers can obtain this valuable compound in high yield and purity. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals engaged in the synthesis of novel pyrazole derivatives for applications in drug discovery and development.
References
-
Making Aniline HCl. (2023, November 17). In YouTube. Retrieved from [Link]
-
Amine salts. In Oxford Reference. Retrieved from [Link]
-
How to make a salt of a novel compound? (2012, July 25). In ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). In TSI Journals. Retrieved from [Link]
-
Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2008). In ResearchGate. Retrieved from [Link]
-
Forming oxalte salts of amines. (2021, August 26). In Sciencemadness.org. Retrieved from [Link]
- Method for salt preparation. (n.d.). In Google Patents.
- Catalytic hydrogenation process for preparing pyrazoles. (n.d.). In Google Patents.
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). In ACS Omega. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). In MDPI. Retrieved from [Link]
-
Synthesis of 3-benzoylbenzofuran-pyrazoles as potential anti-HIV agents. (2022). In RSC Medicinal Chemistry. Retrieved from [Link]
-
Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions a. (2018). In ResearchGate. Retrieved from [Link]
-
Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. (1995). In PubMed. Retrieved from [Link]
-
Nitro Reduction - SnCl2. In Common Organic Chemistry. Retrieved from [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2011). In PMC. Retrieved from [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (1984). In Science Primary Literature. Retrieved from [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). In PubMed. Retrieved from [Link]
-
Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. (2004). In ResearchGate. Retrieved from [Link]
-
Direct nitration of five membered heterocycles. (2005). In ResearchGate. Retrieved from [Link]
-
Manipulating nitration and stabilization to achieve high energy. (2023). In Semantic Scholar. Retrieved from [Link]
-
Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. (1969). In RSC Publishing. Retrieved from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). In SciSpace. Retrieved from [Link]
-
Manipulating nitration and stabilization to achieve high energy. (2023). In PMC. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). In PMC. Retrieved from [Link]
-
N-methylation of pyrazole. (2023). In Reddit. Retrieved from [Link]
-
Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. (2020, November 20). In YouTube. Retrieved from [Link]
- Catalytic hydrogenation of nitrosamines to hydrazines. (n.d.). In Google Patents.
-
Hydrogenation. (2021, October 12). In YouTube. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. US3182086A - Catalytic hydrogenation of nitrosamines to hydrazines - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 14. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. m.youtube.com [m.youtube.com]
- 20. oxfordreference.com [oxfordreference.com]
3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride chemical properties
An In-depth Technical Guide to 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Foreword
As a cornerstone in modern medicinal chemistry, the pyrazole scaffold is a privileged structure, appearing in a multitude of pharmacologically active agents.[1][2] The functionalization of this heterocyclic core unlocks vast chemical space, enabling the fine-tuning of molecular properties for targeted biological activity. This guide focuses on a specific, highly functionalized derivative: this compound. We will dissect its chemical identity, physicochemical properties, reactivity, and safety considerations, providing researchers and drug development professionals with a comprehensive technical overview.
Chemical Identity and Structural Elucidation
This compound is a substituted aminopyrazole derivative provided as its hydrochloride salt to improve stability and handling. The core structure consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which imparts significant aromatic character and unique chemical properties.[2]
The substitution pattern is key to its utility:
-
N1-Methyl and C5-Methyl: These methyl groups lock the tautomeric form of the pyrazole ring and provide steric bulk, influencing molecular conformation and interaction with biological targets.
-
C3-Methoxy Group: An electron-donating group that modulates the electronic properties of the pyrazole ring, impacting its reactivity and basicity.
-
C4-Amine Group: A primary amine that serves as a crucial synthetic handle for further derivatization and as a key pharmacophoric feature for hydrogen bonding interactions.[3]
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine;hydrochloride | N/A |
| CAS Number | 2337583-20-4 | [4] |
| Molecular Formula | C₆H₁₂ClN₃O | [4] |
| Molecular Weight | 177.63 g/mol | [4] |
| MDL Number | MFCD16039353 | [4] |
| PubChem CID | 45791258 (free base) | [5] |
| InChI Key | LSVHEHXZCZMADY-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=C(C(=NN1C)OC)N.Cl |[4] |
Physicochemical Properties
The physical properties of this compound are dictated by its salt form and the functional groups present. As a hydrochloride salt, it is expected to be a solid with higher water solubility and melting point compared to its free base form.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Appearance | Solid | [4] |
| Solubility | No specific data available, but the hydrochloride form suggests moderate solubility in polar solvents like water and alcohols. | Inferred from salt form |
| Melting Point | No specific data available. | [6] |
| Boiling Point | No specific data available. | [6] |
| XlogP (Predicted) | 0.3 (for free base) |[7] |
The low predicted XlogP value for the free base indicates a relatively hydrophilic character, which is further enhanced by its formulation as a hydrochloride salt. This property is often desirable in early-stage drug discovery to ensure sufficient aqueous solubility for biological assays.
Synthesis and Spectroscopic Characterization
A plausible synthetic route would involve the construction of the substituted pyrazole core, followed by the introduction and subsequent reduction of a nitro group at the C4 position.
Caption: A potential synthetic pathway for the target compound.
Spectroscopic Analysis (Predicted)
Given that vendors may not provide analytical data for this compound, researchers must confirm its identity and purity.[4] Based on its structure, the following spectroscopic signatures are expected:
-
¹H NMR:
-
Singlets corresponding to the N1-methyl and C5-methyl protons.
-
A singlet for the C3-methoxy protons.
-
A broad singlet for the amine (-NH₂) protons, which would likely shift downfield in the hydrochloride salt form (-NH₃⁺). The exact chemical shifts would require experimental determination.
-
-
¹³C NMR:
-
Distinct signals for the two methyl carbons attached to the ring (N1-CH₃ and C5-CH₃).
-
A signal for the methoxy carbon (O-CH₃).
-
Four distinct signals for the pyrazole ring carbons (C3, C4, C5, and the carbon attached to the amine).
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the amine group (or ammonium in the salt form), typically in the range of 3200-3400 cm⁻¹.
-
C-H stretching from the methyl and methoxy groups (~2850-3000 cm⁻¹).
-
C=N and C=C stretching vibrations characteristic of the pyrazole aromatic ring (~1500-1650 cm⁻¹).
-
A strong C-O stretching band for the methoxy group (~1050-1250 cm⁻¹).
-
Chemical Reactivity and Applications
The reactivity of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine is primarily governed by the nucleophilic character of the C4-amine group and the electronic nature of the pyrazole ring. Aminopyrazoles are versatile building blocks for synthesizing fused heterocyclic systems, which are of great interest in medicinal chemistry.[3]
Caption: Primary reactive sites of the aminopyrazole core.
-
Reactions at the Amino Group (Site A): The primary amine is a potent nucleophile. It can readily undergo:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.[9]
-
Cyclocondensation: As a binucleophile, it can react with 1,3-dielectrophiles (like β-diketones) to form fused pyrazolo[3,4-b]pyridines.
-
-
Reactivity of the Pyrazole Ring (Site B): The pyrazole ring itself is relatively electron-rich and aromatic. While the N1 position is blocked by a methyl group, the N2 nitrogen retains a lone pair of electrons, contributing to the basicity of the molecule.[1] Electrophilic aromatic substitution is possible, but the position is directed by the existing substituents. The strong activating effect of the amine and methoxy groups would likely direct electrophiles to the available positions, although steric hindrance from the C5-methyl group is a consideration.
Applications in Drug Discovery
Aminopyrazole derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1] They are found in compounds developed as:
This specific compound, with its defined substitution pattern, serves as a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[12]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. Safety data sheets (SDS) provide critical information.
Table 3: GHS Hazard Information | Category | Code | Statement | Source | | :--- | :--- | :--- | :--- | | Pictogram | GHS06 (Skull and Crossbones) | |[4] | | Signal Word | Danger | |[4] | | Hazard Class | Acute Toxicity 3, Oral | H301 | Toxic if swallowed. |[4] | | Precautionary | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |[4] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[14]
-
Storage: Store in a tightly closed container in a cool, dry place.[14][15] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[14][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]
Conclusion
This compound is a highly functionalized heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its key features—a nucleophilic amine for derivatization, a substituted pyrazole core, and favorable physicochemical properties in its salt form—make it an attractive starting material for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and safety protocols is paramount for its effective and safe utilization in a research and development setting.
References
-
Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. ResearchGate. Available from: [Link]
-
Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. ACS Publications. Available from: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [PDF] Available from: [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Recent developments in aminopyrazole chemistry. ARKIVOC. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available from: [Link]
-
This compound. Aladdin Scientific. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
This compound. PubChemLite. Available from: [Link]
-
3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine. PubChem. Available from: [Link]
-
3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride. MySkinRecipes. Available from: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]
- Processes for the preparation of pesticide compounds. Google Patents.
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine | C6H11N3O | CID 45791258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. PubChemLite - this compound (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride [myskinrecipes.com]
- 13. biosynth.com [biosynth.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a privileged scaffold in a multitude of approved drugs and clinical candidates.[3] Among the various substituted pyrazoles, aminopyrazoles have garnered significant attention due to their ability to act as potent ligands for a diverse range of biological targets, including kinases, cyclooxygenases, and various receptors.[1][4] This has led to their successful application in the development of anti-inflammatory, anticancer, antiviral, and antibacterial agents.[2][5]
This technical guide focuses on a specific, highly functionalized aminopyrazole derivative: 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride . The strategic placement of a methoxy group at the 3-position, an amino group at the 4-position, and methyl groups at the 1 and 5-positions creates a unique electronic and steric profile. This substitution pattern offers multiple points for further chemical modification, making it an invaluable building block for the synthesis of compound libraries in drug discovery campaigns. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing and formulation development.
This document will provide a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route based on established pyrazole chemistry, its potential applications in medicinal chemistry, and key analytical characterization techniques.
Chemical Identity and Physicochemical Properties
A definitive Chemical Abstracts Service (CAS) number for this compound is not consistently reported across commercial suppliers. Therefore, for unambiguous identification, the MDL number MFCD16039353 should be utilized.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClN₃O | |
| Molecular Weight | 177.63 g/mol | |
| Appearance | Solid | |
| MDL Number | MFCD16039353 | |
| InChI Key | LSVHEHXZCZMADY-UHFFFAOYSA-N | |
| SMILES | Cl.COc1nn(C)c(C)c1N |
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol.
Causality: This is a classic Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a β-ketoester and a hydrazine derivative.[6]
Step 2: Nitration of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add the pyrazolone from Step 1.
-
Maintain the temperature below 10 °C during the addition.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water until neutral and dry under vacuum.
Causality: The pyrazole ring is activated towards electrophilic substitution at the 4-position. A nitrating mixture of sulfuric and nitric acid is a standard and effective reagent for this transformation.
Step 3: O-Methylation of 4-Nitro-3-methyl-1-phenyl-1H-pyrazol-5-ol
-
Dissolve the nitropyrazole from Step 2 in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Add methyl iodide (CH₃I) dropwise and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate. The crude product can be purified by column chromatography.
Causality: The hydroxyl group at the 5-position is acidic and can be deprotonated by a mild base. The resulting alkoxide is a good nucleophile that readily reacts with an electrophile like methyl iodide to form the methoxy ether.
Step 4: Reduction of the Nitro Group
-
Dissolve the O-methylated compound from Step 3 in a solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aminopyrazole.
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine without affecting other functional groups on the pyrazole ring.[7]
Step 5: N-Methylation of the Pyrazole Ring
-
Dissolve the aminopyrazole from Step 4 in a suitable solvent like THF or DMF.
-
Add a base such as sodium hydride (NaH) at 0 °C.
-
After the evolution of hydrogen ceases, add methyl iodide and allow the reaction to stir at room temperature.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Causality: The nitrogen at the 1-position of the pyrazole ring can be deprotonated by a strong base to form a nucleophilic anion, which then reacts with methyl iodide.
Step 6: Hydrochloride Salt Formation
-
Dissolve the free base from Step 5 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Causality: The basic amino group and the nitrogen atoms in the pyrazole ring can be protonated by an acid to form a stable, crystalline salt, which often has improved handling and solubility properties.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is not extensively published, its structural features strongly suggest its utility as a scaffold for the development of potent and selective therapeutic agents. The aminopyrazole core is a key pharmacophore in numerous biologically active molecules.[1][4]
Potential as a Kinase Inhibitor Scaffold
Many clinically successful kinase inhibitors incorporate a substituted aminopyrazole moiety. The amino group at the 4-position can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents at the 1, 3, and 5-positions can be modified to achieve selectivity and potency for specific kinases.
Caption: Potential binding mode of an aminopyrazole scaffold within a kinase active site.
The methoxy group at the 3-position can engage in favorable polar or hydrophobic interactions within the ATP-binding pocket, while the methyl groups at the 1 and 5-positions can be tailored to fit into specific sub-pockets, thereby influencing the selectivity profile of the inhibitor.
As a Building Block for Anti-inflammatory and Analgesic Agents
The pyrazole ring is a well-known isostere of other five-membered heterocycles found in non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[5] The substitution pattern of this compound makes it an attractive starting material for the synthesis of novel COX inhibitors.
In the Development of Antiviral and Antibacterial Agents
The aminopyrazole scaffold has been explored for the development of agents targeting viral replication and bacterial growth.[2] The ability to easily derivatize the 4-amino group allows for the introduction of various pharmacophoric elements known to be important for antimicrobial activity.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives would typically involve a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the two methyl groups, the methoxy group, and the protons of the amino group. The chemical shifts would provide information about the electronic environment of these protons.
-
¹³C NMR would confirm the presence of all six carbon atoms in the molecule with distinct chemical shifts for the pyrazole ring carbons, the methyl carbons, and the methoxy carbon.[8][9]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and methoxy groups, C=N and C=C stretching of the pyrazole ring, and C-O stretching of the methoxy group.[8]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak [M+H]⁺ for the free base would be expected at m/z 142.1.[8]
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of chemical reactions.
-
Conclusion
This compound is a highly promising and versatile building block for the synthesis of novel, biologically active compounds. Its unique substitution pattern provides a strategic platform for the design of targeted therapies, particularly in the areas of oncology and inflammatory diseases. While specific biological data for this compound remains to be fully elucidated in the public domain, the wealth of literature on the medicinal chemistry of aminopyrazoles strongly supports its potential as a key intermediate in modern drug discovery programs. The proposed synthetic route offers a practical approach to its preparation, and the outlined analytical methods provide a framework for its characterization and quality control. As the demand for novel and effective therapeutics continues to grow, the importance of well-designed heterocyclic building blocks like this compound will undoubtedly increase.
References
-
F. G. Carta, D. Piras, C. D. M. L. G. M. Loriga, Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci.24 , 7834 (2023). [Link]
-
F. G. Carta, D. Piras, C. D. M. L. G. M. Loriga, Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed (2023). [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd[Link]
-
F. G. Carta, D. Piras, C. D. M. L. G. M. Loriga, Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC (2023). [Link]
-
S. Sakthivel, et al., Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. PMC (2021). [Link]
-
Biologically active 4‐aminopyrazole derivatives. ResearchGate[Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications (2026). [Link]
-
I. A. Farag, et al., Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC (2024). [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR[Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR[Link]
-
A. V. Smirnov, et al., Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI (2022). [Link]
-
3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine. PubChem[Link]
-
Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. RSC Publishing (2014). [Link]
-
Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate[Link]
-
Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate (2025). [Link]
- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. RSC Publishing[Link]
-
R. A. T. Alanazi, et al., 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI (2021). [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
- Processes for the preparation of pesticide compounds.
-
S. K. Sahu, et al., Current status of pyrazole and its biological activities. PMC (2017). [Link]
-
Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[1][4][10]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. ResearchGate[Link]
-
Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. ResearchGate[Link]
- Method for preparing 3.5-dimethylpyrazole.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 7. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues | MDPI [mdpi.com]
- 10. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
An In-depth Technical Guide to the Structure Elucidation of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Introduction
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of its characterization. This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. This pyrazole derivative, a member of a class of nitrogen-containing heterocyclic compounds, is of significant interest due to the broad pharmacological activities exhibited by similar structures.[1][2] As researchers, scientists, and drug development professionals, a thorough understanding of a compound's structure is paramount for elucidating its structure-activity relationship (SAR), optimizing its properties, and ensuring its novelty and purity.
This document will navigate through a multi-technique analytical workflow, detailing the "why" behind each experimental choice. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in the definitive structural confirmation by Single-Crystal X-ray Crystallography. The presented data, while illustrative of expected outcomes for this specific molecule, are grounded in established principles of spectroscopic interpretation for pyrazole-based systems.[3][4]
The Analytical Challenge: A Systematic Approach
The structure elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the convergence of this data that leads to an unambiguous structural assignment. Our investigation into this compound follows a logical progression, starting with non-destructive techniques that reveal the molecular framework and functional groups, and concluding with a high-resolution method that maps the precise atomic coordinates.
Figure 1: A logical workflow for the structure elucidation of a novel small molecule.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
The initial step in characterizing an unknown compound is to determine its molecular weight and, subsequently, its molecular formula. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose due to its high accuracy.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.
-
Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.
Expected Results and Interpretation:
The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺, where 'M' is the free base form of the compound (C₆H₁₁N₃O). The hydrochloride salt will dissociate in solution.
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 142.0975 | ~142.0975 | Molecular ion of the free base |
| [M+Na]⁺ | 164.0794 | ~164.0794 | Sodium adduct |
The high-resolution data allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₆H₁₁N₃O. The fragmentation pattern in a tandem MS (MS/MS) experiment could provide further structural insights, revealing characteristic losses of methyl or methoxy groups, which is a known fragmentation pathway for pyrazole derivatives.[5][6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Results and Interpretation:
The FTIR spectrum will display characteristic absorption bands corresponding to the various functional groups within this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 | N-H stretch | Primary amine (-NH₂) |
| 2800-3000 | C-H stretch | Methyl groups (-CH₃) |
| ~1620 | C=N stretch | Pyrazole ring |
| ~1560 | N-H bend | Primary amine (-NH₂) |
| 1200-1300 | C-O stretch | Methoxy group (-OCH₃) |
| 1000-1200 | C-N stretch | Amine and pyrazole ring |
The presence of a broad band in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching of the primary amine.[8][9] The C-H stretches of the methyl groups will appear below 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1650 cm⁻¹ region.[8][10] The C-O stretching of the methoxy group provides a key signature in the 1200-1300 cm⁻¹ range.
Part 2: Unraveling the Connectivity - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the carbon-hydrogen framework and the connectivity between atoms.
Experimental Protocol:
-
Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; for this hydrochloride salt, D₂O is a suitable option to observe exchangeable protons.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.8 | Singlet | 3H | -OCH₃ | Methoxy protons are typically deshielded by the oxygen atom. |
| ~3.6 | Singlet | 3H | N-CH₃ | The N-methyl group on the pyrazole ring. |
| ~2.2 | Singlet | 3H | C-CH₃ | The C-methyl group on the pyrazole ring. |
Note: The amine (-NH₂) protons will likely exchange with the deuterium in D₂O and may not be observed.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Spectrum (in D₂O):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C3 | Carbon attached to the methoxy group is highly deshielded. |
| ~145 | C5 | Carbon attached to the methyl group. |
| ~110 | C4 | Carbon bearing the amine group. |
| ~58 | -OCH₃ | Methoxy carbon. |
| ~35 | N-CH₃ | N-methyl carbon. |
| ~12 | C-CH₃ | C-methyl carbon. |
The chemical shifts are predicted based on known values for substituted pyrazoles.[11][12] The carbon attached to the electron-donating methoxy group (C3) is expected to be the most downfield, while the C-methyl carbon will be the most upfield.
2D NMR Spectroscopy: Establishing Connectivity
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
Figure 2: The interplay of 2D NMR experiments in structure elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignments of the methyl and methoxy groups by showing correlations between the proton signals and their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Expected key HMBC correlations include:
-
The N-CH₃ protons to C5 and the pyrazole nitrogen.
-
The C-CH₃ protons to C5 and C4.
-
The -OCH₃ protons to C3.
-
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through three bonds. In this molecule, with no vicinal protons, the COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the methyl and methoxy proton signals.[13]
The collective data from these NMR experiments would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine.
Part 3: The Definitive Proof - Single-Crystal X-ray Crystallography
While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, high-resolution confirmation of the three-dimensional atomic arrangement in the solid state.[14][15]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[16]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the electron density map from which the positions of the atoms can be determined and refined.[17][18]
Expected Results and Interpretation:
The X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. It would confirm the planar nature of the pyrazole ring and the positions of all substituents. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the amine group and the chloride counter-ion. This technique provides irrefutable evidence for the proposed structure.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the foundational information of the molecular formula, while FTIR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments then pieces together the molecular framework, establishing the precise connectivity of the atoms. Finally, single-crystal X-ray crystallography offers the definitive, high-resolution confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a critical step in the journey of any new chemical entity from the laboratory to potential therapeutic application.
References
- BenchChem Technical Support Team. (2025).
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Mass spectrometric study of some pyrazoline derivatives. (2025).
- 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks related to exchange processes are crossed off). (n.d.).
- Mass spectral investigation of compounds 1 and 11-15. (n.d.).
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.).
- This compound. (n.d.). PubChemLite.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.).
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
- 1H-Pyrazole. (n.d.). NIST WebBook.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Aladdin Scientific.
- 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine. (n.d.). PubChem.
- Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. (n.d.). PMC - PubMed Central.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (2025).
- New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. (n.d.). Der Pharma Chemica.
- Single crystal X-ray crystal structure of 2c. (n.d.).
- X-Ray crystallographic structure of 22c. (n.d.).
- This compound. (n.d.).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through predicted spectral data and outlines the methodologies for their acquisition and interpretation.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. NMR and mass spectrometry are indispensable tools in this process, providing detailed information about the molecular structure and connectivity. This guide presents a detailed analysis of the expected NMR and mass spectral data for the title compound and provides robust protocols for experimental verification.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method, as the amine group is readily protonated.
Predicted Mass Spectrum
The mass spectrum is predicted to show a prominent peak for the protonated molecule of the free base, [M+H]⁺. The hydrochloride salt will dissociate in the ESI source, and the chloride ion is not typically observed in positive ion mode.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 142.0975 | This corresponds to the exact mass of the protonated free base, C₆H₁₂N₃O⁺. The presence of this ion confirms the molecular weight of the free base. |
M refers to the neutral molecule, 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine.
The fragmentation of pyrazoles in mass spectrometry can be complex, often involving ring cleavage. Common fragmentation pathways for pyrazoles include the loss of HCN or N₂ from the molecular ion or related fragments.[1][2]
Experimental Protocol for Mass Spectrometry
Objective: To obtain a high-resolution mass spectrum of this compound to confirm its molecular weight.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
-
Instrument Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
Mass Range: m/z 50-500
-
-
Data Acquisition and Analysis:
-
Acquire the spectrum in full scan mode.
-
Process the data to identify the [M+H]⁺ peak and compare the observed m/z with the theoretical exact mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted based on the electronic environment of the protons in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the pyrazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| N-CH₃ | ~3.6 | Singlet | 3H | Methyl group attached to the nitrogen at position 1. |
| C-CH₃ | ~2.2 | Singlet | 3H | Methyl group attached to the carbon at position 5. |
| O-CH₃ | ~3.8 | Singlet | 3H | Methyl group of the methoxy substituent at position 3. |
| NH₂ | Broad singlet | 2H | Amine protons at position 4. The chemical shift can vary depending on the solvent and concentration. |
Note: The hydrochloride salt may result in a downfield shift of the amine protons, which may appear as a broad singlet or be exchanged with deuterium in deuterated protic solvents.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C3 | ~155 | Carbon bearing the methoxy group. |
| C4 | ~120 | Carbon bearing the amine group. |
| C5 | ~140 | Carbon bearing the C-methyl group. |
| N-CH₃ | ~35 | N-methyl carbon. |
| C-CH₃ | ~12 | C-methyl carbon. |
| O-CH₃ | ~58 | Methoxy carbon. |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons like those of the amine group.
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~3-4 seconds
-
Spectral Width: 0-16 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 0-220 ppm
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integrations.
-
Assign the ¹³C NMR peaks based on their chemical shifts and comparison with predicted values or data from similar compounds.
-
Integrated Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
The combined application of mass spectrometry and NMR spectroscopy provides a robust and comprehensive characterization of this compound. The predicted data and detailed experimental protocols in this guide serve as a valuable resource for researchers in the synthesis, quality control, and further development of this and related pyrazole derivatives. Adherence to these methodologies will ensure the generation of high-quality, reliable data for unambiguous structural confirmation.
References
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Solubility Profile of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a substituted pyrazole derivative of interest in chemical synthesis and drug discovery. Recognizing that publicly available solubility data for this specific compound is limited, this document focuses on the underlying physicochemical principles that govern its solubility and presents detailed, field-proven methodologies for its empirical determination. We delve into the influence of solvent polarity and pH, providing researchers and drug development professionals with the foundational knowledge and practical protocols required to accurately characterize this compound. The guide includes step-by-step procedures for both thermodynamic and kinetic solubility assays, complete with workflow diagrams and explanations of the causality behind experimental choices, ensuring a robust and reproducible approach to solubility profiling.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core, a structure commonly found in pharmacologically active molecules. Its utility as a synthetic intermediate or a potential drug candidate is fundamentally linked to its solubility. Aqueous and organic solubility is a critical determinant of performance in a multitude of applications, including reaction kinetics, purification, formulation development, and, crucially, bioavailability and efficacy in biological systems.[1]
This compound is supplied as a hydrochloride salt, which significantly influences its properties compared to the corresponding free base. The presence of the hydrochloride moiety generally enhances aqueous solubility by ensuring the amine group remains in its protonated, cationic form.[2] Understanding this behavior, particularly in relation to pH, is paramount for any researcher working with this or similar amine-containing molecules. This guide serves as a practical manual for elucidating the complete solubility profile of this compound.
Physicochemical Properties & Their Influence on Solubility
The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The well-established principle of "like dissolves like" serves as our primary guide.[3][4]
-
Molecular Structure: this compound (Molecular Weight: 177.63 g/mol ) possesses several key features:
-
Polar Groups: The methoxy group (-OCH₃) and, most importantly, the protonated amine hydrochloride group (-NH₃⁺Cl⁻) are polar and capable of hydrogen bonding and strong ion-dipole interactions.
-
Aromatic System: The pyrazole ring has some aromatic character.
-
Alkyl Groups: The two methyl groups (-CH₃) contribute nonpolar character.
-
-
Salt Form: As a hydrochloride salt, the molecule exists as an ion pair in its solid state and dissociates in polar solvents. This ionic nature predicts high solubility in polar protic solvents, especially water, where the solvent molecules can effectively solvate the cation and anion.
-
Predicted Behavior: Based on these features, we can predict a solubility trend: high solubility in polar protic solvents (e.g., water, ethanol), moderate solubility in polar aprotic solvents (e.g., acetone), and poor solubility in nonpolar solvents (e.g., hexane, toluene), which cannot effectively solvate the charged species.[5][6]
Illustrative Solubility Profile
While empirical data must be determined experimentally, the following table presents a set of illustrative, yet chemically plausible, solubility values for this compound at ambient temperature (~25°C). This data serves to exemplify the expected trends.
| Solvent | Solvent Type | Predicted Solubility Category | Illustrative Value (mg/mL) |
| Water | Polar Protic | Very Soluble | > 100 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Polar Protic (Aqueous Buffer) | Soluble | 50 - 100 |
| Ethanol | Polar Protic | Soluble | 25 - 50 |
| Methanol | Polar Protic | Soluble | 30 - 60 |
| Acetone | Polar Aprotic | Sparingly Soluble | 1 - 5 |
| Dichloromethane (DCM) | Nonpolar | Insoluble | < 0.1 |
| Hexane | Nonpolar | Insoluble | < 0.01 |
Discussion of Trends: The illustrative data aligns with fundamental principles. The highest solubility is seen in water, owing to its high polarity and ability to form strong ion-dipole interactions. Solubility remains significant in other polar protic solvents like alcohols but decreases markedly in polar aprotic and nonpolar solvents, which lack the ability to donate hydrogen bonds and effectively solvate the ionic species.
The Critical Role of pH on Aqueous Solubility
For an amine hydrochloride, pH is arguably the most critical factor influencing aqueous solubility.[7][8] The amine group exists in a pH-dependent equilibrium between its protonated (ionized) form and its deprotonated (free base) form.
R-NH₃⁺Cl⁻ ⇌ R-NH₂ + H⁺ + Cl⁻ (Soluble, Ionized Form) ⇌ (Less Soluble, Unionized Form)
The relationship between pH, the compound's pKa (the pH at which 50% of the compound is ionized[9]), and the ratio of these two forms is described by the Henderson-Hasselbalch equation .[10][11] For a weak acid (which the protonated amine cation is), the relevant form is:
pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )
Practical Implications:
-
At pH << pKa: The amine will be almost entirely in its protonated, ionized (R-NH₃⁺) form, leading to maximum aqueous solubility.
-
At pH = pKa: The concentrations of the ionized and unionized forms are equal.
-
At pH >> pKa: The equilibrium shifts towards the uncharged, free base (R-NH₂) form. As the free base is typically much less polar than its salt, a significant decrease in aqueous solubility is expected, often leading to precipitation.[12][13]
Therefore, when preparing aqueous solutions, maintaining a pH well below the pKa of the parent amine is crucial to prevent the compound from precipitating out of solution.
Standard Methodologies for Solubility Determination
Accurate solubility measurement requires robust, validated protocols. The choice of method depends on the stage of research, with high-throughput kinetic assays used for early screening and more rigorous thermodynamic assays used for late-stage development and formulation.[14][15]
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true, or equilibrium, solubility of a compound and is considered the gold standard.[1] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring a true equilibrium is reached between the dissolved and undissolved solid material.[16]
Protocol: Shake-Flask Method
-
Preparation: Accurately weigh approximately 2-5 mg of solid this compound into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., water, PBS pH 7.4) to the vial. This should be an amount where the solid is clearly in excess and does not fully dissolve.
-
Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for 24 hours. Causality: This extended period is critical to ensure the system reaches thermodynamic equilibrium. Shorter times may underestimate the true solubility.[17]
-
Phase Separation: After incubation, allow the vials to stand for 1-2 hours to let undissolved solids settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully collect an aliquot of the clear supernatant. Self-Validation: Be cautious not to disturb the solid pellet. Any particulate matter will artificially inflate the measured concentration.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV.
-
Quantification: Calculate the concentration against a standard curve prepared from a known stock solution of the compound. The resulting concentration is the thermodynamic solubility.
Kinetic Solubility Assay
This high-throughput method is used in early drug discovery to quickly assess the solubility of many compounds.[14][18] It measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer over a short time frame.[19][20]
Protocol: DMSO Stock Dilution Method
-
Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add the aqueous buffer (e.g., 98 µL of PBS pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM). The final DMSO concentration should be kept low (1-2%) to minimize its co-solvent effects.[19]
-
Incubation: Seal the plate and shake at room temperature for 2-4 hours. Causality: This method is "kinetic" because it assesses rapid precipitation from a supersaturated solution, not true equilibrium.[17]
-
Precipitate Removal: Use a 96-well filter plate to separate the precipitated solid from the dissolved compound.
-
Analysis: Analyze the concentration of the compound in the filtrate. This can be done via several methods:
-
Data Interpretation: The measured concentration is the kinetic solubility. This value is often lower than the thermodynamic solubility but is highly valuable for flagging potential issues early in the discovery process.
Workflow Visualizations
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for High-Throughput Kinetic Solubility Assay.
Conclusion
The solubility of this compound is a multifaceted property governed by its ionic nature and the characteristics of the solvent system. As a hydrochloride salt, it is predicted to be highly soluble in polar protic solvents, particularly in acidic aqueous media, with solubility decreasing significantly in nonpolar environments and at pH values approaching or exceeding the pKa of the parent amine. This guide provides the theoretical foundation and validated experimental protocols necessary for researchers to move beyond prediction and robustly quantify both the thermodynamic and kinetic solubility of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby enabling informed decisions in synthesis, formulation, and the broader drug development process.
References
-
European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]
-
Geiger, J. (n.d.). Solubility and Polarity. LibreTexts. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Health Canada. (2021). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(8-9), 546-67. Retrieved from [Link]
-
Dr. Hliebov. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. Retrieved from [Link]
-
International Council for Harmonisation. (1999). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Abraham Entertainment. (2023). Solubility Of Polar Compounds: Unraveling The Secrets. Retrieved from [Link]
-
IntechOpen. (2021). Principles of Solubility and Solutions. ResearchGate. Retrieved from [Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]
-
PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Chemistry Explained. (2023). How Does Solvent Polarity Impact Compound Solubility?. YouTube. Retrieved from [Link]
-
Rx School. (n.d.). Henderson Hasselbalch Equation. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]
-
Vizi Science. (2024). How pH Affects Solubility of Salts. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
AP Chemistry. (2024). pH and Solubility. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. evotec.com [evotec.com]
- 2. CAS 110884-53-2: 3-methoxy-1H-pyrazol-5-amine,hydrochloride [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility factors when choosing a solvent [labclinics.com]
- 6. youtube.com [youtube.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 10. study.com [study.com]
- 11. Henderson Hasselbalch Equation [pharmatech-rx.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. enamine.net [enamine.net]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The Enduring Legacy of the Pyrazole Nucleus: A Technical Guide to its Discovery and Historical Significance
Introduction: The Unassuming Heterocycle that Shaped Modern Medicine
The pyrazole ring, a seemingly simple five-membered heterocycle containing two adjacent nitrogen atoms, holds a place of profound importance in the annals of organic and medicinal chemistry. Its discovery over a century ago unlocked a vast new territory for chemical exploration, leading to the development of some of the earliest synthetic drugs and, more recently, to a diverse array of pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the discovery and history of pyrazole compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of the origins and evolution of this critical chemical scaffold. We will delve into the seminal synthetic methodologies, the rare but significant occurrences in nature, and the remarkable journey of pyrazole-based molecules from the laboratory bench to blockbuster drugs.
Part 1: The Genesis of a Scaffold - The Discovery of Pyrazole
The story of pyrazole begins in the late 19th century, a period of fervent activity in synthetic organic chemistry. The German chemist Ludwig Knorr , in 1883 , is credited with the first synthesis of a pyrazole derivative.[1][2][3] His work, originally aimed at preparing quinoline derivatives, unexpectedly yielded a new heterocyclic compound through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This landmark reaction, now famously known as the Knorr pyrazole synthesis , not only introduced the world to the pyrazole nucleus but also provided a versatile and robust method for its construction that is still in use today.[4][5][6] The initial compound synthesized by Knorr was 1-phenyl-3-methyl-5-pyrazolone, which would later be methylated to produce the first commercially successful synthetic drug, Antipyrine (phenazone).[7][8][9][10][11]
It is important to note the foundational work of Emil Fischer , who discovered phenylhydrazine in 1875, a key reagent in Knorr's synthesis.[12] Fischer's discovery of this versatile chemical building block was instrumental in enabling the subsequent exploration of pyrazole chemistry.
While Knorr's work marked the first synthesis of a substituted pyrazole, the parent, unsubstituted pyrazole was first prepared in 1889 by Hans von Pechmann through the reaction of acetylene with diazomethane.[13] This reaction, known as the Pechmann pyrazole synthesis , provided a direct route to the fundamental pyrazole ring system.[2][14]
Part 2: The Art of the Build - Evolution of Pyrazole Synthesis
The initial discoveries by Knorr and von Pechmann laid the groundwork for a multitude of synthetic strategies to access the pyrazole core. The versatility of this scaffold stems from the numerous ways it can be constructed and functionalized.
The Knorr Pyrazole Synthesis: A Foundational Protocol
The Knorr synthesis remains a cornerstone of pyrazole chemistry due to its simplicity and broad applicability.[4][5][6] It involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[6][15]
This protocol is based on the original 1883 publication by Ludwig Knorr.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Reaction vessel
-
Heating apparatus (e.g., water bath)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.
-
Initial Condensation: The reaction proceeds readily upon mixing, often with a noticeable exotherm. The initial step is the formation of a phenylhydrazone intermediate through the reaction of the hydrazine with the more reactive ketone carbonyl of the ethyl acetoacetate.
-
Cyclization: The reaction mixture is then heated, typically on a water bath, to promote intramolecular cyclization. The nitrogen atom of the hydrazone attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the pyrazolone ring.
-
Isolation: Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, often crystallizes from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: Workflow of the Knorr Pyrazole Synthesis.
Other Seminal Synthesis Methodologies
Beyond the Knorr synthesis, several other methods have been developed, each with its own advantages and substrate scope. The following table summarizes some of the key classical methods for pyrazole synthesis.
| Synthesis Method | Reactants | Brief Description |
| Pechmann Pyrazole Synthesis | Acetylenes and Diazomethane | A 1,3-dipolar cycloaddition reaction that forms the pyrazole ring directly.[2][14] |
| Reaction of α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehydes/Ketones and Hydrazines | The reaction proceeds through a Michael addition followed by cyclization and dehydration to form pyrazolines, which can be oxidized to pyrazoles. |
| From 1,3-Diketones | 1,3-Diketones and Hydrazines | A variation of the Knorr synthesis that directly yields pyrazoles without the pyrazolone intermediate.[16] |
| From Diazomethane and Alkenes | Diazomethane and Alkenes | This cycloaddition reaction initially forms pyrazolines, which can then be oxidized to pyrazoles.[17][18][19] |
Part 3: Nature's Foray into Pyrazoles
While the vast majority of known pyrazole compounds are synthetic, nature has also produced a small but intriguing number of molecules containing this heterocyclic core.[20] The first naturally occurring pyrazole, 1-pyrazolyl-alanine , was isolated from watermelon seeds in 1959.[21][22] This discovery demonstrated that biological systems possess the enzymatic machinery to construct the N-N bond of the pyrazole ring.
Another notable example is withasomnine , a pyrazole alkaloid isolated from the roots of Withania somnifera (Ashwagandha), a plant with a long history of use in Ayurvedic medicine.[12][23][24][25] The presence of this compound in a traditional medicinal plant suggests potential biological activities that are yet to be fully explored.
Pyrazofurin , an antibiotic isolated from Streptomyces candidus, is a C-nucleoside featuring a pyrazole ring.[20] It exhibits antiviral and antitumor properties, highlighting the potential of naturally derived pyrazoles as leads for drug discovery.[20]
Part 4: A Century of Healing - The History of Pyrazole-Based Pharmaceuticals
The history of pyrazole compounds is inextricably linked with the development of modern pharmaceuticals. The journey began with Knorr's synthesis of Antipyrine and has continued with the development of blockbuster drugs for a wide range of therapeutic areas.[26][27]
The Dawn of Synthetic Analgesics: Antipyrine and its Derivatives
Following its synthesis by Knorr, Antipyrine (phenazone) was introduced as a potent analgesic and antipyretic in the 1880s.[7][8][9][10][11] It quickly became one of the most widely used drugs of its time, demonstrating the therapeutic potential of synthetic organic molecules. The success of Antipyrine spurred further research, leading to the development of other pyrazolone analgesics such as Aminopyrine and Dipyrone (Metamizole).
The Rise of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
In the mid-20th century, the pyrazole scaffold found a new application in the development of potent non-steroidal anti-inflammatory drugs (NSAIDs). Phenylbutazone , introduced in the 1950s, was a powerful anti-inflammatory agent used for treating arthritis.[22] However, its use was later limited due to significant side effects.
The quest for safer and more selective NSAIDs led to a major breakthrough in the 1990s with the discovery of Celecoxib (Celebrex®).[26] This drug was the first selective COX-2 inhibitor to reach the market, offering a new approach to treating inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The development of Celecoxib showcased the power of rational drug design based on the pyrazole scaffold.
Beyond Inflammation: A Scaffold for Diverse Therapies
The versatility of the pyrazole ring has allowed for its incorporation into drugs targeting a wide array of diseases. Some notable examples include:
-
Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction.[26]
-
Rimonabant: A cannabinoid receptor 1 (CB1) antagonist, formerly used as an anti-obesity drug.[16]
-
Crizotinib (Xalkori®): A kinase inhibitor used in the treatment of certain types of non-small cell lung cancer.[26]
-
Apixaban (Eliquis®): An anticoagulant that acts as a direct factor Xa inhibitor.[28]
Diagram: Historical Timeline of Key Pyrazole Milestones
Caption: A timeline of significant discoveries and drug launches in the history of pyrazole compounds.
Part 5: Pyrazoles in Agrochemicals
The impact of pyrazole chemistry extends beyond pharmaceuticals into the realm of agrochemicals. Pyrazole-containing compounds have been successfully developed as herbicides, insecticides, and fungicides.[29][30][31][32][33] For example, Fipronil is a broad-spectrum insecticide that acts by blocking GABA-gated chloride channels. The structural versatility of the pyrazole ring allows for the fine-tuning of properties to achieve selective toxicity against pests while minimizing harm to non-target organisms.
Conclusion: A Scaffold with an Ever-Expanding Horizon
From its serendipitous discovery in a 19th-century laboratory to its central role in modern drug design and agrochemicals, the pyrazole nucleus has demonstrated remarkable and enduring utility. The foundational synthetic methods developed by pioneers like Knorr and Pechmann continue to be relevant, while modern synthetic chemistry constantly expands the toolbox for creating novel pyrazole derivatives. The rare but significant presence of pyrazoles in nature hints at untapped biological potential. For researchers and scientists in drug development and related fields, a deep understanding of the history and chemistry of pyrazole compounds is not merely an academic exercise; it is an essential foundation for future innovation. The legacy of the pyrazole scaffold is a testament to the power of fundamental chemical discovery to shape our world for the better, and its story is far from over.
References
-
Natural and Biomimetic Antitumor Pyrazoles, A Perspective. (2020). PMC - NIH. [Link]
-
Pechmann Pyrazole Synthesis. Merck Index. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]
-
Pechmann-Pyrazol-Synthese. Wikipedia. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]
-
Naturally occurring bioactive compounds containing the pyrazole scaffold. ResearchGate. [Link]
-
Pyrazole containing natural products: synthetic preview and biological significance. Semantic Scholar. [Link]
-
pyrazole.pdf. CUTM Courseware. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
-
Natural products and drugs containing pyrazole moiety. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]
-
Total Synthesis of the Natural Product Withasomnine from Pyrazole. University of Nebraska - Lincoln. [Link]
-
Knorr Pyrazole Synthesis. Merck Index. [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Synthesis of various heterocyclic compounds by use of diazomethane [triazoles and pyrazoles]. ACS Publications. [Link]
-
The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Pyrazole Containing Bioactive Phytoconstituents as Natural Antidiabetic Agents: A Review. AIP Publishing. [Link]
-
Chronological representation of some approved pyrazole derivative drugs. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Antipyrine | drug. Britannica. [Link]
-
Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective. PMC. [Link]
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. [Link]
-
(PDF) Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]
-
Withaninsams A and B: Phenylpropanoid Esters from the Roots of Indian Ginseng (Withania somnifera). (2022). MDPI. [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). ACS Publications. [Link]
-
Pyrazole chemistry in crop protection. Semantic Scholar. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Withasomnine. A pyrazole alkaloid from Withania somnifera Dun. Semantic Scholar. [Link]
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. LOCKSS. [Link]
-
Synthesis of various heterocyclic compounds by use of diazomethane [triazoles and pyrazoles]. ACS Publications. [Link]
-
Pechmann pyrazole synthesis. Semantic Scholar. [Link]
-
Synthesis of pyrazolines by the reactions ofα,β-enones with diazomethane and hydrazines (review). Semantic Scholar. [Link]
-
Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. ResearchGate. [Link]
-
What is the mechanism of Antipyrine?. Patsnap Synapse. [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Pechmann pyrazole synthesis. ResearchGate. [Link]
-
Antipyrine. PubChem. [Link]
-
Scheme 5.1 The serendipitous discovery of antipyrine 6, an alleged morphine 1/ quinine 8 mimic. ResearchGate. [Link]
Sources
- 1. The chemistry and biology of pyrazole and indazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. nbinno.com [nbinno.com]
- 8. Antipyrine | drug | Britannica [britannica.com]
- 9. What is the mechanism of Antipyrine? [synapse.patsnap.com]
- 10. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. etown.edu [etown.edu]
- 13. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 14. Pechmann Pyrazole Synthesis [drugfuture.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of pyrazolines by the reactions ofα,β-enones with diazomethane and hydrazines (review) | Semantic Scholar [semanticscholar.org]
- 20. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. mdpi.com [mdpi.com]
- 23. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Withasomnine. A pyrazole alkaloid from Withania somnifera Dun. | Semantic Scholar [semanticscholar.org]
- 26. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]
- 33. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
An In-depth Technical Guide to the Safe Handling of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The structure of this guide is designed to provide a logical flow of information, from understanding the inherent hazards to implementing robust safety procedures.
Chemical Identity and Hazard Profile
This compound is a heterocyclic building block used in chemical synthesis.[1][2] Understanding its fundamental properties is the first step in safe handling.
Table 1: Chemical and Physical Properties [1][2][3][4]
| Property | Value |
| Molecular Formula | C₆H₁₂ClN₃O |
| Molecular Weight | 177.63 g/mol |
| Appearance | Solid |
| InChI Key | LSVHEHXZCZMADY-UHFFFAOYSA-N |
| PubChem Substance ID | 329776669 |
The primary acute hazard associated with this compound is its oral toxicity.[1][2] It is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Category 3 (Oral).[1][2]
Table 2: GHS Hazard Classification [1][2]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | GHS06 | Danger | H301: Toxic if swallowed |
The causality behind this classification stems from the potential of the compound to cause serious health effects, or even fatality, if ingested. The pyrazole moiety, while a common scaffold in medicinal chemistry with a wide range of biological activities, can also confer toxicity.[5] The amine hydrochloride salt form generally increases water solubility, which can enhance its absorption in the body.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and Personal Protective Equipment (PPE).
Engineering Controls
All handling of this compound in its solid, powdered form should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[6][7] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants. Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following diagram outlines the mandatory PPE for handling this compound.
Caption: First aid procedures for exposure.
Spill Response
A spill of this compound should be treated as a hazardous event requiring a prompt and systematic response.
Table 3: Spill Response Protocol
| Step | Action |
| 1. Evacuation | Immediately evacuate non-essential personnel from the spill area. [8] |
| 2. Ventilation | Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running. [8] |
| 3. PPE | Don appropriate PPE, including respiratory protection if necessary and you are trained to do so. [9] |
| 4. Containment | Prevent further spread of the spill. For a solid spill, carefully sweep up the material to avoid creating dust. [10][11]Place the spilled material into a suitable, labeled container for disposal. [10][9] |
| 5. Cleaning | Clean the spill area with soap and water. [8] |
| 6. Disposal | Dispose of the contained spill and any contaminated cleaning materials as hazardous waste according to local, state, and federal regulations. [6][9] |
Fire-Fighting Measures
While not classified as flammable, this compound is combustible. [1][2]In the event of a fire involving this chemical:
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [6]* Specific Hazards : Combustion may produce hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx). [6]* Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6][10]
Disposal Considerations
Disposal of this compound and its containers must be handled with care to prevent environmental contamination and exposure to personnel.
-
Chemical Waste : The compound should be disposed of as hazardous waste. Contact a licensed professional waste disposal service.
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.
-
Regulatory Compliance : All disposal practices must be in accordance with local, state, and federal regulations.
Toxicological and Ecological Information
Toxicological Information
The primary known toxicological effect is acute oral toxicity. [1][2]There is currently limited data available on other toxicological endpoints such as skin/eye irritation, sensitization, mutagenicity, or carcinogenicity for this specific compound. However, related pyrazole derivatives have been shown to cause skin, eye, and respiratory irritation. [12][13][14]Therefore, it is prudent to handle this compound with the assumption that it may possess these properties.
Ecological Information
There is no specific ecological data available for this compound. As a precaution, prevent its release into the environment. Do not let the product enter drains. [6][10]
References
-
Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]
-
EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved from [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 4. 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine | C6H11N3O | CID 45791258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. bio.vu.nl [bio.vu.nl]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted pyrazoles, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. From blockbuster anti-inflammatory drugs to targeted cancer therapies and novel antimicrobial agents, the pyrazole core continues to be a fertile ground for the discovery and development of next-generation therapeutics. This document serves as a detailed resource for researchers and drug development professionals, aiming to elucidate the causality behind experimental choices and provide a robust framework for the rational design of novel pyrazole-based therapeutic agents.
The Pyrazole Core: A Medicinal Chemistry Perspective
The pyrazole ring is an aromatic heterocycle with the molecular formula C₃H₄N₂. Its structure features a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties that make it highly attractive for drug design.[1]
Key Physicochemical Properties and Their Implications in Drug Design:
| Property | Description | Implication in Drug Design |
| Aromaticity | The pyrazole ring is aromatic, which contributes to its stability and allows for various substitution patterns.[1] | Provides a rigid scaffold for the precise orientation of functional groups, enabling specific interactions with biological targets. |
| Hydrogen Bonding | The N-H proton of an unsubstituted pyrazole can act as a hydrogen bond donor, while the lone pair of electrons on the other nitrogen atom can act as a hydrogen bond acceptor.[2] | Facilitates strong and specific interactions with amino acid residues in protein binding pockets, enhancing potency and selectivity. |
| Dipole Moment | The presence of two nitrogen atoms creates a significant dipole moment, influencing the molecule's polarity and solubility. | Can be modulated through substitution to fine-tune the pharmacokinetic properties of a drug candidate, such as solubility and membrane permeability. |
| Metabolic Stability | The pyrazole ring is generally resistant to metabolic degradation, contributing to improved in vivo stability and longer half-life of drugs.[1] | Reduces the likelihood of rapid clearance from the body, allowing for less frequent dosing. |
| Bioisosterism | The pyrazole ring can act as a bioisostere for other aromatic rings, such as benzene or other heterocycles.[2] | Allows for the replacement of a less desirable group with a pyrazole ring to improve physicochemical properties, potency, or reduce toxicity. |
The versatility of the pyrazole scaffold allows for the exploration of a vast chemical space through the introduction of various substituents at different positions of the ring. This "decoration" of the core structure is a key strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound. The structure-activity relationship (SAR) studies of numerous pyrazole derivatives have provided valuable insights into the specific structural requirements for different biological activities.[3][4][5][6]
Anti-Inflammatory Activity: The Legacy of COX-2 Inhibition
Perhaps the most well-known application of substituted pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery of two COX isoforms, with COX-1 being constitutively expressed and involved in physiological functions and COX-2 being inducible during inflammation, paved the way for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Featured Molecule: Celecoxib
Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[7] Its development was a landmark in the field of anti-inflammatory therapy.
Mechanism of Action: Selective Inhibition of Prostaglandin Synthesis
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[8] The selectivity of celecoxib for COX-2 over COX-1 is attributed to the presence of a larger and more accommodating active site in the COX-2 enzyme, which can accommodate the bulky sulfonamide group of celecoxib.[8][9]
Caption: Simplified signaling pathway of Celecoxib's mechanism of action.
Experimental Protocols
The synthesis of celecoxib typically involves a Claisen condensation followed by a cyclocondensation reaction.[3]
Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
To a solution of 4'-methylacetophenone in a suitable solvent (e.g., toluene), add a strong base such as sodium methoxide.
-
Slowly add ethyl trifluoroacetate to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with an aqueous acid solution and extract the product with an organic solvent.
-
Purify the intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, by distillation or chromatography.
Step 2: Cyclocondensation to Synthesize Celecoxib
-
In a reaction vessel, dissolve the intermediate from Step 1 and 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent like methanol or ethanol.[3]
-
Heat the mixture to reflux (e.g., 65°C) and stir for several hours (e.g., 10 hours).[3]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude celecoxib can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).[4]
This assay measures the peroxidase activity of the COX-2 enzyme.[10]
Materials:
-
Purified human or ovine COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compound (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
In a 96-well plate, add the following in order:
-
150 µL of Tris-HCl buffer
-
10 µL of Hematin
-
10 µL of COX-2 enzyme solution
-
10 µL of the test compound at various concentrations (or DMSO for control)
-
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.
-
Immediately measure the increase in absorbance at 590 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Anticancer Activity: Targeting Key Signaling Pathways
Substituted pyrazoles have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines and in vivo tumor models. Their mechanisms of action often involve the inhibition of key protein kinases that are dysregulated in cancer.
Featured Molecule: Crizotinib
Crizotinib is a multi-targeted tyrosine kinase inhibitor with a pyrazole core that is approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[11]
Mechanism of Action: Inhibition of ALK, MET, and ROS1
Crizotinib's primary mechanism of action is the inhibition of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[11][12] In some cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival.[12][13] Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. Crizotinib also inhibits other receptor tyrosine kinases, such as c-MET and ROS1.[11][12]
Caption: Crizotinib's inhibition of the ALK signaling pathway.
Experimental Protocols
The synthesis of crizotinib is a multi-step process that often involves a Mitsunobu reaction and a Suzuki coupling as key steps.[2]
Key Synthetic Steps:
-
Mitsunobu Reaction: Coupling of a chiral alcohol with a hydroxypyridine derivative to form the desired ether linkage with inversion of stereochemistry.[2]
-
Chemoselective Reduction: Reduction of a nitro group on the pyridine ring to an amine without affecting other functional groups.[2]
-
Bromination: Regioselective bromination of the aminopyridine intermediate.[2]
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of the bromopyridine intermediate with a pyrazole boronic acid derivative to form the C-C bond between the two heterocyclic rings.[2][14]
-
Deprotection: Removal of protecting groups to yield the final crizotinib molecule.[14]
This assay quantifies the level of ALK autophosphorylation in intact cells, providing a measure of kinase activity and the inhibitory effect of compounds like crizotinib.[15]
Materials:
-
Human T-cell lymphoma cell line Karpas-299 (endogenously expresses NPM-ALK)
-
Cell culture medium and supplements
-
Test compound (e.g., Crizotinib) dissolved in DMSO
-
Lysis buffer
-
Sandwich ELISA kit for phospho-ALK
-
Microplate reader
Procedure:
-
Seed Karpas-299 cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 2 hours).
-
Lyse the cells to release the intracellular proteins.
-
Quantify the amount of phosphorylated ALK in the cell lysates using a sandwich ELISA. This typically involves:
-
Capturing total ALK protein on an antibody-coated plate.
-
Detecting the phosphorylated ALK using a specific anti-phospho-ALK antibody conjugated to a detection enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Measure the signal using a microplate reader.
-
Normalize the phospho-ALK signal to the total protein concentration in each well.
-
Calculate the percentage of inhibition of ALK phosphorylation for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Antimicrobial and Antifungal Activities
The pyrazole scaffold is also a key component in the development of novel antimicrobial and antifungal agents, offering potential solutions to the growing problem of drug resistance.
Representative Pyrazole-Based Antimicrobial and Antifungal Agents
Numerous pyrazole derivatives have been synthesized and evaluated for their activity against a wide range of bacteria and fungi.[7][16][17][18] For instance, certain pyrazole-hydrazone derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[19] In the antifungal arena, pyrazole carboxamide derivatives have been developed as succinate dehydrogenase inhibitors, a validated target in pathogenic fungi.[20]
General Mechanism of Action
The mechanisms of action for pyrazole-based antimicrobial and antifungal agents are diverse and depend on the specific substitutions on the pyrazole ring. Some proposed mechanisms include:
-
Inhibition of essential enzymes: Such as DNA gyrase in bacteria or succinate dehydrogenase in fungi.[19][20]
-
Disruption of cell membrane integrity: Leading to leakage of cellular contents and cell death.[19]
-
Interference with nucleic acid and protein synthesis.
Experimental Protocols
A common approach to synthesize pyrazole derivatives with potential antimicrobial activity is through the hybridization of the pyrazole core with other bioactive heterocycles, such as thiazole.[7]
Procedure:
-
Synthesis of Pyrazole Carbaldehyde: Start with the Vilsmeier-Haack formylation of a substituted phenyl hydrazone to obtain the corresponding pyrazole-4-carbaldehyde.[7]
-
Three-Component Reaction: React the pyrazole-4-carbaldehyde, a thiosemicarbazide, and an α-haloketone in a suitable solvent like ethanol under reflux.[7] Alternatively, a solvent-free grinding method at room temperature can also be employed.[7]
-
Purification: The resulting pyrazole-thiazole hybrid can be purified by recrystallization from ethanol.
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal strain.[18]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Standardized fungal inoculum
-
RPMI-1640 medium (or other suitable broth)
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the fungal strain to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum) on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity compared to the growth control), either visually or by reading the absorbance with a spectrophotometer.
Antiviral Activity
The exploration of pyrazole derivatives as antiviral agents is a rapidly growing field of research. These compounds have shown promise against a variety of viruses, including coronaviruses and Newcastle disease virus.[8][21][22]
Representative Pyrazole-Based Antiviral Agents
Recent studies have highlighted the potential of hydroxyquinoline-pyrazole hybrids as inhibitors of coronaviruses, including SARS-CoV-2.[8][23] These compounds have demonstrated the ability to inhibit viral replication in cell-based assays.
Mechanism of Action
The antiviral mechanisms of pyrazole derivatives are still under investigation but are thought to involve multiple stages of the viral life cycle.[23] Potential mechanisms include:
-
Inhibition of viral entry: Preventing the virus from attaching to and entering host cells.
-
Inhibition of viral replication: Targeting key viral enzymes, such as proteases or polymerases, that are essential for viral replication.
-
Virucidal effects: Directly inactivating viral particles.
Experimental Protocols
These compounds can be synthesized through condensation reactions.[23]
Procedure:
-
Synthesize a pyrazolylhydrazide derivative.
-
Condense the pyrazolylhydrazide with a 2-chloro-3-formylquinoline to yield the corresponding hydrazone or pyrrolone derivative.[23]
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[8][20]
Materials:
-
Susceptible host cell line (e.g., Vero E6 for coronaviruses)
-
Virus stock with a known titer
-
Cell culture medium
-
Test compound
-
Agarose or methylcellulose overlay
-
Crystal violet stain
Procedure:
-
Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Pre-incubate a known amount of virus with serial dilutions of the test compound for 1 hour at 37°C.[20]
-
Infect the cell monolayers with the virus-compound mixture.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-4 days).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control (no compound).
-
Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally demonstrated its value in drug discovery, leading to the development of numerous clinically successful drugs across a wide range of therapeutic areas. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a diverse array of biological targets ensure its continued prominence in medicinal chemistry.
The future of pyrazole-based drug discovery lies in the continued exploration of novel substitution patterns and the application of modern drug design strategies, such as structure-based design and computational modeling, to enhance potency and selectivity. Furthermore, the development of pyrazole-containing proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities represents an exciting new frontier. As our understanding of the molecular basis of disease deepens, the privileged pyrazole scaffold will undoubtedly continue to provide a fertile starting point for the creation of innovative and life-saving medicines.
References
-
Crizotinib: A comprehensive review. PMC - PubMed Central. Available from: [Link]
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. 2012 May 10. Available from: [Link]
-
Crizotinib exhibits antitumor activity by targeting ALK signaling not c-MET in pancreatic cancer. Oncotarget. 2014 Oct 15. Available from: [Link]
-
What is the mechanism of Crizotinib?. Patsnap Synapse. 2024 Jul 17. Available from: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available from: [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. Available from: [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. 2022 Jan 20. Available from: [Link]
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. RSC Advances (RSC Publishing). 2024 Sep 2. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). 2011 Jun 30. Available from: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Available from: [Link]
-
Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. 2025 Jun 28. Available from: [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available from: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. 2024 Sep 25. Available from: [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available from: [Link]
-
Pyrazole NNRTIs 3: optimisation of physicochemical properties. PubMed. 2009 Oct 1. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020 Oct 24. Available from: [Link]
-
Physico-chemical properties of the designed pyrazole derivatives. ResearchGate. Available from: [Link]
-
Synthesis and antiviral activity of new pyrazole and thiazole derivatives. 2025 Aug 6. Available from: [Link]
-
Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers. 2019 Apr 8. Available from: [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Available from: [Link]
-
Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Available from: [Link]
-
Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. PubMed. Available from: [Link]
-
Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Available from: [Link]
-
Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. 2025 May 28. Available from: [Link]
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. Semantic Scholar. Available from: [Link]
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. ResearchGate. 2024 Sep 3. Available from: [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. Available from: [Link]
-
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. 2024 Feb 2. Available from: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]
-
Design, synthesis and preliminary antiviral screening of new N-phenylpyrazole and dihydroisoxazole derivatives. 2025 Aug 5. Available from: [Link]
-
ALK Cellular Phosphorylation Assay Service. Reaction Biology. Available from: [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC - PubMed Central. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. | Semantic Scholar [semanticscholar.org]
- 12. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation | Semantic Scholar [semanticscholar.org]
- 23. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
Methodological & Application
Applications of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, making it an ideal framework for designing potent and selective ligands for a diverse range of biological targets. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2]
Within this important class of compounds, 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride stands out as a key building block for the synthesis of advanced therapeutic agents. Its strategic substitution pattern, featuring a reactive primary amine at the 4-position, a methoxy group at the 3-position, and methyl groups at the 1 and 5-positions, offers medicinal chemists a versatile handle for molecular elaboration. This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of kinase inhibitors for the treatment of cancer and inflammatory diseases.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug discovery workflows.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClN₃O | |
| Molecular Weight | 177.63 g/mol | |
| Appearance | Solid | |
| Storage | 2-8°C, sealed, dry | [3] |
Safety and Handling: this compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Core Application: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The primary and most significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system is a well-established pharmacophore for the development of potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[4][5][6][7][8][9][10][11][12][13][14]
The general synthetic strategy involves the condensation of the aminopyrazole with a suitably substituted pyrimidine derivative, typically a di- or tri-chloropyrimidine. The nucleophilic primary amine of the pyrazole displaces a chlorine atom on the pyrimidine ring to form the fused pyrazolo[3,4-d]pyrimidine core.
Illustrative Synthetic Pathway: From Aminopyrazole to a Kinase Inhibitor Scaffold
The following diagram illustrates the fundamental reaction for the construction of the pyrazolo[3,4-d]pyrimidine scaffold, a common core of many kinase inhibitors.
Caption: General reaction scheme for the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold.
Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Precursor
This protocol provides a representative procedure for the synthesis of a pyrazolo[3,4-d]pyrimidine intermediate, which can be further elaborated to generate a library of potential kinase inhibitors.
Objective: To synthesize N-(2-chloro-5-methoxypyrimidin-4-yl)-3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine.
Materials:
-
This compound
-
2,4-dichloro-5-methoxypyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) and 2,4-dichloro-5-methoxypyrimidine (1.1 eq) in n-butanol.
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.5 eq) to the suspension. The base is crucial to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 117°C) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(2-chloro-5-methoxypyrimidin-4-yl)-3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine.
Causality Behind Experimental Choices:
-
Solvent: n-Butanol is often chosen for this type of nucleophilic aromatic substitution due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.
-
Base: DIPEA is a non-nucleophilic organic base that is effective in scavenging the generated acid without competing in the primary reaction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target pyrazolo[3,4-d]pyrimidine.
Application in Specific Kinase Inhibitor Development
The pyrazolo[3,4-d]pyrimidine scaffold derived from this compound is a versatile platform for targeting a range of kinases implicated in cancer.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[14] The pyrazolo[3,4-d]pyrimidine core can be elaborated with various substituents to achieve potent and selective inhibition of specific CDKs, such as CDK2 and CDK9.[11][12][13] The methoxy and methyl groups on the pyrazole ring of the starting material can influence the pharmacokinetic properties and binding interactions of the final inhibitor.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][15][16][17] Inhibiting VEGFR signaling is a clinically validated anti-cancer strategy. The pyrazolo[3,4-d]pyrimidine scaffold can be tailored to target the ATP-binding site of VEGFR-2, thereby blocking downstream signaling and inhibiting tumor angiogenesis.
Src Kinase Inhibitors
Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, migration, and invasion.[1][9][18] Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent Src family kinase inhibitors. The substituents on the pyrazole ring, originating from the starting aminopyrazole, are critical for achieving high affinity and selectivity for Src.[1][9][18]
Logical Workflow: From Building Block to Targeted Therapy
The following diagram outlines the logical progression from the starting aminopyrazole to the development of a targeted kinase inhibitor.
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride [myskinrecipes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Synthesis and SRC Kinase Inhibitory Activity of a [research.amanote.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.hw.ac.uk [pure.hw.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 17. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
This technical guide provides detailed protocols for the chemical derivatization of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds.[1][2][3] The protocols outlined herein are designed to be robust and reproducible, enabling the synthesis of a variety of derivatives for further investigation.
The strategic modification of the 4-amino group of this pyrazole derivative allows for the exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored pharmacological profiles. The electron-donating methoxy group at the 3-position and the methyl groups at the 1- and 5-positions influence the reactivity of the pyrazole core and the exocyclic amino group, making a systematic study of its derivatization crucial for its effective utilization in synthetic campaigns.[2]
This guide will detail three fundamental derivatization reactions: Schiff base formation, sulfonylation, and acylation. Each section will provide a comprehensive protocol, an explanation of the underlying chemical principles, and expected characterization data based on analogous structures reported in the literature.
Derivatization via Schiff Base Formation
The condensation of the primary amino group of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine with an aldehyde or ketone is a straightforward and efficient method for generating Schiff base derivatives. These imines are valuable intermediates and have shown a broad spectrum of biological activities in their own right.[4][5] The reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Protocol: Synthesis of a Phenylimine Derivative
This protocol describes the synthesis of the Schiff base from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
Neutralization of the Amine Salt: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of water. Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is approximately 8-9.
-
Extraction of the Free Amine: Extract the aqueous solution with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine as an oil or low-melting solid.
-
Schiff Base Formation: Dissolve the obtained free amine in 30 mL of ethanol in a 100 mL round-bottom flask. Add a stoichiometric equivalent of benzaldehyde.
-
Catalysis and Reaction: Add 3-4 drops of glacial acetic acid to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of the Product: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified Schiff base derivative.
Causality of Experimental Choices:
-
The initial neutralization step is crucial as the free amine is the active nucleophile in the condensation reaction.
-
Ethanol is a common solvent for Schiff base formation as it readily dissolves the reactants and the product at elevated temperatures, while often allowing for precipitation upon cooling.
-
A catalytic amount of acid is necessary to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.
Expected Characterization:
-
IR Spectroscopy: The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the range of 1640-1690 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) is also indicative of a successful reaction.[6][7]
-
¹H NMR Spectroscopy: A singlet or doublet in the region of 8.0-9.0 ppm corresponding to the imine proton (-N=CH-) is a key diagnostic signal. The signals for the pyrazole and phenyl protons will also be present in the aromatic region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the Schiff base product.[8]
Workflow for Schiff Base Formation
Caption: Workflow for the synthesis of a Schiff base derivative.
Derivatization via Sulfonylation
Sulfonylation of the 4-amino group with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide. Pyrazole-sulfonamide hybrids are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction proceeds through the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.
Protocol: Synthesis of a Benzenesulfonamide Derivative
This protocol describes the synthesis of the benzenesulfonamide derivative of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (solvent and base)
-
Dichloromethane
-
1M Hydrochloric acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
Neutralization and Dissolution: Suspend 1.0 g of this compound in 20 mL of pyridine in a 100 mL round-bottom flask. Stir the mixture at room temperature for 15 minutes to ensure neutralization and dissolution of the free amine.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a stoichiometric equivalent of benzenesulfonyl chloride dropwise with continuous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into 50 mL of 1M HCl and extract with dichloromethane (3 x 30 mL).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.
Causality of Experimental Choices:
-
Pyridine serves as both the solvent and the base to neutralize the in-situ generated hydrochloric acid, driving the reaction to completion.
-
The dropwise addition of the sulfonyl chloride at low temperature helps to control the exothermic reaction and prevent potential side reactions.
-
The aqueous work-up with acid and base washes is essential to remove unreacted starting materials, pyridine, and other impurities.
Expected Characterization:
-
IR Spectroscopy: The presence of the sulfonamide group is indicated by two characteristic stretching bands for the S=O group in the ranges of 1335-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). A band for the N-H stretch will also be present around 3200-3300 cm⁻¹.
-
¹H NMR Spectroscopy: The N-H proton of the sulfonamide group will appear as a broad singlet. The aromatic protons of the benzenesulfonyl group will be observed in the aromatic region, in addition to the pyrazole ring protons.
-
¹³C NMR Spectroscopy: The carbon signals of the pyrazole and benzene rings will be observed at their characteristic chemical shifts.
Sulfonylation Reaction Pathway
Caption: General reaction scheme for the sulfonylation of the aminopyrazole.
Derivatization via Acylation
Acylation of the 4-amino group with an acylating agent such as an acyl chloride or an acid anhydride yields the corresponding amide. This is a fundamental transformation for introducing a wide variety of substituents. N-acyl-4-aminopyrazoles are important intermediates in the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.
Protocol: Synthesis of an Acetamide Derivative
This protocol describes the acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial Acetic Acid
-
Sodium Hydroxide solution (10%)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend 1.0 g of this compound in 10 mL of glacial acetic acid.
-
Addition of Acylating Agent: Add 1.5 equivalents of acetic anhydride to the suspension.
-
Reaction: Heat the mixture to reflux for 1-2 hours. The suspension should become a clear solution as the reaction progresses. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-water with stirring.
-
Neutralization and Precipitation: Neutralize the solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Causality of Experimental Choices:
-
Glacial acetic acid serves as a solvent that facilitates the reaction between the amine salt and acetic anhydride.
-
Acetic anhydride is a readily available and effective acetylating agent. The excess is easily quenched during the work-up.
-
Neutralization of the acidic reaction mixture is necessary to precipitate the amide product, which is typically less soluble in neutral aqueous media.
Expected Characterization:
-
IR Spectroscopy: The formation of the amide is confirmed by the appearance of a strong carbonyl (C=O) stretching band (Amide I band) around 1650-1680 cm⁻¹ and an N-H bending band (Amide II band) around 1515-1570 cm⁻¹.
-
¹H NMR Spectroscopy: A new singlet corresponding to the acetyl methyl protons will appear in the upfield region (around 2.0-2.2 ppm). The N-H proton of the amide will be a broad singlet in the downfield region.
-
¹³C NMR Spectroscopy: A new signal for the amide carbonyl carbon will be observed around 168-172 ppm.
Acylation Workflow
Caption: A simplified workflow for the acylation of the aminopyrazole.
Summary of Derivatization Strategies
| Derivatization Type | Reagents | Key Functional Group | Expected IR (cm⁻¹) | Expected ¹H NMR (ppm) |
| Schiff Base | Aldehyde/Ketone, Acid catalyst | Imine (C=N) | 1640-1690 (C=N) | 8.0-9.0 (-N=CH-) |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide (SO₂NH) | 1335-1370 & 1140-1180 (S=O) | Broad singlet (N-H) |
| Acylation | Acyl chloride/Anhydride | Amide (CONH) | 1650-1680 (C=O) | 2.0-2.2 (-COCH₃), Broad singlet (N-H) |
Conclusion
The protocols described in this application note provide a solid foundation for the derivatization of this compound. These methods are versatile and can be adapted for a wide range of aldehydes, sulfonyl chlorides, and acylating agents to generate a diverse library of compounds for biological screening and SAR studies. The successful synthesis and characterization of these derivatives will contribute to the ongoing efforts in the discovery of novel pyrazole-based therapeutic agents.
References
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL open science. [Link]
-
Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. [Link]
-
Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. [Link]
-
Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors. PubMed. [Link]
-
Synthesis, Spectroscopic Characterization and Antimicrobial Assessment of 4-Acetyl Pyrazolone Schiff Base and Its Cobalt (II) Complex. ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization and Antimicrobial Assessment of 4-Acetyl Pyrazolone Schiff Base and Its Cobalt (II) Complex. Journal of Materials Science Research and Reviews. [Link]
-
Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
-
Gas chromatography-mass spectroscopy analysis of Schiff base ligand (L)... ResearchGate. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed. [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. [Link]
-
Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... ResearchGate. [Link]
-
INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journaljmsrr.com [journaljmsrr.com]
- 8. researchgate.net [researchgate.net]
Application Note: 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride - A Versatile Scaffold for Complex Molecule Synthesis
Introduction: The Strategic Advantage of the Substituted Pyrazole Core
In the landscape of modern drug discovery and complex molecule synthesis, the pyrazole motif stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active compounds stems from its unique electronic properties, metabolic stability, and ability to engage in diverse intermolecular interactions.[1][2][3] Within this important class of heterocycles, 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride emerges as a particularly valuable and versatile building block. Its strategic substitution pattern—a reactive primary amine at the C4 position, flanked by a methoxy group at C3 and a methyl group at C5, along with N-methylation—offers a rich platform for controlled, multi-vector diversification.
This application note serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists, detailing the synthetic utility of this building block. We will explore its inherent reactivity and provide field-proven protocols for its application in key transformations, enabling the rapid generation of diverse molecular libraries for screening and lead optimization.
Molecular Profile and Inherent Reactivity
The hydrochloride salt of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine ensures stability and ease of handling.[4] Prior to its use in most organic reactions, a simple neutralization step with a suitable base is required to liberate the free amine. The core reactivity of this building block is dictated by the interplay of its functional groups:
-
The C4-Amino Group: This primary amine is the principal site for a wide array of transformations. Its nucleophilicity allows for facile N-acylation, sulfonylation, and participation in various carbon-nitrogen bond-forming reactions.
-
The Pyrazole Ring: The electron-rich nature of the pyrazole ring system influences the reactivity of its substituents. While the C4-amino group is the most reactive site for nucleophilic attack, the pyrazole nitrogen atoms can also participate in reactions under certain conditions.
-
The C3-Methoxy and C5-Methyl Groups: These substituents provide steric and electronic modulation of the pyrazole core, influencing the regioselectivity of reactions and contributing to the overall physicochemical properties of the resulting derivatives.
Core Applications & Synthetic Protocols
The true power of this compound lies in its ability to serve as a launchpad for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[5][6][7] Below, we detail robust protocols for three fundamental transformations that unlock the synthetic potential of this building block.
N-Acylation and N-Sulfonylation: Building Amide and Sulfonamide Linkages
The formation of amide and sulfonamide bonds is a cornerstone of medicinal chemistry. The C4-amino group of the title pyrazole readily undergoes these transformations, allowing for the introduction of a vast array of side chains and functional groups.
Protocol 1: General Procedure for N-Acylation
This protocol describes a standard procedure for the acylation of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine with a carboxylic acid using a peptide coupling agent.
Step-by-Step Methodology:
-
Neutralization: In a round-bottom flask, suspend this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol). Add a suitable base, such as triethylamine (TEA, 2.2 eq.) or diisopropylethylamine (DIPEA, 2.2 eq.), and stir at room temperature for 30 minutes to generate the free amine in situ.
-
Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq.) and a peptide coupling reagent such as HATU (1.1 eq.) or HBTU (1.1 eq.) in DCM or dimethylformamide (DMF).
-
Coupling: Add the activated carboxylic acid solution dropwise to the free amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Coupling Reagent | HATU, HBTU, EDCI/HOBt |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 16 hours |
Causality Behind Experimental Choices: The use of a peptide coupling reagent like HATU minimizes side reactions and promotes efficient amide bond formation under mild conditions. The initial neutralization of the hydrochloride salt is crucial for liberating the nucleophilic free amine.
dot
Caption: Workflow for the N-acylation of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-N and C-C Bonds
The true synthetic prowess of this building block is showcased in its application in palladium-catalyzed cross-coupling reactions. These transformations allow for the direct attachment of aryl, heteroaryl, and other functionalities to the pyrazole core, enabling the construction of complex molecular architectures.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[8][9][10] In the context of our building block, this reaction allows for the arylation or heteroarylation of the C4-amino group, leading to valuable diarylamine and related structures.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Reactant Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or t-butanol) and a base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BrettPhos |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, t-Butanol |
| Temperature | 80 - 120 °C |
| Reaction Time | 12 - 24 hours |
Expert Insights: The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination and is highly substrate-dependent. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often essential for achieving high yields, especially with challenging substrates.[11]
dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
While the primary amino group is the most common site of reaction, for advanced applications, the pyrazole core itself can be functionalized. This typically requires prior modification of the building block, for instance, through halogenation of the pyrazole ring. A subsequent Suzuki-Miyaura coupling could then be employed to introduce aryl or heteroaryl substituents at a carbon atom of the pyrazole ring. While a detailed protocol for this multi-step sequence is beyond the scope of this note, it highlights the potential for even greater molecular diversity starting from this versatile scaffold.
Synthesis of Fused Heterocycles: Accessing Pyrazolo[3,4-d]pyrimidines
The 4-amino-3-methoxypyrazole scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry, often exhibiting potent biological activity.[12]
Protocol 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
This protocol outlines a general approach for the condensation of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine with a β-ketoester to form a pyrazolo[3,4-d]pyrimidinone.
Step-by-Step Methodology:
-
Neutralization: Liberate the free amine from this compound (1.0 eq.) as described in Protocol 1.
-
Condensation: In a suitable solvent such as ethanol or acetic acid, add the β-ketoester (1.0-1.2 eq.) to the solution of the free amine.
-
Cyclization: Heat the reaction mixture to reflux for 6-24 hours. The cyclization can be promoted by the addition of a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide), depending on the specific substrates.
-
Isolation: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. The product may precipitate from the solution and can be collected by filtration.
-
Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography.
| Parameter | Condition |
| Reactant | β-Ketoester |
| Solvent | Ethanol, Acetic Acid |
| Catalyst | p-TsOH (acidic), NaOEt (basic) |
| Temperature | Reflux |
| Reaction Time | 6 - 24 hours |
Conclusion
This compound is a high-value building block that provides a reliable and versatile entry point for the synthesis of a wide range of complex molecules. Its well-defined reactivity allows for selective functionalization through N-acylation, palladium-catalyzed cross-coupling reactions, and the construction of fused heterocyclic systems. The protocols outlined in this application note serve as a robust starting point for researchers aiming to leverage the synthetic potential of this scaffold in their drug discovery and development programs.
References
- Fichez, J., Busca, P., & Prestat, G. (2018).
-
Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
-
Asif, M. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. [Link]
-
Bogan, D. L., & Boger, D. L. (2012). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. [Link]
-
MySkinRecipes. (n.d.). 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride. MySkinRecipes. [Link]
-
ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Stumpf, A., et al. (2021). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Thieme. [Link]
- Katritzky, A. R., & Verma, S. (2014). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Advance Research in Science and Engineering.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Pevarello, P., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
Buysse, P. J., et al. (2017). United States Patent. Googleapis. [Link]
-
Chemistry Student. (2023). Buchwald-Hartwig amination. YouTube. [Link]
-
PubChem. (n.d.). 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Baxter, A. D., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Ross, R., et al. (2019). Processes for the preparation of pesticide compounds.
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Lee, S., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed. [Link]
-
Junker, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Oliveira-Campos, A. M. F., et al. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synthetic Utilization of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Introduction and Strategic Overview
3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Its structure features a highly functionalized pyrazole core, presenting a primary amine that serves as a versatile synthetic handle for constructing more complex molecular architectures. This compound is particularly valuable as a building block for creating libraries of potential therapeutic agents, often targeting inflammatory and oncological pathways.[1]
The strategic utility of this reagent lies in the nucleophilicity of its 4-amino group. However, as it is supplied as a hydrochloride salt, the amine is protonated, rendering it non-nucleophilic. A critical, and often primary, step in its synthetic application is the liberation of the free amine. This guide provides a comprehensive framework for the safe handling, deprotonation, and subsequent derivatization of this valuable building block through common and robust synthetic transformations.
| Property | Value |
| Molecular Formula | C₆H₁₂ClN₃O |
| Molecular Weight | 177.63 g/mol |
| Appearance | Solid |
| Melting Point | 154 - 158 °C |
| CAS Number | 144049-91-0 |
| MDL Number | MFCD16039353[2] |
Critical Safety and Handling Mandates
The subject compound is classified as acutely toxic and requires stringent adherence to safety protocols. All manipulations must be conducted within a certified chemical fume hood by personnel trained in handling hazardous materials.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 3 (Oral) | GHS06 | Danger | H301: Toxic if swallowed |
| Skin Irritation 2 | GHS07 | Warning | H315: Causes skin irritation[3] |
| Eye Irritation 2 | GHS07 | Warning | H319: Causes serious eye irritation[3] |
| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation[3] |
| Heating Hazard | GHS02 | Danger | H240: Heating may cause an explosion |
Protocol: Safe Handling and Storage
-
Engineering Controls: All weighing and transfers of the solid compound must occur in a chemical fume hood to prevent inhalation of dust.[3]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (inspect before use), and chemical safety goggles that conform to EN166 standards.[4]
-
Dispensing: Use spark-proof tools and avoid generating dust. Do not subject the material to grinding or shock.[5]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4][5][6]
-
Spill & Waste: In case of a spill, collect the material with a combustible solvent and dispose of it in a designated chemical waste container for incineration.[3] Do not allow it to enter drains.
-
First Aid:
Caption: General workflow for safely handling hazardous chemical reagents.
Prerequisite: Liberation of the Free Amine
The hydrochloride salt is stable but unreactive in nucleophilic applications. The primary amine must be deprotonated to its free base form to participate in reactions. This can be achieved through a simple liquid-liquid extraction.
Protocol: Free-Basing 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine
-
Dissolution: In a separatory funnel, dissolve 1.0 equivalent of this compound in deionized water (approx. 10 mL per gram of salt).
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the effervescence ceases and the pH of the aqueous layer is > 8, as confirmed by pH paper. Rationale: NaHCO₃ is a mild base sufficient to deprotonate the amine hydrochloride without significantly hydrolyzing other functional groups.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL). Rationale: The neutral free base exhibits higher solubility in organic solvents, allowing for its separation from the aqueous-soluble inorganic salts.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Verification: The resulting oil or solid is the free amine. It is recommended to use this material immediately or store it under an inert atmosphere (N₂ or Ar) as free amines can be susceptible to oxidation. Purity can be checked via TLC or ¹H NMR.
Application Protocol 1: Amide Bond Formation via Acylation
This protocol details the coupling of the pyrazole amine with an acyl chloride to form a stable amide bond, a common linkage in pharmaceutical compounds.
Experimental Details
| Parameter | Value/Condition |
| Reactants | Pyrazole Amine (free base), Benzoyl Chloride |
| Stoichiometry | 1.0 eq. Amine, 1.1 eq. Benzoyl Chloride, 1.5 eq. Base |
| Base | Triethylamine (TEA) or DIPEA |
| Solvent | Dichloromethane (DCM), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Monitoring | Thin Layer Chromatography (TLC) |
Step-by-Step Methodology
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the free-based pyrazole amine (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 10 mL per mmol).
-
Base Addition: Add triethylamine (1.5 eq.). Rationale: TEA acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq.) dropwise via syringe. Rationale: Dropwise addition at low temperature helps to control the exothermic nature of the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Caption: Workflow for the acylation of the pyrazole amine.
Application Protocol 2: Reductive Amination
Reductive amination is a powerful method to form C-N bonds, creating secondary amines from primary amines and carbonyl compounds. This protocol uses sodium triacetoxyborohydride, a mild reducing agent suitable for this transformation.[7]
Experimental Details
| Parameter | Value/Condition |
| Reactants | Pyrazole Amine (free base), Benzaldehyde |
| Stoichiometry | 1.0 eq. Amine, 1.1 eq. Benzaldehyde, 1.5 eq. Reducing Agent |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) |
| Solvent | 1,2-Dichloroethane (DCE) or DCM |
| Additive | Acetic Acid (catalytic) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Monitoring | LC-MS or TLC |
Step-by-Step Methodology
-
Setup: To a round-bottom flask, add the free-based pyrazole amine (1.0 eq.) and benzaldehyde (1.1 eq.).
-
Dissolution: Dissolve the components in DCE.
-
Acid Catalyst: Add a few drops of glacial acetic acid. Rationale: The acid catalyzes the formation of the intermediate iminium ion, which is the species that gets reduced.
-
Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise. Rationale: STAB is a mild and selective reducing agent that tolerates many functional groups and does not reduce the starting aldehyde as readily as stronger agents like NaBH₄.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate and starting amine by LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Work-up: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure secondary amine.
Caption: Logical flow for the reductive amination protocol.
Characterization and Data Interpretation
Successful synthesis requires rigorous characterization of the final products. Below is a table of expected spectroscopic data for the starting material and a hypothetical acylation product.
| Compound | Technique | Expected Key Signals |
| Free Amine | ¹H NMR | Singlet for -OCH₃ (~3.8 ppm), Singlet for N-CH₃ (~3.6 ppm), Singlet for C-CH₃ (~2.1 ppm), Broad singlet for -NH₂ (variable, ~3-5 ppm) |
| ¹³C NMR | Signals for the three methyl carbons, two quaternary pyrazole carbons, and the C-O carbon. | |
| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the free base (142.10). | |
| Amide Product | ¹H NMR | Disappearance of the broad -NH₂ signal. Appearance of a new broad singlet for the amide N-H (~8-9 ppm). Appearance of aromatic signals from the benzoyl group (~7.4-7.8 ppm). |
| ¹³C NMR | Appearance of a new carbonyl signal (C=O) around 165-170 ppm and new aromatic carbon signals. | |
| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the amide product (246.13). |
References
- This compound - Sigma-Aldrich.
- This compound - Aladdin Scientific.
- SAFETY D
- This compound - PubChemLite.
- Safety D
- SAFETY D
- SAFETY DATA SHEET - Acros Organics (3,5-dimethyl-1H-pyrazole).
- SAFETY D
- 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine - PubChem.
- 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride - MySkinRecipes.
- This compound AldrichCPR | Sigma-Aldrich.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.
Sources
Application Note: Development of In Vitro Biochemical and Cell-Based Assays for Characterizing Novel Kinase Inhibitors Using 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
<Senior Application Scientist Note >
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, making them prime targets for drug discovery, particularly in oncology and immunology.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[3][4] This application note details the development and validation of a comprehensive in vitro assay cascade to characterize the inhibitory activity of a novel pyrazole-containing compound, 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (herein referred to as "Compound-X"), against a hypothetical target, the non-receptor tyrosine kinase Src.
Src family kinases are implicated in numerous signaling pathways that control cell proliferation, migration, and survival.[5][6] Their dysregulation is often associated with cancer progression.[7] This guide provides a robust framework for researchers to assess the potency and cellular efficacy of new chemical entities, moving from a high-throughput biochemical screen to a more physiologically relevant cell-based assay.
Part 1: Biochemical Assay Development for IC50 Determination
Scientific Rationale: The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the purified enzyme. This is typically achieved through a biochemical assay that measures the enzyme's catalytic activity.[8] We will employ the ADP-Glo™ Kinase Assay, a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction.[7][9] The amount of ADP is directly proportional to kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.[9]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, where the kinase (Src) transfers a phosphate group from ATP to a suitable substrate. Upon completion, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal that is proportional to the initial kinase activity.[7][9]
Diagram 1: ADP-Glo™ Assay Workflow
Caption: Workflow of the ADP-Glo™ kinase assay.
Detailed Protocol: Src Kinase Inhibition Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials:
-
Recombinant human Src kinase (Promega, Cat# V2801 or equivalent)
-
SRC Substrate (Promega, Cat# V2811 or equivalent)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101 or equivalent)
-
ATP (Sigma-Aldrich, Cat# A7699 or equivalent)
-
This compound (Compound-X)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
White, flat-bottom 384-well plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound-X in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM down to 0.1 µM).
-
-
Assay Setup:
-
Add 1 µL of the serially diluted Compound-X or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.
-
Prepare a 2X Src kinase solution in Kinase Buffer. Add 5 µL of this solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X substrate/ATP solution in Kinase Buffer. The final concentrations in the reaction should be at the Kₘ for both ATP and substrate (to be determined empirically, but typically around 10-50 µM for ATP).
-
Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half.[10]
-
Normalization:
-
The raw luminescence data is normalized using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Signal_Compound: Luminescence from wells with Compound-X.
-
Signal_Positive: Luminescence from wells with DMSO (no inhibition).
-
Signal_Negative: Luminescence from wells with no kinase (background).
-
-
-
Curve Fitting:
Table 1: Representative IC50 Data for Compound-X against Src Kinase
| Compound | Target Kinase | Assay Format | IC50 (nM) | Hill Slope | R² |
| Compound-X | Src | ADP-Glo™ | 150 | 1.1 | 0.99 |
| Staurosporine | Src | ADP-Glo™ | 10 | 1.0 | 0.99 |
Part 2: Cell-Based Assay for Target Engagement and Cellular Potency
Scientific Rationale: While biochemical assays are excellent for determining direct enzyme inhibition, they lack the complexity of a cellular environment.[13] A cell-based assay is crucial to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect. Here, we describe a method to measure the inhibition of Src-mediated substrate phosphorylation in a cellular context using a Homogeneous Time Resolved Fluorescence (HTRF®) assay.[9][14]
Principle of the HTRF® Cellular Phosphorylation Assay
This assay quantifies the phosphorylation of a specific downstream substrate of Src. Cells are treated with the inhibitor, lysed, and the lysate is analyzed. The HTRF® assay uses two antibodies: one that recognizes the total amount of the substrate protein, labeled with a donor fluorophore (e.g., Europium cryptate), and another that specifically recognizes the phosphorylated form of the substrate, labeled with an acceptor fluorophore (e.g., XL665). When both antibodies bind to the same protein complex, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The resulting signal is proportional to the amount of phosphorylated substrate.[14][15]
Diagram 2: HTRF® Cellular Assay Principle
Caption: Principle of the HTRF® cell-based assay.
Detailed Protocol: Cellular Src Phosphorylation Assay
Materials:
-
A suitable cell line with active Src signaling (e.g., A431 cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Compound-X
-
HTRF® Cellular Kinase Assay Kit for a specific Src substrate (e.g., Phospho-STAT3)
-
Cell lysis buffer
-
White, 384-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed A431 cells into a 384-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound-X in serum-free medium.
-
Remove the culture medium from the cells and replace it with the compound-containing medium.
-
Incubate for a predetermined time (e.g., 2 hours) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and add 20 µL of lysis buffer to each well.
-
Incubate on a shaker for 10 minutes at room temperature.
-
-
HTRF® Detection:
-
Transfer 16 µL of the lysate to a new white 384-well plate.
-
Add 4 µL of the HTRF® antibody mix (containing both donor and acceptor antibodies) to each well.
-
Incubate for 4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis and Cellular IC50
-
Ratio Calculation:
-
The HTRF® ratio is calculated as: (Emission_665nm / Emission_620nm) * 10,000.
-
-
Normalization and Curve Fitting:
-
Normalize the data and perform non-linear regression as described in section 1.3 to determine the cellular IC50.
-
Table 2: Comparison of Biochemical and Cellular Potency
| Compound | Biochemical IC50 (Src) | Cellular IC50 (p-STAT3) |
| Compound-X | 150 nM | 800 nM |
| Staurosporine | 10 nM | 50 nM |
Interpretation of Results: A rightward shift in the IC50 from the biochemical to the cellular assay is common and can be attributed to factors such as cell membrane permeability, compound metabolism, and competition with high intracellular ATP concentrations.[1] The data presented here for Compound-X demonstrates good correlation between direct enzyme inhibition and target engagement in a cellular context, validating it as a promising lead for further development.
Conclusion
This application note provides a comprehensive, step-by-step guide for the in vitro characterization of a novel pyrazole-based kinase inhibitor, this compound. By following this workflow, from a robust biochemical assay to a physiologically relevant cell-based assay, researchers can confidently determine the potency and cellular efficacy of their compounds, enabling informed decisions in the drug discovery process.[16]
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
-
Sebastián-Pérez, V., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
-
An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
-
Roskoski, R., Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological research, 94, 9–25. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Src family. Retrieved from [Link]
-
Shah, P., et al. (2016). Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy, 7(3), 65. [Link]
-
Rai, N. S., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. [Link]
-
Copeland, R. A. (2016). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 59(19), 8873-8874. [Link]
-
GraphPad. 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]
-
Lowell, C. A. (2011). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harbor perspectives in biology, 3(3), a002352. [Link]
-
BPS Bioscience. Chemi-Verse™ SRC Kinase Assay Kit. Retrieved from [Link]
-
BellBrook Labs. SRC Kinase Assay. Retrieved from [Link]
-
ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]
-
Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in enzymology, 629, 355–372. [Link]
-
Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. SRC Kinase Enzyme System [worldwide.promega.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
Scale-up synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
An Application Note for the Scale-Up Synthesis of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride
Abstract
This application note provides a comprehensive, robust, and scalable protocol for the synthesis of this compound, a key building block in pharmaceutical research and development. The synthesis proceeds via a two-step sequence involving the nitration of a pyrazole precursor followed by catalytic hydrogenation. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, and analytical checkpoints to ensure a self-validating and reproducible process. The methodology emphasizes operational safety, efficiency, and considerations essential for transitioning from laboratory to pilot-plant scale.
Introduction and Strategic Overview
The synthesis of substituted aminopyrazoles is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules.[1] The target compound, this compound, possesses a desirable substitution pattern for further functionalization. While numerous methods exist for the construction of the pyrazole core, a common strategy involves the functionalization of a pre-formed ring.[2][3][4]
Our synthetic strategy is predicated on a well-established and highly reliable transformation sequence: the nitration of an electron-rich heterocycle followed by the reduction of the resulting nitro group. This approach was selected for its scalability and the typically high crystallinity and stability of the nitro-intermediate, which facilitates purification. The final step involves the formation of the hydrochloride salt to improve the stability and handling properties of the amine product.
This document details the process from a hypothetical, readily available starting material, 1,5-dimethyl-3-methoxy-1H-pyrazole, through to the final, well-characterized product.
Overall Reaction Scheme
The synthesis is a two-step process beginning with the nitration of the pyrazole ring at the C4 position, followed by the reduction of the nitro group to the corresponding amine and subsequent salt formation.
Caption: Step-by-step experimental workflow diagram.
Critical Safety Considerations
| Hazard | Stage | Mitigation Measures |
| Strong Exotherm / Runaway Reaction | Nitration | Strict temperature control with an efficient cooling system. Slow, controlled addition of reagents. Have a quench bath (ice/water) ready for emergencies. |
| Corrosive Reagents | Nitration | Use appropriate PPE: acid-resistant gloves, lab coat, face shield, and work in a well-ventilated fume hood. [5][6] |
| Energetic Intermediate | Handling Nitro-pyrazole | While not typically shock-sensitive, nitro compounds are energetic. Avoid excessive heat and mechanical shock. |
| Pyrophoric Catalyst | Hydrogenation | Handle wet Pd/C catalyst under an inert atmosphere. Never allow the catalyst to dry in the air. Quench used catalyst filters with water immediately after use. [6] |
| Flammable Gases/Solvents | Hydrogenation | Use a properly rated and maintained hydrogenation vessel. Ensure the area is free of ignition sources. Purge system thoroughly with nitrogen before and after hydrogen use. |
| Acute Toxicity | Final Product | The final product is classified as Acute Toxicity 3 (Oral). [7]Avoid inhalation of dust and skin contact. Wear gloves and a dust mask when handling the dry powder. |
Characterization and Quality Control
| Compound | Technique | Expected Results |
| 3-Methoxy-1,5-dimethyl-4-nitro-1H-pyrazole | ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.9 (s, 3H, N-CH₃), ~3.8 (s, 3H, O-CH₃), ~2.5 (s, 3H, C-CH₃). |
| Melting Point | Sharp melt, characteristic for the pure compound. | |
| 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine HCl | ¹H NMR (400 MHz, D₂O) | δ (ppm): ~3.7 (s, 3H, N-CH₃), ~3.6 (s, 3H, O-CH₃), ~2.2 (s, 3H, C-CH₃). Amine protons may be broad or exchanged. |
| Mass Spec (ESI+) | m/z: 142.0975 ([M+H]⁺ for free base, C₆H₁₁N₃O). | |
| HPLC | Purity > 98% (e.g., C18 column, MeCN/H₂O gradient, 220 nm detection). | |
| Elemental Analysis | Calculated for C₆H₁₂ClN₃O: C, 40.57; H, 6.81; N, 23.65. Found values should be within ±0.4%. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Nitration | Insufficient nitrating agent; Reaction temperature too low; Short reaction time. | Add a small additional charge of HNO₃. Allow the reaction to stir for a longer period, monitoring by TLC. |
| Low Yield in Hydrogenation | Inactive catalyst; Insufficient hydrogen pressure; Leak in the system. | Use fresh catalyst. Ensure the system is properly sealed and repressurize as needed. |
| Product Fails to Precipitate as HCl Salt | Insufficient HCl; Too much solvent; Presence of water in IPA. | Add more HCl/IPA solution. Partially remove solvent under reduced pressure. Ensure crude amine is dry before redissolving. |
| Final Product is Discolored | Impurities carried over from the nitration step. | Recrystallize the nitro-intermediate before reduction. The final product can be recrystallized from an Ethanol/IPA mixture. |
Conclusion
This application note provides a validated, step-by-step protocol for the scale-up synthesis of this compound. By detailing the rationale behind key process steps, outlining critical safety measures, and providing clear analytical benchmarks, this guide serves as a reliable resource for process chemists. The described methodology is robust, high-yielding, and designed with the practical considerations of scaling chemical syntheses from the bench to the pilot plant.
References
Sources
The Role and Application of Pyrazole Derivatives in Modern Agriculture
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a foundational scaffold in the development of a multitude of agrochemicals.[1][2] Its structural versatility, multiple substitution sites, and capacity for broad-spectrum biological activity have made it a privileged structure in the quest for novel crop protection agents.[3] Pyrazole derivatives have been successfully commercialized as fungicides, insecticides, herbicides, and even plant growth regulators, demonstrating their significant impact on sustainable agriculture and global food security.[1][4][5][6] This guide provides an in-depth overview of the primary applications of pyrazole derivatives in agriculture, detailing their mechanisms of action and providing validated protocols for their synthesis and biological evaluation.
Part 1: Pyrazole Derivatives as Fungicides
The development of pyrazole-based fungicides has been a major breakthrough in disease management, particularly with the advent of Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds are highly effective against a wide range of pathogenic fungi that threaten crop yield and quality.[4]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
The primary mode of action for most commercial pyrazole fungicides is the disruption of the fungal respiratory chain.[3] Specifically, they target and inhibit the enzyme Succinate Dehydrogenase (SDH), also known as Complex II, which is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This inhibition halts ATP production, depriving the fungal cells of energy and leading to the cessation of growth and eventual cell death.[3]
A diagram illustrating this mechanism is provided below.
Caption: Mechanism of pyrazole SDHI fungicides.
Commercially Significant Pyrazole Fungicides
Several pyrazole carboxamide fungicides have become staples in crop protection programs. Their success is due to high efficacy, broad-spectrum activity, and systemic properties.[3]
| Compound Name | Developer | Key Target Pathogens |
| Fluxapyroxad | BASF | Controls a wide range of fungal diseases, including rusts, powdery mildew, and leaf spots.[3] |
| Bixafen | Bayer | Effective against Septoria tritici, rusts, and other diseases in cereals and oilseed rape. |
| Penthiopyrad | Mitsui Chemicals | Used for controlling diseases like gray mold (Botrytis cinerea) and apple scab. |
| Isopyrazam | Syngenta | Provides control of Ramularia and other key cereal diseases. |
| Pyraclostrobin | - | Used to prevent and control various diseases in fruit trees and vegetables. |
Protocol: In Vitro Antifungal Activity Assessment (Mycelial Growth Inhibition)
This protocol details a standard method for evaluating the efficacy of novel pyrazole derivatives against phytopathogenic fungi.
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound against a target fungus.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Pure culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani)[4][7]
-
Test pyrazole compound
-
Positive control (e.g., commercial fungicide like Fluxapyroxad)
-
Negative control (solvent, e.g., Dimethyl sulfoxide - DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compound and positive control in DMSO to a concentration of 10,000 mg/L.
-
Medium Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Dosing the Medium: Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 0.5, 2, 10, 50 mg/L). Also prepare a solvent control plate containing only DMSO and a blank control plate with no additives.
-
Causality Note: Adding the compound to molten agar ensures even distribution before it solidifies. The temperature must be low enough to prevent compound degradation but high enough to keep the agar liquid.
-
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
Inoculation: Using the sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture plate. Place this disc, mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C in the dark.
-
Data Collection: When the fungal growth in the negative control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all plates in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter in the treated plate.
-
-
EC₅₀ Determination: Use probit analysis or logarithmic regression of the inhibition percentages against the compound concentrations to calculate the EC₅₀ value.
Part 2: Pyrazole Derivatives as Insecticides
Pyrazole-based insecticides are highly effective against a broad spectrum of agricultural pests, including lepidopteran and coleopteran species.[8][9] Their unique modes of action make them valuable tools for resistance management.
Mechanisms of Action
Pyrazole insecticides primarily target the insect's central nervous system through two distinct mechanisms:
-
GABA Receptor Antagonism: Phenylpyrazole insecticides, such as Fipronil, act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[10][11] By blocking this channel, they prevent the influx of chloride ions into neurons, leading to hyperexcitation, convulsions, and eventual death of the insect.[11]
-
Ryanodine Receptor (RyR) Modulation: Diamide insecticides, many of which are pyrazole amides like Chlorantraniliprole, target the insect ryanodine receptor.[8] They lock the receptor in an open state, causing an uncontrolled release of calcium from internal stores into the cytoplasm of muscle cells. This leads to impaired muscle regulation, paralysis, and cessation of feeding.[8]
Caption: Key mechanisms of action for pyrazole insecticides.
Prominent Pyrazole Insecticides
| Compound Name | Class | Mechanism of Action | Key Target Pests |
| Fipronil | Phenylpyrazole | GABA Receptor Antagonist | Termites, locusts, thrips, beetles.[10][12] |
| Chlorantraniliprole | Diamide | Ryanodine Receptor Modulator | Lepidopteran pests (caterpillars).[8] |
| Cyantraniliprole | Diamide | Ryanodine Receptor Modulator | Broad spectrum including sucking and chewing pests.[8] |
| Tolfenpyrad | Pyrazole Amide | Mitochondrial Electron Transport Inhibitor | Thrips, aphids, whiteflies.[3] |
Protocol: Larval Toxicity Bioassay (Leaf-Dip Method)
This protocol is used to assess the toxicity of pyrazole compounds against chewing insects like the diamondback moth (Plutella xylostella).
Objective: To determine the half-lethal concentration (LC₅₀) of a test compound against a target insect larva.
Materials:
-
Cabbage or lettuce leaves
-
Synchronized insect larvae (e.g., 3rd instar P. xylostella)
-
Test pyrazole compound
-
Positive control (e.g., Chlorantraniliprole)
-
Solvent (e.g., acetone with 0.1% Triton X-100 as a wetting agent)
-
Ventilated containers or Petri dishes with moist filter paper
-
Forceps
Procedure:
-
Solution Preparation: Prepare a stock solution of the test compound in the solvent. Create a dilution series to obtain at least five test concentrations (e.g., 1, 5, 10, 50, 100 mg/L). Prepare a solvent-only solution for the negative control.
-
Leaf Disc Preparation: Cut discs (approx. 5 cm diameter) from fresh, untreated cabbage leaves.
-
Dipping: Using forceps, dip each leaf disc into a test solution for 10-15 seconds, ensuring complete coverage.
-
Causality Note: The wetting agent (Triton X-100) is crucial to break the surface tension of the waxy leaf cuticle, allowing for uniform adherence of the test solution.
-
-
Drying: Place the dipped leaves on a wire rack and allow them to air-dry completely in a fume hood.
-
Infestation: Place one dried leaf disc into each ventilated container. Carefully transfer 10-15 larvae onto each leaf disc.
-
Incubation: Maintain the containers at 25 ± 2°C with a 16:8 (L:D) photoperiod.
-
Mortality Assessment: After 48 to 72 hours, assess larval mortality. Larvae are considered dead if they do not move when prodded gently with a fine brush.
-
LC₅₀ Calculation: Correct the mortality data for control mortality using Abbott's formula if necessary. Calculate the LC₅₀ value and its 95% confidence intervals using probit analysis software.
Part 3: Pyrazole Derivatives as Herbicides
Pyrazole derivatives are effective herbicides used for controlling a wide range of broadleaf and grass weeds in various crops.[13]
Mechanism of Action: HPPD Inhibition
Many pyrazole-based herbicides, such as Pyrasulfotole and Topramezone, function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[14][15] HPPD is a key enzyme in the biosynthesis of plastoquinone and α-tocopherol. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.
Inhibition of HPPD leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis. Carotenoids protect chlorophyll from photo-oxidation. Without them, reactive oxygen species generated during photosynthesis destroy chlorophyll and cell membranes, resulting in the characteristic bleaching or whitening symptoms in susceptible weeds.[15]
Representative Pyrazole Herbicides
| Compound Name | Key Features |
| Pyrasulfotole | Post-emergence control of broadleaf weeds in cereals. |
| Topramezone | Post-emergence control of grass and broadleaf weeds, particularly in corn.[15] |
| Pyrazoxyfen | Used for weed control in paddy rice; metabolizes to an active HPPD inhibitor.[14] |
| Pyrazolate | Also used in rice; shares a common active metabolite with Pyrazoxyfen.[14] |
Protocol: Pre-Emergence Herbicidal Activity Assay
This protocol evaluates the effectiveness of pyrazole compounds in preventing weed seed germination and emergence.
Objective: To assess the pre-emergence herbicidal activity of a test compound on target weed species.
Materials:
-
Pots or trays filled with a sterile soil mix (e.g., sandy loam)
-
Seeds of target weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Test pyrazole compound
-
Positive control (e.g., Topramezone)
-
Spray solution carrier (e.g., water with 0.5% acetone and 0.1% surfactant)
-
Laboratory spray chamber
-
Greenhouse with controlled temperature and light
Procedure:
-
Planting: Fill pots with soil, lightly compact, and sow a predetermined number of weed seeds at a depth of 0.5-1.0 cm.
-
Spray Solution Preparation: Prepare solutions of the test compound and positive control at various application rates (e.g., 50, 150, 450 g a.i./ha).
-
Application: Place the seeded pots in a laboratory spray chamber. Apply the test solutions evenly to the soil surface. A carrier-only solution is used for the negative control.
-
Self-Validation: The spray chamber must be calibrated to deliver a precise volume over a given area to ensure accurate and repeatable application rates.
-
-
Incubation: Transfer the treated pots to a greenhouse maintained at approximately 25-28°C with a 16:8 (L:D) photoperiod. Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.
-
Evaluation: After 14-21 days, visually assess the herbicidal effect. Evaluate parameters such as the percentage of emergence inhibition and the fresh weight of the surviving plants compared to the untreated control.
-
Data Analysis: Calculate the percentage of inhibition for each treatment. Determine the GR₅₀ (the dose required to cause a 50% reduction in fresh weight) through regression analysis.
Part 4: Synthesis and Workflow
The development of novel pyrazole agrochemicals follows a structured workflow from initial design to final evaluation. A key synthetic step for many active derivatives is the formation of a pyrazole amide bond.
General Development Workflow
Caption: General workflow for pyrazole agrochemical discovery.
Protocol: General Synthesis of a Pyrazole-4-Carboxamide Derivative
This two-step protocol outlines a common method for synthesizing pyrazole amides, which are prevalent in fungicides and insecticides.[8][3]
Step 1: Synthesis of 1-Aryl-3-methyl-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, add the desired substituted arylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents).
-
Cyclization: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expertise Note: The Knorr pyrazole synthesis is a classic and reliable method for forming the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[16]
-
-
Hydrolysis: After cooling, add a 2M aqueous solution of sodium hydroxide (2.5 equivalents) to the reaction mixture.
-
Saponification: Heat the mixture to reflux again for 2-3 hours to saponify the ethyl ester.
-
Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any non-polar impurities.
-
Acidification: Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid. The pyrazole carboxylic acid product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate acid.
Step 2: Amide Coupling to form the Final Product
-
Acid Chloride Formation: Suspend the pyrazole carboxylic acid (1 equivalent) in toluene containing a catalytic amount of DMF. Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Activation: Heat the mixture to 70-80°C for 2-3 hours until the evolution of gas ceases. Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under vacuum to yield the crude pyrazole-4-carbonyl chloride.
-
Coupling Reaction: Dissolve the crude acid chloride in a suitable solvent like dichloromethane. Cool the solution to 0°C in an ice bath.
-
Amine Addition: Add a solution of the desired amine (1 equivalent) and a base such as triethylamine (1.2 equivalents) in dichloromethane dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrazole amide derivative.
References
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). SpringerLink.
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). Journal of Agricultural and Food Chemistry.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- Design, Synthesis and Biological Evaluation of α-Aminophosphonate Derivatives Containing a Pyrazole Moiety. (2016). PubMed.
- Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (2005). Semantic Scholar.
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). PubMed.
- Synthesis, and biological evaluation of pyrazole matrine derivatives as an insecticide against Spodoptera frugiperda. (2023). PubMed.
- Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. (n.d.). Journal of Agricultural and Food Chemistry.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (n.d.). Semantic Scholar.
- (PDF) Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. (2019).
- Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). PubMed.
- Pyrazole plant growth regulants. (n.d.).
- (PDF) Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Pyrazole chemistry in crop protection. (2007). Semantic Scholar.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- The Essential Role of Pyrazole Intermedi
- Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
- Fipronil: environmental fate, ecotoxicology, and human health concerns. (n.d.). PubMed.
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
- (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). R Discovery.
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI.
- (PDF) Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi. (2025).
- Hydrazine. (n.d.). Wikipedia.
- Bayer Regent Ultra | Insecticide for Rice, Whe
- Nouveaux composés pesticides à base de pyrazole. (n.d.).
- Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.).
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). PubMed.
- Understanding the Fate of Pesticides after Applic
- Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.).
- Mode of action of pyrazoles and pyridazinones. (n.d.).
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bayer Regent Ultra | Insecticide for Rice, Wheat, & Sugarcane [cropscience.bayer.in]
- 12. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 15. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Prepared by a Senior Application Scientist
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice and troubleshoot common challenges encountered during the synthesis of pyrazoles. The following content is structured to offer direct, actionable solutions and in-depth explanations to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and step-by-step solutions.
Issue 1: Consistently Low Reaction Yield
Symptom: The final isolated yield of the desired pyrazole is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. Consider increasing the reaction time or temperature. For many condensation reactions, refluxing the reaction mixture can be beneficial. Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times.[1][2]
-
-
Suboptimal Catalyst: The choice and amount of catalyst can be critical.
-
Solution: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is often used to facilitate the formation of the initial imine. In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO, Amberlyst-70, or silica-supported sulfuric acid have demonstrated improved yields.[3][4][5] It's crucial to optimize the catalyst loading; too much or too little can be detrimental.
-
-
Poor Substrate Reactivity: The electronic or steric properties of your starting materials (1,3-dicarbonyl compound or hydrazine) may hinder the reaction.
-
Solution: For less reactive substrates, more forcing conditions (higher temperature, longer reaction time) may be necessary. The use of more reactive derivatives of the starting materials can also be explored. For instance, converting a ketone to an enaminone intermediate before reaction with hydrazine can improve yields in some cases.[6]
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products, such as regioisomers or pyrazoline intermediates, can consume starting materials and reduce the yield of the desired product.[1][7]
-
Solution: Carefully control the reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. A detailed analysis of the reaction mixture by NMR or MS can help identify the major byproducts and inform further optimization.
-
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low pyrazole synthesis yields.
Issue 2: Formation of Regioisomers
Symptom: NMR spectra show two or more sets of peaks for the pyrazole product, and TLC analysis reveals multiple spots with very similar Rf values. This is common when using unsymmetrical 1,3-dicarbonyl compounds.[7]
Potential Causes & Solutions:
-
Lack of Regiocontrol: The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound.[8]
-
Solution 1: Modify Reaction Conditions: Regioselectivity can often be influenced by the choice of solvent and catalyst. For instance, the condensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents (like DMF or DMAc) can provide better regioselectivity compared to polar protic solvents like ethanol.[9][10] Acid catalysis is generally employed in the Knorr synthesis, and the choice of acid can also impact the isomeric ratio.[8]
-
Solution 2: Use a Directing Group: Introducing a leaving group on the vinyl carbon of an α,β-unsaturated ketone can direct the cyclization to yield a single regioisomer.[10]
-
Solution 3: Chromatographic Separation: If optimizing reaction conditions does not provide the desired regioselectivity, careful column chromatography is often required to separate the isomers. Using a high-performance column and a finely tuned eluent system can improve separation.
-
Issue 3: Difficulty in Product Purification
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation or loss of product.
Potential Causes & Solutions:
-
Residual Starting Materials or Reagents: Unreacted hydrazine or acidic/basic catalysts can complicate purification.
-
Solution: An aqueous workup is crucial. Washing the organic extract with a dilute acid (e.g., 1M HCl) can remove basic impurities like hydrazine. A subsequent wash with a dilute base (e.g., saturated NaHCO3) can remove acidic catalysts.
-
-
Product is Basic: Pyrazoles are basic compounds and can interact strongly with the acidic silica gel used in column chromatography, leading to tailing and potential product loss.
-
Inappropriate Recrystallization Solvent: Finding a suitable solvent system for recrystallization can be challenging.
-
Formation of Salts: The pyrazole product may have formed a salt with the acid catalyst.
Decision Tree for Pyrazole Purification
Caption: A decision-making workflow for the purification of pyrazole products.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing pyrazoles?
A1: The Knorr pyrazole synthesis and its variations are the most prevalent methods. This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][15] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[15]
General Mechanism of the Knorr Pyrazole Synthesis
Caption: A simplified workflow of the Knorr pyrazole synthesis mechanism.
Q2: How does the choice of solvent affect my pyrazole synthesis?
A2: The solvent can significantly influence the reaction rate, yield, and regioselectivity.[16]
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditionally used and are effective for many pyrazole syntheses. Acetic acid can often serve as both the solvent and the catalyst.
-
Aprotic Dipolar Solvents (e.g., DMF, DMAc, NMP): These have been shown to provide better results, especially for the synthesis of 1-aryl-3,4,5-substituted pyrazoles, leading to higher yields and improved regioselectivity.[9][10][17]
-
Green Solvents and Conditions: In an effort to make synthesis more environmentally friendly, methods have been developed using water, ionic liquids, or even solvent-free conditions, often coupled with microwave or ultrasonic irradiation.[5][16][18][19] These "green" methods can lead to shorter reaction times and high yields.[18][19]
| Solvent Type | Examples | Typical Use Case | Advantages |
| Polar Protic | Ethanol, Acetic Acid | General Knorr synthesis | Readily available, inexpensive |
| Aprotic Dipolar | DMF, DMAc, NMP | Synthesis of substituted arylpyrazoles | Can improve yield and regioselectivity[9][10] |
| Green Solvents | Water, Ionic Liquids | Environmentally friendly synthesis | Reduced environmental impact, can increase reaction rates[5][18] |
| Solvent-Free | N/A (neat reaction) | Used with microwave or thermal heating | Faster reactions, reduced waste, high efficiency[2][19] |
Q3: How does temperature influence the outcome of the reaction?
A3: Temperature is a critical parameter that can control reaction rate and product distribution.
-
Increasing Temperature: Generally, higher temperatures (e.g., reflux) increase the reaction rate and can drive an incomplete reaction to completion.[1] In some cases, raising the temperature is necessary to achieve a good yield.[3]
-
Temperature-Controlled Selectivity: In some advanced syntheses, temperature can be used to selectively form different products from the same starting materials. For example, a temperature-controlled divergent synthesis has been developed to produce either pyrazoles or 1-tosyl-1H-pyrazoles by simply tuning the reaction temperature.[20][21][22]
-
Side Reactions: Excessively high temperatures can lead to the decomposition of starting materials or products, or promote the formation of unwanted side products and colored impurities.[12] It is essential to find the optimal temperature that provides a good reaction rate without significant degradation.
Q4: What are the key considerations when choosing a catalyst?
A4: Catalyst selection is crucial for optimizing pyrazole synthesis.
-
Acid Catalysts: Protic acids (HCl, H2SO4, acetic acid, p-TsOH) are most common for the Knorr synthesis, as they catalyze the initial condensation step. The amount should be catalytic, as excess acid can sometimes hinder the reaction.
-
Lewis Acids: Catalysts like LiClO4 and Sc(OTf)3 have been used to promote the reaction, sometimes under milder conditions.[3][5]
-
Heterogeneous Catalysts: Solid-supported catalysts such as Amberlyst-70, nano-ZnO, and silica-supported acids offer advantages like simple work-up (filtration to remove the catalyst), potential for recycling, and environmentally friendly profiles.[3][4][5]
-
Metal Catalysts: While the classic Knorr synthesis is often metal-free, various modern methods utilize transition metals like silver, palladium, or copper for specific transformations, such as in cycloaddition reactions or syntheses from different starting materials.[3][10][23]
-
No Catalyst: Some reactions, particularly with highly reactive starting materials, can proceed without a catalyst, especially under high-temperature or microwave conditions.[3] However, a catalyst is generally required for efficient synthesis.[3]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). Semantic Scholar. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]
- Process for the purification of pyrazoles. (n.d.).
-
Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (n.d.). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]
- Method for purifying pyrazoles. (n.d.).
-
Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). ResearchGate. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Connect. [Link]
-
Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). IJCSR. [Link]
-
Article Versions Notes. (n.d.). MDPI. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. (2024). Research Square. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. galchimia.com [galchimia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecules | Free Full-Text | Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions | Notes [mdpi.com]
- 23. Pyrazole synthesis [organic-chemistry.org]
Identifying and minimizing byproducts in pyrazole reactions
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering practical solutions to common challenges encountered during the synthesis of pyrazole derivatives. Here, we address specific issues related to byproduct formation and provide troubleshooting strategies to optimize your reactions for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazole synthesis, and why do they form?
A1: The most frequently encountered byproduct in pyrazole synthesis, particularly in the classic Knorr synthesis involving an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, is the formation of regioisomers.[1][2][3] This occurs because the hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of two different pyrazole products.[1][4] The ratio of these isomers can be difficult to control, and their separation often proves challenging.[1]
Other common byproducts include:
-
Pyrazoline intermediates: Resulting from incomplete cyclization or aromatization.[2]
-
Hydrazine-related impurities: Side reactions involving the hydrazine starting material can generate colored impurities.[2]
-
Di-addition products: In some instances, a double addition of hydrazine to the dicarbonyl compound can occur.[2][5]
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification. Thin-layer chromatography (TLC) is a quick method to determine the presence of multiple components in your reaction mixture. For detailed structural elucidation, the following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Can reveal the presence of regioisomers by showing duplicate sets of peaks for the desired product.[2]
-
Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are crucial for determining the molecular weights of the components and identifying their specific structures.[2]
Q3: What are the main synthetic alternatives to the Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis yields an inseparable mixture of regioisomers, several alternative methods can provide high regioselectivity:
-
1,3-Dipolar Cycloaddition: This powerful technique involves the reaction of a 1,3-dipole (such as a nitrile imine or a diazo compound) with a dipolarophile (like an alkyne or an alkene).[1] This approach is celebrated for its high degree of regiocontrol.[1]
-
Synthesis from α,β-Unsaturated Aldehydes and Ketones: Reacting α,β-unsaturated carbonyl compounds with hydrazine followed by dehydrogenation is another common route to pyrazoles.[2][6]
-
Multi-component Syntheses: These strategies can offer novel and efficient pathways to highly substituted pyrazoles.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during your pyrazole synthesis experiments.
Problem 1: My reaction is producing a mixture of regioisomers that are difficult to separate.
-
Symptoms:
-
Probable Causes:
-
Solutions:
-
Solvent Optimization: Changing the solvent can significantly influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically favor the formation of one regioisomer.[1]
-
Substrate Modification: Convert your 1,3-dicarbonyl compound into a β-enaminone derivative. The subsequent reaction with hydrazine is often highly regioselective.[1]
-
pH Control: The acidity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, which can reverse the regioselectivity compared to neutral conditions.[4] Experimenting with acidic or basic catalysts may favor the desired isomer.
-
Alternative Synthetic Route: If the above methods are unsuccessful, consider a different synthetic approach, such as a 1,3-dipolar cycloaddition, which is known for its high regioselectivity.[1]
Experimental Protocol: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol
-
Dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL) in a round-bottom flask with a magnetic stir bar.
-
Add the substituted hydrazine (e.g., methylhydrazine, 1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the TFE under reduced pressure.
-
Purify the residue by column chromatography on silica gel with an appropriate eluent (e.g., a hexane/ethyl acetate mixture) to isolate the desired pyrazole regioisomer.[1]
Data Presentation: Effect of Solvent on Regioselectivity
-
| Solvent | Ratio of Regioisomer A : Regioisomer B |
| Ethanol | 1 : 1.2 |
| Toluene | 1.5 : 1 |
| 2,2,2-Trifluoroethanol (TFE) | > 20 : 1 |
Problem 2: The reaction is sluggish, resulting in low yield and the presence of unreacted starting materials.
-
Symptoms:
-
TLC analysis shows persistent spots corresponding to the starting materials even after prolonged reaction times.
-
The final isolated yield of the pyrazole product is significantly lower than expected.
-
-
Probable Causes:
-
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of new impurities by TLC.
-
Time: Extend the reaction time and follow the progress by TLC or LC-MS until the starting materials are consumed.[1]
-
Catalyst: For Knorr syntheses, the addition of a catalytic amount of acid can accelerate the reaction.[9]
-
-
Reagent Quality: Use fresh, high-quality hydrazine. Hydrazine and its derivatives can degrade over time, leading to reduced reactivity and the formation of colored impurities.[1][2]
-
Improve Mixing: For larger-scale reactions, ensure efficient stirring to maintain a homogeneous reaction mixture. Inadequate mixing can lead to poor heat dissipation and the formation of byproducts.[7][8]
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
-
References
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
- Preventing the formation of byproducts in pyrazole synthesis - Benchchem.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Identifying and removing byproducts in pyrazole synthesis - Benchchem.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
Stability issues of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride and its solutions
Technical Support Center: 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity and reproducibility of your results.
The pyrazole scaffold is known for its metabolic and chemical stability, which is a primary reason for its prevalence in medicinal chemistry.[1] However, the specific constellation of functional groups in this compound—namely the 4-amino and 3-methoxy groups—can present unique stability challenges under certain experimental conditions. This guide will walk you through these potential issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
A1: Under recommended storage conditions, the solid hydrochloride salt form of this compound is generally stable. Chemical suppliers often provide a shelf-life of around 1095 days. However, the actual stability will depend heavily on storage conditions.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf-life and prevent degradation, the compound should be stored as a solid in a tightly sealed container. It is advisable to store it in a cool, dry, and dark place. Exposure to moisture, light, and high temperatures should be minimized.
Q3: Is the hydrochloride salt more stable than the free base?
A3: Yes, in general, the hydrochloride salt of an amine is more stable and less susceptible to atmospheric oxidation than the corresponding free base. The salt form also often improves solubility in aqueous solutions.
Q4: I've observed a change in the color of the solid compound over time. What could be the cause?
A4: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to slow oxidation of the aromatic amine. If you observe a color change, it is crucial to re-analyze the purity of the compound before use.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Compound Degradation in Aqueous Solutions
Symptoms:
-
Inconsistent results in biological assays.
-
Appearance of new peaks in HPLC or LC-MS analysis of the stock or working solution.
-
A gradual decrease in the peak area of the parent compound over time.
Potential Causes and Solutions:
-
pH-Mediated Hydrolysis: The stability of many pharmaceutical compounds is pH-dependent.[2] While the pyrazole core is generally stable, extreme pH values could potentially lead to the hydrolysis of the methoxy group to a hydroxyl group, or other unforeseen reactions. The ionization state of the amine group will also be affected by pH, which could influence its reactivity.
-
Solution: Prepare fresh aqueous solutions for each experiment. If solutions need to be stored, even for a short period, it is recommended to use a buffered solution. The optimal pH for stability is likely to be in the slightly acidic to neutral range (pH 4-7). It is advisable to perform a preliminary stability study in your chosen buffer system.
-
-
Oxidation: Aromatic amines can be susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent, trace metal ions, or exposure to light.
-
Solution:
-
Use de-gassed solvents to prepare your solutions.
-
If possible, work under an inert atmosphere (e.g., nitrogen or argon).
-
Store stock solutions in amber vials to protect them from light.
-
For long-term storage of solutions, consider freezing at -20°C or -80°C. However, perform a freeze-thaw stability study to ensure the compound does not degrade during this process.
-
-
Issue 2: Poor Solubility or Precipitation
Symptoms:
-
Difficulty dissolving the compound in the desired solvent.
-
Precipitation of the compound from the solution over time, especially at higher concentrations or upon storage at low temperatures.
Potential Causes and Solutions:
-
Solvent Choice: While the hydrochloride salt is expected to have good aqueous solubility, its solubility in organic solvents may be limited.
-
Solution: For organic solvents, consider polar aprotic solvents like DMSO or DMF. For aqueous applications, if solubility is still an issue, you can try gentle heating or sonication. Always check the stability of the compound under these conditions.
-
-
Common Ion Effect: If you are using a buffer with a high concentration of chloride ions, it might slightly decrease the solubility of the hydrochloride salt.
-
Solution: This is usually a minor effect, but if you suspect it to be an issue, consider using a buffer with a different counter-ion.
-
Issue 3: Inconsistent Potency in Biological Assays
Symptoms:
-
Variability in IC50 or EC50 values between experiments.
-
A decrease in the observed biological activity of a prepared solution over time.
Potential Causes and Solutions:
-
Degradation in Assay Media: The compound may be unstable in the complex biological media used for cell culture or enzymatic assays. Components in the media, such as metal ions or reactive oxygen species generated by cells, could contribute to degradation.
-
Solution:
-
Always prepare fresh dilutions of the compound in the assay media immediately before the experiment.
-
Minimize the pre-incubation time of the compound in the assay media as much as possible.
-
Include a positive control with a known stable compound to ensure the assay itself is performing consistently.
-
-
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the desired solvent (e.g., DMSO for a concentrated stock, or an appropriate buffer for a working solution) to the vial.
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be used if necessary, but the temperature should be monitored to avoid degradation.
-
Storage: Store the stock solution in a tightly capped amber vial at -20°C or -80°C. For aqueous solutions, it is highly recommended to prepare them fresh.
Protocol 2: Assessing Compound Stability by HPLC
This protocol provides a general framework for monitoring the stability of your compound in a specific solvent or buffer.
-
Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent/buffer of interest.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system. Record the chromatogram, noting the retention time and peak area of the parent compound.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. The appearance of new peaks or a significant decrease (>5-10%) in the parent peak area indicates degradation.
Table 1: Example HPLC Parameters for Stability Assessment
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Note: These are starting parameters and may need to be optimized for your specific system.
Visualizing Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for this compound based on the chemical nature of its functional groups.
Logical Workflow for Troubleshooting
This workflow provides a step-by-step approach to identifying and resolving stability issues.
References
-
Alam, M. J., et al. (2022). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Premature Precipitation of Pyrazole Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights and actionable protocols for addressing the common challenge of premature precipitation in pyrazole derivative synthesis. Uncontrolled precipitation can lead to poor yields, difficult purification, and inconsistent results. This resource offers a structured, causality-driven approach to diagnose, resolve, and prevent these issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding unexpected precipitation during reactions involving pyrazole derivatives.
Q1: My pyrazole derivative is crashing out of the reaction mixture. What are the most likely causes?
Premature precipitation is fundamentally a solubility problem. When the concentration of a compound (either an intermediate or the final product) exceeds its solubility limit in the reaction medium, it will begin to crystallize or precipitate.[1] Several factors can trigger this event during a reaction:
-
Supersaturation: As the reaction progresses, the concentration of the pyrazole product increases. If the product has low solubility in the chosen solvent system, the solution will become supersaturated, leading to spontaneous precipitation. This is a common occurrence in reactions where the product is significantly less polar than the starting materials.[2]
-
Poor Solvent Choice: The initial solvent may be excellent for dissolving the reactants but inadequate for the product. Pyrazole derivatives can vary widely in polarity based on their substituents, from lipophilic to highly polar.[3] A mismatch between the solvent's properties and the product's characteristics is a primary cause of precipitation.
-
Temperature Fluctuation: The solubility of most organic compounds, including pyrazoles, is temperature-dependent, generally increasing with higher temperatures.[4] If a reaction is run at an elevated temperature to maintain solubility, any uncontrolled cooling—even localized cooling on the reactor walls—can trigger precipitation. Conversely, some reactions are exothermic, and the initial heat can keep everything dissolved, but as the reaction slows and cools, the product may crash out.[5]
-
Change in Mixture Polarity: The overall polarity of the reaction medium does not remain constant. As reactants are consumed and new, differently-polarized products are formed, the solvating environment of the mixture changes, which can decrease the solubility of a key species.
-
pH Shifts: The pyrazole ring contains both a weakly acidic (pyrrole-type) and a weakly basic (pyridine-type) nitrogen atom.[6] Furthermore, substituents on the ring can be acidic or basic. If the reaction generates or consumes an acid or base, the resulting pH shift can alter the ionization state of your compound, drastically affecting its solubility.[7][8] For instance, protonating a basic site or deprotonating an acidic site often increases aqueous solubility but may decrease solubility in non-polar organic solvents.
Q2: How do I choose the right solvent to prevent precipitation?
Solvent selection is the most critical preventative measure. The ideal solvent or solvent system should maintain the solubility of all reactants, intermediates, catalysts, and products throughout the entire reaction course and temperature range.
-
Polarity Matching: The guiding principle is "like dissolves like." Assess the polarity of your starting materials and, most importantly, your target pyrazole derivative. Common solvents for pyrazole synthesis range from polar aprotic (e.g., DMF, acetonitrile, acetone) to polar protic (e.g., ethanol, methanol).[3][7] For non-polar derivatives, solvents like toluene or dichloromethane might be more appropriate.[3]
-
Co-Solvent Systems: It is often difficult to find a single solvent that meets all requirements. A co-solvent system, which is a mixture of two or more miscible solvents, provides a powerful way to fine-tune the properties of the reaction medium. For example, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent like toluene can dramatically increase the solubility of polar intermediates without significantly altering the bulk characteristics.[7]
-
Consider Reaction Type: For certain reactions, like cyclocondensations, aprotic dipolar solvents have been shown to yield better results.[7] For syntheses involving water-sensitive reagents, rigorously dried solvents are essential.
Below is a table summarizing common solvents used in pyrazole synthesis to aid in selection.
| Solvent | Polarity Index | Boiling Point (°C) | Type | Key Considerations |
| Dimethylformamide (DMF) | 6.4 | 153 | Polar Aprotic | High boiling point, excellent solvating power for many organics. |
| Ethanol | 5.2 | 78 | Polar Protic | "Green" solvent, good for reactions with polar compounds.[9] |
| Acetonitrile | 6.2 | 82 | Polar Aprotic | Versatile, common in chromatography, good for polar compounds.[3] |
| Acetone | 5.4 | 56 | Polar Aprotic | Low boiling point, good general-purpose solvent.[7] |
| Toluene | 2.4 | 111 | Non-Polar | Useful for non-polar derivatives and azeotropic water removal. |
| Dichloromethane (DCM) | 3.4 | 40 | Polar Aprotic | Low boiling point, good for less polar compounds, volatile.[3] |
Q3: Can adjusting the reaction temperature help resolve precipitation?
Yes, temperature is a powerful tool for controlling solubility. However, its effects on reaction kinetics and stability must be carefully considered.
-
Increasing Solubility: For most neutral organic compounds, solubility increases with temperature.[4][10] If precipitation occurs at room temperature, heating the reaction mixture may be a simple solution. This is often employed in crystallization procedures where a product is dissolved hot and precipitates upon cooling.[11]
-
Kinetic vs. Thermodynamic Control: Temperature influences the rate of reaction. Increasing the temperature may not only increase solubility but could also accelerate the formation of undesired byproducts or lead to decomposition.[12] It's crucial to find a thermal window that maintains solubility without compromising the selectivity and yield of the reaction.[13]
-
Controlled Heating & Cooling: When using temperature to manage solubility, ensure the heating is uniform and controlled. Use a stirred oil bath or heating mantle. Avoid rapid, uncontrolled cooling, as this can lead to the formation of fine, amorphous precipitates that are often difficult to filter and purify. A slow cooling ramp is more likely to yield well-defined crystals.
Q4: What role does pH play, and how can I control it to maintain solubility?
For pyrazole derivatives with ionizable functional groups (e.g., carboxylic acids, amines), pH is a critical solubility determinant.
-
Salt Formation: By adjusting the pH, you can convert an ionizable group into its salt form, which is often significantly more soluble in polar solvents, particularly water.[7] For a derivative with a basic nitrogen, adding a small amount of acid (e.g., acetic acid, HCl) can form a soluble salt. For an acidic derivative, adding a base can do the same.
-
Catalyst Effects: Many pyrazole syntheses are catalyzed by acids or bases.[12] Be aware that the catalyst itself sets the initial pH environment. If the product is insoluble under these conditions, you may need to choose a different catalyst or add a buffering agent to maintain a more favorable pH throughout the reaction.
-
Workup Considerations: pH manipulation is also key during the reaction workup. Often, the pH is adjusted to force the product to precipitate cleanly from the solution after the reaction is complete.
Q5: Are there any additives that can help keep my compound in solution?
Yes, in some challenging cases, crystallization inhibitors or "tailored additives" can be used to prevent or delay precipitation. This is a more advanced technique but can be highly effective.
-
Mechanism of Action: These additives work by interfering with the crystallization process. They can adsorb onto the surface of growing crystal nuclei, disrupting the lattice formation and slowing or stopping further growth.[14][15][16] This keeps the compound in a supersaturated or amorphous state.
-
Types of Additives:
-
Polymers: High-molecular-weight polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are known to inhibit the crystallization of many active pharmaceutical ingredients (APIs).[17]
-
Small Molecules: Sometimes, a small molecule with a structure similar to the precipitating compound can act as a crystal growth inhibitor.[18]
-
Surfactants: In aqueous or biphasic systems, surfactants can help stabilize particles and prevent aggregation and precipitation.[17]
-
-
Screening: The effectiveness of an additive is highly specific to the compound and solvent system.[16] If you choose this route, you will need to perform a screening experiment with a small library of potential additives at various low concentrations (typically <1% w/v) to identify an effective candidate.
Troubleshooting Guides & Protocols
Guide 1: Systematic Troubleshooting Workflow for Precipitation Events
When unexpected precipitation occurs, a systematic approach is more effective than random trial and error. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting premature precipitation.
Protocol 1: Rapid Solvent Screening for Optimal Solubility
This protocol allows you to efficiently test multiple solvents and co-solvent systems to find conditions that will maintain your compound's solubility.
Objective: To identify a solvent or co-solvent system that dissolves the final pyrazole product at the intended reaction concentration and temperature.
Materials:
-
A small, purified sample of the pyrazole product that is precipitating.
-
A selection of candidate solvents (e.g., DMF, EtOH, ACN, Toluene, and co-solvent mixtures).
-
Small vials (e.g., 2 mL glass vials) with stir bars.
-
Stir plate with heating capability.
Procedure:
-
Determine Target Concentration: Calculate the final molar concentration of your product assuming 100% conversion in your planned reaction.
-
Prepare Samples: Weigh an amount of your purified pyrazole product into several vials to match the target concentration for a 1 mL solvent volume. Example: For a target concentration of 0.2 M and a MW of 250 g/mol , weigh 50 mg of product into each vial.
-
Initial Room Temperature Test:
-
To each vial, add 1 mL of a different candidate solvent or co-solvent mixture.
-
Stir vigorously at room temperature for 10-15 minutes.
-
Record your observations: Fully dissolved, partially dissolved, or insoluble.
-
-
Elevated Temperature Test:
-
For any vials where the compound was not fully soluble at room temperature, place them on the stir plate and slowly heat towards your intended reaction temperature.
-
Do not exceed the solvent's boiling point.
-
Record the temperature at which the solid fully dissolves.
-
-
Cooling Test (Crystallization Check):
-
Once dissolved, remove the vials from the heat and allow them to cool slowly to room temperature while observing.
-
Note if the compound remains in solution or if it precipitates/crystallizes upon cooling. This helps predict if the product will crash out during the post-reaction cooldown.
-
-
Analysis: Choose the solvent or co-solvent system that keeps your product fully dissolved at the intended reaction temperature and, ideally, during a controlled cooldown.
Protocol 2: Temperature Optimization Study
Use this protocol when your product is soluble at higher temperatures, but you need to ensure the reaction remains selective and high-yielding.
Objective: To find the minimum temperature required to prevent precipitation while maximizing reaction rate and minimizing byproduct formation.
Procedure:
-
Set Up Parallel Reactions: Prepare 3-4 identical small-scale reactions.
-
Establish Temperature Gradient:
-
Run one reaction at your original temperature.
-
Run a second reaction 10-15°C higher.
-
Run a third reaction 10-15°C lower.
-
-
Monitor Reactions: At set time intervals (e.g., every 30-60 minutes), take a small aliquot from each reaction.
-
Visual Check: Note any precipitation.
-
TLC/LC-MS Analysis: Quench the aliquot and analyze it to monitor the consumption of starting material and the formation of the desired product and any byproducts.
-
-
Evaluate Results: After a set time (e.g., 4 hours or when the control reaction is complete), compare the outcomes. Identify the temperature that provides the best balance:
-
No precipitation observed during the reaction.
-
Good reaction rate (reasonable time to completion).
-
High purity (minimal formation of temperature-induced side products).
-
Strategy Selection Guide
The choice of which troubleshooting strategy to pursue first depends on the nature of the problem and the constraints of the synthesis. This decision tree can guide your approach.
Caption: A decision tree for selecting the appropriate mitigation strategy.
References
- Solubility of Things. (n.d.). Pyrazole.
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
- BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Weissbuch, I., et al. (n.d.). Manipulating crystallization with molecular additives. PubMed.
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Weissbuch, I., et al. (n.d.). Manipulating Crystallization with Molecular Additives. Ingenta Connect.
- Patil, A. R., et al. (n.d.). Solubility studies of the synthesized compounds in different solvents. ResearchGate.
- Technobis. (2020). Use of additives for inhibition and promotion of crystallization.
- Biotage. (2023). How to prevent compound precipitation during flash column chromatography.
- Purdue University. (n.d.). Effects of additives on crystallization, polymorphic transformation, and solubility.
- MDPI. (n.d.). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives.
- Quora. (2019). How to prevent co-precipitation in chemistry.
- BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Efficient Synthesis of Pyrazole Derivatives.
- AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical.
- ResearchGate. (2025). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors.
- ResearchGate. (2025). Solving the Clogging Problem: Precipitate-Forming Reactions in Flow.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- Mondal, B., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC - NIH.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- Wikipedia. (n.d.). Precipitation (chemistry).
- ResearchGate. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands.
- ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
Sources
- 1. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manipulating crystallization with molecular additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. mdpi.com [mdpi.com]
- 18. "Effects of additives on crystallization, polymorphic transformation, a" by Eun Hee Lee [docs.lib.purdue.edu]
Technical Support Center: Recrystallization of Pyrazole Compounds
Welcome to the Technical Support Center for the purification of pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their recrystallization protocols and troubleshoot common challenges encountered during the purification of this important class of heterocyclic compounds. Pyrazoles are a cornerstone in medicinal and agricultural chemistry, making their effective purification a critical step in many synthetic workflows.[1][2] This guide provides in-depth technical advice in a user-friendly question-and-answer format, focusing on the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Understanding Pyrazole Recrystallization: First Principles
Before diving into troubleshooting, it's essential to grasp the fundamentals of pyrazole chemistry and how it influences recrystallization. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] Their properties can vary significantly based on the substituents on the ring.
Key Characteristics Influencing Recrystallization:
-
Polarity and Solubility: The pyrazole ring itself has a degree of polarity due to the nitrogen atoms.[3] This makes many pyrazoles soluble in polar organic solvents like alcohols (ethanol, methanol, isopropanol) and acetone.[3][4] The overall solubility of a pyrazole derivative, however, is heavily influenced by its substituents. Non-polar substituents will increase solubility in less polar solvents like toluene or ethyl acetate.[5] Water solubility is generally limited but can be significant, especially for the parent pyrazole.[3][6]
-
Basicity: The pyridine-like nitrogen atom in the pyrazole ring imparts weak basicity.[7] This property can be exploited for purification through acid-base extraction or the formation of acid addition salts, which often have different solubility profiles and may crystallize more readily.[5][8][9][10]
-
Hydrogen Bonding: The N-H group in unsubstituted or N1-substituted pyrazoles can act as a hydrogen bond donor, while the pyridine-like nitrogen can act as a hydrogen bond acceptor.[1] This influences solvent interactions and crystal lattice formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of pyrazole compounds.
Issue 1: My pyrazole compound "oils out" instead of crystallizing.
Q: I've dissolved my crude pyrazole in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" is a common problem in recrystallization and occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation.[11][12][13] The resulting oil is often a supersaturated solution of your compound and impurities, which can hinder the formation of a pure crystal lattice.[13][14]
Causality and Solutions:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[11][14]
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving your compound, leading to a very high concentration before precipitation occurs.
-
Solution:
-
Add more solvent: Re-heat the mixture to dissolve the oil, then add more of the same solvent to decrease the concentration.[11]
-
Use a solvent mixture: A common and effective technique is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until you observe persistent turbidity. Re-heat to get a clear solution and then allow it to cool slowly.[15][16] Common solvent systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[17]
-
-
-
Cooling Too Rapidly: Fast cooling can lead to supersaturation and oiling out because the molecules don't have enough time to orient themselves into a crystal lattice.[11]
-
Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize recovery.[5] Insulating the flask can help slow the cooling process.
-
-
Low Melting Point of the Compound: If your pyrazole derivative has a naturally low melting point, it may be inherently difficult to crystallize from certain solvents.[11]
-
Solution:
-
Change the solvent: Experiment with solvents that have a lower boiling point.
-
Induce crystallization at a lower temperature: Once you have a supersaturated solution, try cooling it to a very low temperature (e.g., in a freezer) to see if solidification can be induced.
-
Salt formation: Convert the pyrazole to an acid addition salt. Salts often have higher melting points and are more crystalline. You can react your pyrazole in solution with an acid like hydrochloric acid or oxalic acid, and then crystallize the resulting salt.[5][9][10] The pure pyrazole can be recovered by neutralizing the salt and extracting it.[5]
-
-
Issue 2: My recrystallized pyrazole is still colored.
Q: I've recrystallized my pyrazole, but the crystals are still yellow/brown. How can I remove these colored impurities?
A: Colored impurities in pyrazole synthesis are often high molecular weight byproducts or degradation products.[8] While recrystallization can reduce their concentration, they may co-crystallize with your product.
Causality and Solutions:
-
Adsorption on Activated Charcoal: Many colored impurities are polar and can be effectively removed by adsorption.
-
Protocol: After dissolving your crude pyrazole in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-5% by weight). Swirl the hot mixture for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize.[8]
-
-
Acid-Base Extraction: If the colored impurities are not basic like the pyrazole, an acid-base extraction can be very effective.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic pyrazole will move into the aqueous layer as its salt, leaving non-basic colored impurities in the organic layer. Separate the aqueous layer, basify it (e.g., with NaOH or NaHCO3), and then extract your purified pyrazole back into an organic solvent.[8][18]
-
Issue 3: I have a very low yield after recrystallization.
Q: My crystals look pure, but I've lost most of my material. How can I improve my recovery?
A: Low yield is a common issue and can stem from several factors.[11]
Causality and Solutions:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even at low temperatures.[11]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[16] If you've already completed the recrystallization and suspect this was the issue, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
-
-
Premature Crystallization: If your compound crystallizes too quickly in the hot filtration step, you will lose product on the filter paper.
-
Solution: Use a pre-warmed funnel and receiving flask for the hot filtration.[5] It's also helpful to add a small excess of solvent before the hot filtration to ensure the compound remains in solution. This excess solvent can be boiled off before cooling.
-
-
Inappropriate Solvent Choice: An ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold.[5] If the solubility at low temperatures is still significant, your recovery will be poor.
-
Solution: You may need to screen for a different solvent or solvent system. The table below provides some common solvents for pyrazole recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing pyrazole compounds?
A1: There is no single "best" solvent, as the ideal choice depends on the specific pyrazole derivative. However, a good starting point for screening includes alcohols like ethanol and isopropanol, as well as ethyl acetate.[5][15] For less polar pyrazoles, toluene or mixtures like ethyl acetate/hexanes can be effective.[5][17] Water can sometimes be used, especially as an anti-solvent with a miscible organic solvent like ethanol.[6][15]
Q2: How do I choose a solvent system for a completely new pyrazole derivative?
A2: A systematic approach is best. Start with small-scale solubility tests. Place a few milligrams of your compound in several different test tubes and add a small amount of a different solvent to each. Observe the solubility at room temperature and then upon heating. An ideal solvent will show poor solubility at room temperature and high solubility upon heating.
Q3: My compound won't crystallize at all, even after cooling and scratching the flask. What should I do?
A3: If spontaneous crystallization doesn't occur, you need to induce nucleation.
-
Seeding: Add a tiny crystal of your crude material to the cooled, supersaturated solution.[5][11] This provides a template for crystal growth.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution.[5][11] The microscopic scratches on the glass can provide nucleation sites.
-
Reduce the Temperature: Cool the solution in an ice bath or even a freezer for a period of time.
-
Solvent Evaporation: If the compound is highly soluble even when cold, you can try slow evaporation of the solvent. Dissolve the compound in a volatile solvent and leave the container loosely covered. As the solvent evaporates, the concentration will increase, leading to crystallization.[5]
Q4: I have a mixture of regioisomers. Can I separate them by recrystallization?
A4: Separating regioisomers by recrystallization can be challenging due to their similar physical properties, but it is sometimes possible.[8][19]
-
Fractional Crystallization: This technique relies on small differences in solubility between the isomers. It may require multiple, sequential recrystallizations.
-
Salt Formation: The different regioisomers may form salts with slightly different crystal structures and solubilities, which can be exploited for separation by crystallization.[19]
Data Presentation
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent | Type | Polarity | Comments |
| Ethanol | Protic | High | A good general-purpose solvent for many pyrazole derivatives.[5] Often used in combination with water as an anti-solvent.[15] |
| Isopropanol | Protic | High | Similar to ethanol, a good choice for cooling crystallization.[5] |
| Methanol | Protic | High | Highly polar, can be a good solvent for more polar pyrazoles.[3][15] |
| Water | Protic | Very High | Limited use as a primary solvent due to lower solubility of many derivatives, but excellent as an anti-solvent.[5][6] |
| Ethyl Acetate | Aprotic | Medium | Effective for compounds of intermediate polarity.[5] Often used with hexanes as an anti-solvent.[17] |
| Acetone | Aprotic | High | Tends to be a very good solvent, so it might be more suitable for anti-solvent or evaporation methods rather than cooling crystallization.[3][5] |
| Toluene | Aromatic | Low | Can be effective for less polar pyrazole derivatives or as a co-solvent.[5] |
| Hexane/Heptane | Non-polar | Low | Almost always used as an anti-solvent or for triturating oils to induce solidification.[17] |
| Cyclohexane | Non-polar | Low | Can be used for recrystallizing the parent pyrazole.[6][20] |
Experimental Protocols
Protocol 1: Standard Cooling Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole compound. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.[5]
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration.[5]
-
Washing: Wash the crystals with a small amount of cold solvent.[5]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[5]
Protocol 2: Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude pyrazole in the minimum amount of a "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add a "bad" solvent (the anti-solvent) dropwise with stirring until the solution becomes cloudy.
-
Clarification: Gently heat the mixture until it becomes a clear solution again.
-
Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: A general workflow for the recrystallization of pyrazole compounds.
Caption: A decision-making workflow for troubleshooting "oiling out".
References
- Vertex AI Search. Pyrazole - Solubility of Things. Accessed January 16, 2026.
- Guidechem. Pyrazole 288-13-1 wiki. Accessed January 16, 2026.
- Benchchem.
- Vertex AI Search. 4-nitro-1H-pyrazole - Solubility of Things. Accessed January 16, 2026.
- ChemicalBook. Pyrazole CAS#: 288-13-1. Accessed January 16, 2026.
- ChemicalBook. Pyrazole | 288-13-1. Accessed January 16, 2026.
- Benchchem. Identifying and removing byproducts in pyrazole synthesis. Accessed January 16, 2026.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Accessed January 16, 2026.
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles. Accessed January 16, 2026.
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Accessed January 16, 2026.
- ResearchGate. What solvent should I use to recrystallize pyrazoline? Accessed January 16, 2026.
- Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds. Accessed January 16, 2026.
- Benchchem.
- Benchchem.
- Benchchem. Preventing degradation of pyrazole compounds during synthesis. Accessed January 16, 2026.
- Chemistry LibreTexts. 3.6F: Troubleshooting. Accessed January 16, 2026.
- Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry. Accessed January 16, 2026.
- Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions. Accessed January 16, 2026.
- ResearchGate. (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. Accessed January 16, 2026.
- PubMed. An efficient one-pot synthesis of pyrazole complexes formed in situ: synthesis, crystal structure, Hirshfeld surface analysis and in vitro biological properties. Accessed January 16, 2026.
- Reddit. Purification of Amino-Pyrazoles : r/OrganicChemistry. Accessed January 16, 2026.
- Creative Biolabs. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Accessed January 16, 2026.
- University of Rochester Department of Chemistry.
- Mettler Toledo.
- Reddit. Recrystallization (help meeeeee) : r/chemistry. Accessed January 16, 2026.
- Scribd. Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound | PDF. Accessed January 16, 2026.
- University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. Accessed January 16, 2026.
- SAGE Journals. Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Accessed January 16, 2026.
- Benchchem. Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Accessed January 16, 2026.
- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Accessed January 16, 2026.
- International Journal of Trend in Scientific Research and Development.
- National Journal of Pharmaceutical Sciences.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling | AIChE [proceedings.aiche.org]
- 13. mt.com [mt.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Pyrazole | 288-13-1 [chemicalbook.com]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis
Welcome to the technical support hub for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions for catalyst selection and reaction optimization. As Senior Application Scientists, we understand that efficient synthesis is a balance of theoretical knowledge and practical application. This center is structured to address both foundational questions and specific experimental challenges you may encounter.
Troubleshooting Guide
This section addresses specific, common problems encountered during catalytic pyrazole synthesis. Each issue is presented in a question-and-answer format, focusing on the causality behind the problem and providing a logical path to a solution.
Q1: Why is the yield of my pyrazole synthesis consistently low, and how can I improve it?
A1: Low yields are a frequent issue and can originate from several factors, from reaction kinetics to catalyst efficacy.[1] A systematic approach is the key to diagnosis and optimization.
-
Incomplete Reaction: The most straightforward cause is a reaction that has not reached completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure all starting materials are consumed. If the reaction stalls, consider increasing the reaction time or temperature.[1] For many condensation reactions, heating under reflux is necessary. Microwave-assisted synthesis can also be a powerful tool to enhance yields and dramatically reduce reaction times.[1]
-
-
Suboptimal Catalyst Choice or Loading: The catalyst is the engine of your reaction; an incorrect choice will lead to poor performance.
-
Troubleshooting: For classic syntheses like the Knorr reaction, a simple protic acid catalyst (e.g., acetic acid) is often sufficient to facilitate the necessary condensation steps.[1][2] However, if yields remain low, switching to a more active catalyst may be required. Lewis acids or specialized catalysts like nano-ZnO have demonstrated improved yields in many cases.[1][3] Ensure the catalyst loading is optimized; too little may result in slow or incomplete conversion, while too much can sometimes promote side reactions.
-
-
Side Reactions and Byproduct Formation: The formation of undesired products directly consumes your starting materials, reducing the final yield. This is particularly common at high temperatures, where polymeric or tarry materials can form.[4]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can physically impede the reaction, slowing the rate and lowering the overall yield.[5]
-
Troubleshooting: If steric hindrance is suspected, more forcing conditions (higher temperature, longer reaction time) may be necessary. Alternatively, a more active catalyst might be required to overcome the higher activation energy.
-
Q2: My synthesis produces a mixture of regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomeric mixtures is one of the most significant challenges in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[6][7] Controlling the outcome requires manipulating the reaction conditions to favor one reaction pathway over the other.
-
Underlying Cause: In the reaction between a substituted hydrazine (e.g., methylhydrazine) and an unsymmetrical diketone, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. Traditional solvents like ethanol often provide little to no selectivity.[6][8]
-
Troubleshooting Workflow: A systematic modification of reaction parameters is the most effective strategy.
Caption: Troubleshooting workflow for improving regioselectivity.
-
Solvent Screening: This is the most critical variable. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[6][8] These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding capabilities, potentially by forming a hemiketal intermediate at one carbonyl group, thus directing the hydrazine to attack the other.[6]
-
Temperature Control: Run the reaction at different temperatures (e.g., room temperature vs. reflux). Kinetic and thermodynamic products may differ, and temperature can be a tool to favor one over the other.[8]
-
pH Adjustment: The addition of a catalytic amount of acid or base can significantly alter the product ratio by changing the protonation state of the reactants and intermediates.[8]
-
Use of Surrogates: If the above methods fail, a different synthetic approach may be necessary. Using β-enaminones or other 1,3-dicarbonyl surrogates can "lock in" the regiochemistry before the cyclization step, preventing the formation of mixtures.[8]
-
Q3: My heterogeneous catalyst is losing activity after one or two cycles. What's causing this and how can I prevent it?
A3: Loss of activity in heterogeneous catalysts is typically due to deactivation or physical loss during recovery.
-
Catalyst Poisoning: Trace impurities in reactants or solvents can adsorb to the active sites of the catalyst, blocking them from participating in the reaction. For example, some pyridine-containing substrates may coordinate to copper catalyst centers, inhibiting their function.[9]
-
Troubleshooting: Ensure high purity of all starting materials and solvents. If a specific functional group is suspected of poisoning, a pre-treatment of the starting material stream may be necessary.
-
-
Leaching: The active catalytic species can dissolve from the solid support into the reaction medium, especially under harsh conditions (high temperature or acidic/basic media).
-
Troubleshooting: Choose a catalyst with a more robust linkage between the active species and the support. Analyze the reaction filtrate (e.g., by ICP-MS) to quantify leaching. If leaching is significant, milder reaction conditions may be required.
-
-
Fouling and Coking: Non-volatile byproducts or polymers can deposit on the catalyst surface, physically blocking the active sites.
-
Troubleshooting: After the reaction, implement a rigorous washing protocol for the catalyst with appropriate solvents to remove adsorbed species. In some cases, a calcination step (heating at high temperature under air or an inert gas) can burn off organic residues and regenerate the catalyst.
-
-
Inefficient Recovery: Simple physical loss of the catalyst during filtration and handling is a common, often overlooked, issue.
-
Troubleshooting: Use magnetic catalysts (e.g., nanoparticles on a magnetic core) for easy separation with an external magnet.[10] Ensure filtration media is appropriately sized to prevent catalyst particles from passing through. Solid-phase vinyl alcohol (SPVA) has been shown to be an effective heterogeneous catalyst that can be recycled more than six times without significant deactivation.[11]
-
Frequently Asked Questions (FAQs)
This section covers broader, more fundamental questions regarding catalyst selection for pyrazole synthesis.
Q1: How do I choose the right type of catalyst for my specific pyrazole synthesis?
A1: The optimal catalyst depends on your synthetic route, substrates, and desired process conditions (e.g., green chemistry, scalability). The following decision tree provides a general guide.
Caption: Catalyst selection decision tree for pyrazole synthesis.
-
For Knorr-type Syntheses (1,3-dicarbonyl + hydrazine): The classic approach uses a simple acid catalyst.[2] For improved performance, various catalysts can be employed:
-
For Multicomponent Reactions (MCRs): MCRs often benefit from catalysts that can facilitate multiple steps in a one-pot process.
-
For Cycloaddition & C-H Functionalization Routes: These advanced methods rely almost exclusively on transition metal catalysts.
-
Copper (Cu): Widely used for [3+2] cycloadditions and aerobic oxidative cyclizations.[12][14]
-
Silver (Ag): Silver triflate (AgOTf) is highly effective for the rapid and regioselective synthesis of trifluoromethyl-pyrazoles from ynones.[3]
-
Palladium (Pd) & Rhodium (Rh): These are primarily used for direct C-H functionalization to build complexity on a pre-existing pyrazole ring.[15][16]
-
Q2: What are the key differences between homogeneous and heterogeneous catalysts for pyrazole synthesis?
A2: The choice between a homogeneous and a heterogeneous catalyst is a fundamental decision that impacts reaction conditions, product purification, and process sustainability.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (usually liquid). | Different phase from reactants (usually solid catalyst in liquid/gas reaction). |
| Examples | Acetic Acid, p-TSA, Cu(OTf)₂, AgOTf.[11][12][17] | Nano-ZnO, Ni-nanoparticles, Amberlyst-70, Metal-Organic Frameworks (MOFs).[3][10][13][18] |
| Separation | Difficult and often expensive; may require extraction or distillation.[19] | Easy and straightforward; typically simple filtration or magnetic separation.[10][19] |
| Reusability | Generally not reusable or requires complex recovery processes.[19] | Often highly reusable for multiple cycles, improving cost-effectiveness.[10][11][19] |
| Activity/Selectivity | Often high activity and selectivity due to well-defined active sites.[19] | Can have lower selectivity due to a variety of active sites on the surface.[19] |
| Reaction Conditions | Typically milder temperatures.[19] | Often require higher temperatures but are generally more thermally stable.[10][19] |
| Diffusion | High diffusivity, no mass transfer limitations.[19] | Reaction rate can be limited by diffusion of reactants to the catalyst surface.[19] |
Q3: What are "green catalysts" and what are their advantages in pyrazole synthesis?
A3: Green catalysts are materials that facilitate chemical reactions while adhering to the principles of green chemistry, such as reducing waste, using non-toxic materials, and improving energy efficiency.[20][21] Their use in pyrazole synthesis is a rapidly growing area.[22]
-
Key Advantages:
-
Environmental Benignity: Many green catalysts are non-toxic and biodegradable. For example, ammonium chloride has been used as a simple, inexpensive, and non-toxic catalyst.[23]
-
Reusability: A core principle is the use of recyclable heterogeneous catalysts, which minimizes waste and reduces cost.[10][21] Catalysts like nano-ZnO, various nanocomposites, and polymer-supported catalysts can often be recovered and reused for many cycles with minimal loss of activity.[3][10]
-
Milder Reaction Conditions: Green approaches often utilize milder conditions, such as room temperature reactions or the use of water as a solvent, which reduces energy consumption.[13][24]
-
High Atom Economy: Multicomponent reactions (MCRs), often facilitated by green catalysts, are highly atom-economical as they combine several starting materials into the final product in a single step, generating minimal waste.[10]
-
-
Examples of Green Catalytic Systems:
-
Nano-ZnO: An efficient, eco-friendly catalyst for synthesis in aqueous media.[3]
-
Amberlyst-70: A recyclable resin used for condensations in water at room temperature.[13]
-
Nickel-based Heterogeneous Catalysts: Used for one-pot syntheses at room temperature with low catalyst loading and short reaction times.[18]
-
Biocatalysts: Immobilized enzymes, such as lipase, can be used for cascade reactions to produce pyrazoles with high selectivity.[25]
-
Data & Protocols
Performance Comparison of Selected Catalysts
The selection of a catalyst directly impacts the efficiency of pyrazole synthesis. The following table summarizes the performance of various catalysts under different experimental conditions to provide a clear comparison.[17]
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported | [17] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | ~1 h | up to 99% | Not Reported | [3][17] |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Not Specified | Controlled | Short | up to 95% | Yes | [3] |
| Heterogeneous Nickel | Hydrazine, Ketone, Aldehyde | Low | Not Specified | Room Temp | Short | Good-Excellent | Yes (7 cycles) | [18] |
| Amberlyst-70 | 1,3-Diketones, Hydrazines | Not Specified | Water | Room Temp | Varies | Good-Excellent | Yes | [13] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Knorr Pyrazole Synthesis
This protocol describes a classic method for synthesizing a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, using a simple acid catalyst.[2][23]
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent, such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., 2-3 drops of glacial acetic acid or a small amount of p-TSA).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq.) dropwise to the stirred solution at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Green Synthesis using Amberlyst-70 as a Recyclable Heterogeneous Catalyst
This protocol outlines an environmentally benign synthesis using a recyclable solid acid catalyst in an aqueous medium at room temperature.[13]
-
Reactant Charging: To a round-bottom flask, add the 1,3-diketone (1.0 eq.), the hydrazine or hydrazide (1.0 eq.), and water.
-
Catalyst Addition: Add the Amberlyst-70 catalyst to the mixture.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC.
-
Catalyst Recovery: Upon completion, recover the Amberlyst-70 catalyst by simple filtration. Wash the recovered resin with water and then ethanol, and dry it for reuse in subsequent reactions.
-
Product Isolation: The product can be isolated from the aqueous filtrate. If the product is a solid, it may precipitate out and can be collected by filtration. If it is soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or chromatography if necessary.
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Applic
- Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable C
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Green Synthetic Strategies for Pyrazole Deriv
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents.
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Pyrazole synthesis. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry.
- Troubleshooting common issues in pyrazole synthesis. Benchchem.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Various methods for the synthesis of pyrazole.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Control experiment and explanation of high regioselectivity.
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Homogeneous vs Heterogeneous C
- troubleshooting low conversion r
- Cu-catalysed pyrazole synthesis in continuous flow. Royal Society of Chemistry.
- eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Preventing degradation of pyrazole compounds during synthesis. Benchchem.
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable c
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
- 10. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst | Semantic Scholar [semanticscholar.org]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. ethz.ch [ethz.ch]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jetir.org [jetir.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride and Its Analogs
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its remarkable versatility allows for substitutions at various positions, leading to a diverse array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This guide provides a comprehensive comparative analysis of the potential biological activities of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, a specifically substituted pyrazole, benchmarked against its structurally related analogs. Drawing upon established structure-activity relationships (SAR) and experimental data from peer-reviewed literature, we will project the likely efficacy of this compound and provide detailed protocols for its evaluation.
The core structure of our topic compound features key substitutions that are known to influence biological activity: a methyl group at the N1 position, a methoxy group at C3, an amine group at C4, and a methyl group at C5. Understanding how these individual and combined substitutions modulate the therapeutic potential of the pyrazole core is central to this guide.
Comparative Analysis of Biological Activities
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential biological profile by examining structurally similar analogs. The following sections compare the reported antimicrobial, anticancer, and anti-inflammatory activities of these analogs.
Antimicrobial Activity
The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6][7] The presence of an amino group at the C4 position, as seen in our target molecule, is a feature of several potent antimicrobial pyrazoles.
Structure-Activity Relationship Insights:
-
N-Substitution: N-alkylation, such as the N1-methyl group in our target compound, can influence the lipophilicity and, consequently, the membrane permeability of the molecule, which is a critical factor for antimicrobial efficacy.[8]
-
C4-Amino Group: The 4-amino group is a key feature in many biologically active pyrazoles and can be a crucial point for interaction with biological targets.[6]
-
Substituents at C3 and C5: The nature of substituents at the C3 and C5 positions significantly impacts the antimicrobial spectrum and potency. Electron-donating groups like methoxy and methyl can modulate the electronic properties of the pyrazole ring, affecting its interaction with microbial targets.
Comparative Data for Antimicrobial Analogs:
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 | [9] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacillus subtilis | 62.5 | [9] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [2] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [2] |
Based on the potent activity of aminopyrazole analogs, it is plausible that This compound will exhibit notable antimicrobial properties, particularly against Gram-positive bacteria and fungi. The combination of the 4-amino group with the N1-methyl and C5-methyl substitutions may contribute to favorable interactions with microbial enzymes or cell wall components.
Anticancer Activity
Aminopyrazoles have emerged as a promising class of compounds in cancer therapy, with some derivatives acting as kinase inhibitors.[1][10] The substitution pattern of our target molecule suggests potential for cytotoxic activity against various cancer cell lines.
Structure-Activity Relationship Insights:
-
Aminopyrazole Core: The aminopyrazole scaffold is known to interact with the hinge region of kinases, making it a valuable pharmacophore for designing kinase inhibitors.[1]
-
Substitutions on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for both potency and selectivity. Small alkyl groups at N1 and C5, as in our target compound, are often well-tolerated and can contribute to favorable binding interactions. The 3-methoxy group may influence the electronic and steric properties, potentially enhancing binding affinity to specific cancer-related targets.
Comparative Data for Anticancer Analogs:
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 (Liver Cancer) | 6.1 | [11] |
| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 (Liver Cancer) | 7.9 | [11] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HePG2 (Liver Cancer) | 6.57 | [12] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HCT-116 (Colon Cancer) | 9.54 | [12] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | MCF-7 (Breast Cancer) | 7.97 | [12] |
The potent anticancer activity of various aminopyrazole derivatives, particularly those with substitutions at positions 1, 3, 4, and 5, suggests that This compound is a promising candidate for anticancer screening. Its structural features align with those of known kinase inhibitors and cytotoxic agents.
Anti-inflammatory Activity
Pyrazole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), with celecoxib being a prominent example.[13][14] The anti-inflammatory effects of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
Structure-Activity Relationship Insights:
-
Di-aryl Pyrazoles: Many potent COX-2 inhibitors are 1,5-diarylpyrazoles. While our target compound is not a diaryl derivative, the substitution pattern is still relevant.
-
Methoxy and Methyl Groups: The presence of methoxy and methyl groups can enhance anti-inflammatory activity. Methoxy groups, being electron-donating, can improve hydrogen bonding interactions with the active sites of inflammatory enzymes like COX-2.[15]
-
Amino Group: The introduction of an aminomethyl group to a phenolic pyrazole has been shown to enhance anti-inflammatory activity.[3] This suggests that the 4-amino group in our target molecule could contribute positively to its anti-inflammatory potential.
Comparative Data for Anti-inflammatory Analogs:
| Compound/Analog | Assay | % Inhibition / IC50 | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | Better than Diclofenac sodium | [2] |
| 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol aminomethyl derivatives | Protein denaturation | More active than Diclofenac sodium | [3] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [13] |
Given the established role of methoxy, methyl, and amino functionalities in enhancing the anti-inflammatory properties of pyrazole derivatives, This compound is a compelling candidate for investigation as a potential anti-inflammatory agent.
Experimental Protocols
To facilitate the empirical evaluation of this compound, detailed step-by-step methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.
Methodology:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats (150-200g) for at least one week.
-
Divide the animals into groups: control, standard (e.g., indomethacin), and test groups (different doses of this compound).
-
-
Compound Administration:
-
Administer the test compound and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Calculation of Edema Inhibition:
-
Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
-
The formula for calculating the percentage inhibition of edema is:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
Based on a comprehensive analysis of its structural analogs, This compound presents a compelling profile as a candidate for further investigation across multiple therapeutic areas. The presence of the 4-amino group, in conjunction with the N1-methyl, C3-methoxy, and C5-methyl substitutions, aligns with established structure-activity relationships for antimicrobial, anticancer, and anti-inflammatory pyrazole derivatives.
The provided experimental protocols offer a robust framework for the systematic evaluation of this compound's biological activities. Future research should focus on obtaining empirical data for this compound to validate these predictions. Further derivatization of this scaffold could also lead to the discovery of novel and more potent therapeutic agents.
References
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]
-
(PDF) Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. [Link]
-
Relationship between experimental IC50 values, predicted IC50 values of... [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. [Link]
Sources
- 1. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 7. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 15. mdpi.com [mdpi.com]
The Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in medicinal chemistry. This five-membered heterocyclic ring is a privileged scaffold, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its versatility allows for structural modifications that can significantly modulate a compound's therapeutic effects, making the study of its structure-activity relationships (SAR) a critical endeavor in the quest for novel therapeutics.[2][3]
This guide provides an in-depth comparison of pyrazole derivatives across three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory research. By synthesizing data from multiple studies, we will explore how specific structural modifications influence biological activity, offering a valuable resource for the rational design of next-generation pyrazole-based drugs. We will delve into the experimental methodologies used to evaluate these compounds and present a clear, comparative analysis of their performance.
I. Anticancer Activity: Targeting the Proliferative Machinery
Pyrazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[2][4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that regulate cell growth and proliferation, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR, VEGFR-2).[4][5]
Comparative Anticancer Potency of Pyrazole Derivatives
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer activity of a compound, representing the concentration at which it inhibits 50% of cancer cell growth. The following table provides a comparative overview of the IC50 values for various pyrazole derivatives against different cancer cell lines, showcasing the impact of structural modifications on their potency.
| Pyrazole Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Key SAR Insights |
| Pyrazole-Naphthalene | Compound 112 | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | The naphthalene moiety enhances potency; induces apoptosis and G2/M cell cycle arrest.[6] |
| Pyrazolyl 2-aminopyrimidine | Compound 7t | Not specified | Not specified | Not specified | Not specified | Potent Hsp90 inhibitor, inducing apoptosis via the mitochondrial pathway.[6] |
| Platinum(II) with Pyrazole | PtPz1, PtPz2, PtPz3 | Not specified | Stronger than cisplatin | Cisplatin | Not specified | Platinum complexation significantly enhances cytotoxicity.[6] |
| Pyrazole-Benzamide | - | HCT-116 (Colon) | 7.74 - 82.49 µg/mL | Doxorubicin | 5.23 µg/mL | Substitutions on the benzamide ring are critical for activity.[1] |
| Pyrazole-Benzamide | - | MCF-7 (Breast) | 4.98 - 92.62 µg/mL | Doxorubicin | 4.17 µg/mL | Dihydro triazinone derivatives also show significant efficacy.[1] |
| Fused Pyrazole | - | MCF-7 (Breast) | < Doxorubicin | Doxorubicin | Not specified | Fused ring systems can lead to compounds more potent than the standard drug.[1] |
| Thiazolyl-Pyrazoline | Compound with 4-chlorophenyl | MCF-7 (Breast) | 0.07 | - | - | Potent EGFR TK inhibitory activity.[1] |
| Pyrazole-Benzoxazine | Compound 22 | Multiple | 2.82 - 6.28 | Etoposide | Not specified | Potent cytotoxicity comparable to etoposide.[2] |
| Pyrazole-Benzoxazine | Compound 23 | Multiple | 2.82 - 6.28 | Etoposide | Not specified | Promising EGFR inhibitory activity.[2] |
| Pyrazolone-Pyrazole | Compound 27 | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | Shows significant inhibition of VEGFR-2.[2] |
| Pyrazole-Isolongifolanone | Compound 37 | MCF-7 (Breast) | 5.21 | - | - | Induces apoptosis through caspase-3 and PARP activation.[2] |
| Pyrazole Carbaldehyde | Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | Identified as a potent PI3 kinase inhibitor.[2] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.[6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for another 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow of the MTT assay for determining the anticancer activity of pyrazole derivatives.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[8][9] Their mechanisms of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of the microbial cell wall.[8][10]
Comparative Antimicrobial Potency of Pyrazole Derivatives
The minimum inhibitory concentration (MIC) is the standard measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible microbial growth. The following table compares the MIC values of various pyrazole derivatives against several pathogenic microbes.
| Pyrazole Derivative Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Key SAR Insights |
| Pyrazole-1-carbothiohydrazide | 21a | S. aureus | 62.5 - 125 | Chloramphenicol | >125 | Hydrazone derivatives show notable antibacterial activity.[9] |
| Pyrazole-1-carbothiohydrazide | 21a | C. albicans | 2.9 - 7.8 | Clotrimazole | >7.8 | Potent antifungal activity observed.[9] |
| Imidazo-pyridine pyrazole | 18 | E. coli | <1 | Ciprofloxacin | - | Broad-spectrum activity against Gram-negative bacteria.[8] |
| Imidazo-pyridine pyrazole | 18 | S. typhimurium | <1 | - | - | Potent against various pathogenic strains.[8] |
| Pyrazole-thiazole | - | MRSA | <0.2 µM (MBC) | - | - | Effective against methicillin-resistant S. aureus.[10] |
| Pyrazole-triazole hydrazide | - | P. aeruginosa | 2 - 8 | Ciprofloxacin | - | Comparable activity to the standard antibiotic.[10] |
| Imidazothiadiazole-pyrazole | 21c | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 | Significantly more potent than the control.[5][7] |
| Imidazothiadiazole-pyrazole | 23h | Multi-drug resistant bacteria | 0.25 | Gatifloxacin | 1 | High selective inhibitory activity.[5][7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[8][11]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Caption: Workflow of the broth microdilution method for determining the MIC of pyrazole derivatives.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Many pyrazole derivatives exhibit potent anti-inflammatory properties, most notably through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[12][13] This selectivity is a key advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs), as it reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[12]
Comparative Anti-inflammatory Efficacy of Pyrazole Derivatives
The anti-inflammatory activity of pyrazole derivatives is often evaluated in vivo using models such as the carrageenan-induced paw edema test in rodents. The effective dose required to produce a 50% reduction in edema (ED50) is a common measure of in vivo potency.
| Pyrazole Derivative Class | Specific Compound | In Vivo Model | ED50 (mg/kg) | Reference Compound | Key SAR Insights |
| Pyrazole Derivative | 325 | Carrageenan-induced paw edema | 61.2 | - | Potent anti-inflammatory potential.[14][15] |
| Pyrazole Derivative | K-3 | Carrageenan-induced paw edema | - (52.0% inhibition at 100 mg/kg) | - | Significant reduction in inflammatory response.[16] |
| Pyrazole Derivative | K-3 | Formaldehyde-induced paw edema | - (68.7% inhibition at 100 mg/kg) | - | Demonstrates broad anti-inflammatory effects.[16] |
| Pyrazole Benzamide | 5e | Carrageenan-induced paw edema | - (61.26% inhibition) | Diclofenac | 3-Bromo substituent with 4-methyl on the R1 group shows high activity.[1] |
| Pyrazole Benzamide | 5l | Carrageenan-induced paw edema | - (60.1% inhibition) | Diclofenac | Demonstrates significant anti-inflammatory effects.[1] |
| Carboxyphenylhydrazone Derivative | N7 | Cotton granuloma test | - (Relative activity to celecoxib: 1.13) | Celecoxib | More potent than its chlorophenyl counterpart.[17] |
| Acetylated Pyrazole | N5 | Cotton granuloma test | - (Relative activity to celecoxib: 1.17) | Celecoxib | Acetylation increases anti-inflammatory activity and COX-2 selectivity.[17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.[1][16]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.
-
Grouping and Fasting: Divide the rats into groups (e.g., control, standard, and test groups). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally at various doses one hour before carrageenan injection. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or celecoxib).
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Caption: Simplified signaling pathway showing the inhibition of COX-2 by Celecoxib.
IV. Conclusion and Future Directions
The pyrazole scaffold is undeniably a versatile and fruitful starting point for the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that even subtle modifications to the pyrazole core and its substituents can lead to significant changes in biological activity and selectivity.
For researchers in the field, this comparative guide serves as a practical resource for understanding the key structural features that drive the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole derivatives. The detailed experimental protocols provide a solid foundation for the in-house evaluation of novel compounds.
Future research should continue to explore the vast chemical space around the pyrazole nucleus. The development of hybrid molecules that combine the pyrazole scaffold with other pharmacologically active moieties is a particularly promising strategy for creating multi-target drugs with enhanced efficacy and reduced side effects. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their successful translation into clinical practice.
References
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. Available from: [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available from: [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. Available from: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health. Available from: [Link]
-
The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. PubMed. Available from: [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. Available from: [Link]
-
Pyrazole derivatives 2-9 preliminary antibacterial activity versus Gram positive and negative bacteria. ResearchGate. Available from: [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health. Available from: [Link]
-
Pyrazole derivatives 17-22 preliminary antibacterial activity versus... ResearchGate. Available from: [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. Available from: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available from: [Link]
-
Structure of potent anticancer pyrazole derivative 10. ResearchGate. Available from: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Available from: [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available from: [Link]
-
Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. ResearchGate. Available from: [Link]
-
Workflow of the applied strategies leading to the design, biological evaluation and future development of novel pyrazole compounds 2–7. ResearchGate. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available from: [Link]
-
(A) The schematic for synthesis of pyrazole derivatives. The... ResearchGate. Available from: [Link]
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazole-Based Inhibitors: A Focus on 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride and its Potential in Cellular Signaling
Introduction
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous clinically successful therapeutic agents. Its unique chemical properties allow for diverse substitutions, leading to compounds with high affinity and selectivity for a range of biological targets. While the specific biological target and efficacy profile of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride are not extensively documented in publicly available literature, its structural features suggest its potential as an inhibitor of key signaling pathways, particularly those mediated by protein kinases.
This guide provides a comparative analysis of the potential efficacy of this compound within the broader context of well-characterized pyrazole-based inhibitors and other targeted therapies. By examining the mechanisms and performance of established drugs such as the COX-2 inhibitor Celecoxib, the CDK4/6 inhibitor Palbociclib, and the multi-kinase inhibitor Entrectinib, we aim to provide researchers and drug development professionals with a framework for evaluating novel pyrazole derivatives.
The Pyrazole Scaffold: A Versatile Pharmacophore
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, steric properties, and electronic features. This versatility has been exploited to design inhibitors that target the ATP-binding pockets of kinases, the active sites of enzymes like cyclooxygenase, and other critical protein-protein interaction domains.
Comparative Analysis of Inhibitor Efficacy
To understand the potential of a novel pyrazole compound, it is instructive to compare it to established inhibitors that have well-defined mechanisms of action and proven clinical efficacy.
Celecoxib: A Pyrazole-Based Selective COX-2 Inhibitor
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its pyrazole core is crucial for its selective binding to the COX-2 active site.
-
Mechanism of Action: Celecoxib acts as a selective, reversible inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] Unlike non-selective NSAIDs, it has a much lower affinity for the COX-1 isoform, which is involved in protecting the stomach lining.[3] This selectivity reduces the risk of gastrointestinal side effects.
-
Therapeutic Applications: It is widely used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[2]
-
Efficacy: The efficacy of Celecoxib is well-established through numerous clinical trials, demonstrating significant pain relief and reduction in inflammation compared to placebo.
The pyrazole structure of this compound suggests that it could also possess anti-inflammatory properties, potentially through the inhibition of COX or other inflammatory mediators.
Palbociclib: A Potent and Selective CDK4/6 Inhibitor
Palbociclib is a first-in-class oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[4]
-
Mechanism of Action: Palbociclib prevents the progression of the cell cycle from the G1 to the S phase by inhibiting the phosphorylation of the retinoblastoma (Rb) protein by CDK4/6.[5][6] This leads to cell cycle arrest and a reduction in cancer cell proliferation.[4][7]
-
Therapeutic Applications: It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, in combination with endocrine therapy.[4]
-
Efficacy: Clinical trials have demonstrated that Palbociclib, in combination with letrozole, significantly extends progression-free survival in patients with advanced breast cancer.[4] The IC50 values for Palbociclib against CDK4 and CDK6 are in the low nanomolar range, highlighting its high potency.[8]
Given the prevalence of pyrazole-based kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against CDKs or other kinases involved in cell cycle regulation.
Entrectinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Entrectinib is a potent inhibitor of several tyrosine kinases, including TRKA, TRKB, TRKC, ROS1, and ALK.[9][10]
-
Mechanism of Action: Entrectinib functions by competitively binding to the ATP-binding sites of its target kinases, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival in cancers harboring specific genetic alterations.[9][10][11] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.[9]
-
Therapeutic Applications: It is used to treat solid tumors with NTRK gene fusions and non-small cell lung cancer with ROS1 mutations.[12][13]
-
Efficacy: Entrectinib has shown high response rates in patients with NTRK fusion-positive tumors across various cancer types.[10] Its IC50 values against its target kinases are in the low nanomolar range.[10]
The broad inhibitory profile of Entrectinib showcases the potential for a single scaffold to be adapted to target multiple kinases. This is a relevant consideration for the evaluation of novel compounds like this compound.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key efficacy parameters of the discussed inhibitors. Due to the lack of specific data for this compound, it is presented as a representative of a class of compounds with potential kinase inhibitory activity.
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Therapeutic Area |
| This compound | Putative Kinase(s) | Not Determined | Investigational |
| Celecoxib | COX-2 | ~40 (IC50 for COX-2) | Inflammation, Pain |
| Palbociclib | CDK4, CDK6 | 11 (IC50 for CDK4), 16 (IC50 for CDK6) | Oncology (Breast Cancer) |
| Entrectinib | TRKA/B/C, ROS1, ALK | 1.7 (TRKA), 0.1 (TRKB), 0.1 (TRKC), 0.2 (ROS1), 1.6 (ALK) | Oncology (NTRK fusion, ROS1+ NSCLC) |
| Tozasertib | Aurora A/B/C | 0.6 (Ki for Aurora A), 18 (Ki for Aurora B), 4.6 (Ki for Aurora C)[14] | Oncology (Investigational) |
| Gefitinib | EGFR | 26-57 (IC50 for various phosphorylation sites)[15] | Oncology (NSCLC) |
Signaling Pathways and Inhibitor Intervention Points
The following diagram illustrates a simplified signaling pathway, highlighting the points of intervention for different classes of inhibitors.
Caption: Simplified signaling pathways and points of intervention for various inhibitors.
Experimental Protocols for Efficacy Determination
The following protocols provide a general framework for assessing the efficacy of a novel inhibitor.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[16]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a multi-well plate, add the test compound dilutions. Include wells with a known inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP and generate a luminescent signal.[17]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the negative control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.[18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Treat the cells with serial dilutions of the test compound. Include vehicle-treated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][20]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[21]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[20]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
While the specific efficacy of this compound remains to be fully elucidated, its pyrazole core places it in a class of compounds with significant therapeutic potential. The comparative analysis with established inhibitors like Celecoxib, Palbociclib, and Entrectinib provides a valuable context for its potential applications, which could range from anti-inflammatory to anti-cancer therapies.
Further investigation, beginning with target identification and followed by systematic in vitro and in vivo efficacy studies as outlined in this guide, will be crucial to unlocking the full therapeutic potential of this and other novel pyrazole derivatives. The continued exploration of this versatile scaffold promises to yield new and improved treatments for a wide range of diseases.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]
-
What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? - Synapse. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation - Roche. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]
-
Celecoxib - Wikipedia. Available at: [Link]
-
This compound - Aladdin Scientific. Available at: [Link]
-
Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed. Available at: [Link]
-
What is the mechanism of Entrectinib? - Synapse. Available at: [Link]
-
The Mechanism of Action of Palbociclib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available at: [Link]
-
Celecoxib Pathway, Pharmacodynamics - PharmGKB. Available at: [Link]
-
Rozlytrek (entrectinib) dosing, indications, interactions, adverse effects, and more - Medscape. Available at: [Link]
-
What is the mechanism of Celecoxib? - Synapse. Available at: [Link]
-
What is Entrectinib used for? - Synapse. Available at: [Link]
-
Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem. Available at: [Link]
-
Entrectinib (Rozlytrek) - Cancer Research UK. Available at: [Link]
-
Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PubMed Central. Available at: [Link]
-
Tozasertib - AdisInsight. Available at: [Link]
-
Aurora kinase inhibitor tozasertib suppresses mast cell activation in vitro and in vivo - NIH. Available at: [Link]
-
Tozasertib – Knowledge and References - Taylor & Francis Online. Available at: [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. Available at: [Link]
-
CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC. Available at: [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. - ResearchGate. Available at: [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. Available at: [Link]
-
In vitro kinase assay - Protocols.io. Available at: [Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PubMed Central. Available at: [Link]
-
This compound - PubChemLite. Available at: [Link]
-
Kinase assays | BMG LABTECH. Available at: [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. Available at: [Link]
-
The Effect of a p38 Mitogen-Activated Protein Kinase Inhibitor on Cellular Senescence of Cultivated Human Corneal Endothelial Cells - PubMed. Available at: [Link]
-
Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed. Available at: [Link]
-
Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC - NIH. Available at: [Link]
-
Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC - PubMed Central. Available at: [Link]
-
p38 MAP Kinase Inhibitor Suppresses Transforming Growth Factor-β2–Induced Type 1 Collagen Production in Trabecular Meshwork Cells - PMC - NIH. Available at: [Link]
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Entrectinib used for? [synapse.patsnap.com]
- 10. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. clyte.tech [clyte.tech]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS, GC-MS/MS, and Paper Spray MS for Pyrazole Compound Analysis
In the landscape of modern analytical chemistry, the accurate quantification of pyrazole compounds is paramount. These heterocyclic moieties form the backbone of a vast array of pharmaceuticals and agrochemicals, demanding robust and sensitive analytical methods for research, development, and quality control. This guide provides an in-depth, comparative analysis of three powerful techniques for pyrazole analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and the emerging ambient ionization technique, Paper Spray Mass Spectrometry (PS-MS). We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a transparent, data-driven comparison to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
The Primacy of LC-MS/MS: A High-Performance Benchmark
LC-MS/MS has established itself as the gold standard for the analysis of a wide range of organic molecules, including many pyrazole derivatives. Its strength lies in the synergistic combination of the high separation efficiency of liquid chromatography with the exceptional sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for polar, semi-volatile, and thermally labile pyrazole compounds that are not amenable to the high temperatures required for gas chromatography.
The choice of LC-MS/MS is often driven by the need for minimal sample derivatization, allowing for a more direct analysis of the native compound. The electrospray ionization (ESI) source, commonly used in LC-MS/MS, is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), minimizing fragmentation in the source and providing a clear precursor ion for MS/MS analysis. This targeted approach, particularly using Multiple Reaction Monitoring (MRM), allows for the highly selective detection of the analyte even in complex matrices, by monitoring specific precursor-to-product ion transitions.
Experimental Protocol: LC-MS/MS Analysis of Pyraclostrobin in a Food Matrix
This protocol details a robust method for the quantification of the pyrazole fungicide, pyraclostrobin, in a representative food matrix (e.g., apples), employing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
1. Sample Preparation (QuEChERS)
-
Rationale: The QuEChERS method is chosen for its efficiency in extracting a broad range of pesticides from complex food matrices with high recoveries and reduced solvent usage compared to traditional methods. The use of a combination of salts facilitates phase separation and partitioning of the analyte into the organic solvent. The dispersive solid-phase extraction (d-SPE) cleanup step removes interfering matrix components like fatty acids, sugars, and pigments.
-
Procedure:
-
Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN).
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer a 6 mL aliquot of the upper ACN layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Rationale: A C18 reversed-phase column is selected for its versatility in retaining and separating a wide range of moderately polar compounds like pyraclostrobin. The gradient elution with a mobile phase of water and acetonitrile, both containing a small amount of formic acid, ensures good peak shape and ionization efficiency in positive ESI mode. The use of tandem mass spectrometry in MRM mode provides the necessary selectivity and sensitivity for trace-level quantification.
-
Parameters:
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 20% B, hold for 0.5 min, increase to 80% B by 4 min, hold until 7.5 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions for Pyraclostrobin:
-
Quantifier: m/z 388.1 → 194.1
-
Qualifier: m/z 388.1 → 162.1
-
-
The Role of GC-MS/MS: A Powerful Alternative for Volatile Analogs
GC-MS/MS serves as a robust alternative and often complementary technique to LC-MS/MS for pyrazole analysis. It is the method of choice for volatile and thermally stable pyrazole compounds. The high-resolution separation capabilities of capillary gas chromatography, combined with the specificity of tandem mass spectrometry, make it a powerful tool for isomer separation and for the analysis of pyrazoles in complex matrices where volatility is not a limiting factor.
A key consideration for GC-MS/MS is the potential need for derivatization for polar pyrazoles to increase their volatility and improve their chromatographic behavior. However, for many pyrazole-containing pesticides, direct injection is feasible. Electron Ionization (EI) is the most common ionization technique in GC-MS, which is a "hard" ionization method that can lead to extensive fragmentation. While this provides a characteristic fragmentation pattern useful for structural elucidation, it may result in a weak or absent molecular ion. The use of tandem MS (MS/MS) overcomes this by selecting a specific fragment ion as the precursor for further fragmentation, thereby enhancing selectivity.
Experimental Protocol: GC-MS/MS Analysis of Pyraclostrobin in a Food Matrix
This protocol outlines a method for the analysis of pyraclostrobin using GC-MS/MS, following a similar sample preparation approach as the LC-MS/MS method for a consistent comparison.
1. Sample Preparation (QuEChERS)
-
Rationale: The same QuEChERS extraction is employed to ensure a fair comparison of the determinative steps. However, for GC-MS analysis, a solvent exchange step may be beneficial to transfer the analytes into a more GC-friendly solvent like hexane or ethyl acetate.
-
Procedure:
-
Follow steps 1-8 of the LC-MS/MS QuEChERS protocol.
-
Take an aliquot of the final extract and evaporate the acetonitrile under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC, such as ethyl acetate or a mixture of acetone and hexane (1:1 v/v).
-
The extract is now ready for GC-MS/MS injection.
-
2. GC-MS/MS Instrumentation and Conditions
-
Rationale: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its good separation of a wide range of pesticides. A splitless injection is used to maximize the transfer of the analyte onto the column for trace analysis. The temperature program is optimized to ensure good separation of pyraclostrobin from matrix components and to minimize run time.
-
Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless, operated in splitless mode at 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes; ramp at 5 °C/min to 150 °C; ramp at 20 °C/min to 250 °C, hold for 5 minutes.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole or equivalent
-
Ionization Source: Electron Ionization (EI) at 70 eV
-
MRM Transitions for Pyraclostrobin:
-
Quantifier: m/z 194.0 → 162.0
-
Qualifier: m/z 387.0 → 206.0
-
-
The Emergence of Ambient Ionization: Paper Spray MS
Ambient ionization mass spectrometry techniques represent a paradigm shift in analytical chemistry, enabling the direct analysis of samples in their native environment with minimal or no sample preparation.[1] Paper Spray Mass Spectrometry (PS-MS) is a prominent example of this class of techniques. A small volume of a liquid sample is spotted onto a triangular piece of paper, which is then wetted with a solvent and subjected to a high voltage. This induces electrospray ionization directly from the tip of the paper, allowing for rapid analysis.
The primary advantage of PS-MS is its speed and simplicity, making it a powerful tool for high-throughput screening. For pyrazole analysis, particularly in applications like rapid pesticide screening in food products, PS-MS offers a compelling alternative to time-consuming chromatographic methods.[1] However, it is important to note that the absence of a chromatographic separation step can lead to increased matrix effects and reduced selectivity for isomeric compounds compared to LC-MS/MS and GC-MS/MS.
Experimental Protocol: Paper Spray MS Analysis of Pyrazole Fungicides in Wine
This protocol describes a rapid screening method for pyrazole fungicides in a simple liquid matrix like wine.
1. Sample Preparation
-
Rationale: The key advantage of Paper Spray MS is the minimal sample preparation. For a relatively clean matrix like wine, direct analysis is often possible. An internal standard is added for improved quantitative accuracy.
-
Procedure:
-
Spike the wine sample with an appropriate internal standard (e.g., a deuterated analog of the target pyrazole).
-
Directly spot 2-10 µL of the spiked wine sample onto a pre-cut triangular paper substrate (e.g., Whatman grade 1 chromatography paper).
-
Allow the spot to air-dry for a few minutes.
-
2. Paper Spray MS Instrumentation and Conditions
-
Rationale: The paper substrate with the dried sample is mounted in a holder that positions the tip in front of the mass spectrometer inlet. A solvent is applied to the paper to transport the analyte to the tip, and a high voltage induces ionization. The parameters are optimized for stable spray and maximum signal intensity.
-
Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source interface.
-
Paper Substrate: Whatman grade 1 chromatography paper cut into a triangle.
-
Spray Solvent: A mixture of acetonitrile and water with 0.1% formic acid.
-
High Voltage: 3-5 kV (positive mode).
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific transitions for the target pyrazole fungicides.
-
Quantitative Performance Comparison
The choice of an analytical method often comes down to a trade-off between speed, sensitivity, selectivity, and cost. The following table summarizes the typical performance characteristics of the three discussed methods for the analysis of pyrazole compounds. The data presented is a synthesis of values reported in the scientific literature for pyraclostrobin and similar pyrazole fungicides.
| Parameter | LC-MS/MS | GC-MS/MS | Paper Spray MS |
| Limit of Quantification (LOQ) | 0.001 - 10 µg/kg | 0.9 - 10 µg/kg | 2 ng/mL (in wine) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Recovery (%) | 70 - 120% | 80 - 110% | Not applicable (direct analysis) |
| Analysis Time (per sample) | 5 - 20 minutes | 10 - 25 minutes | < 2 minutes |
| Sample Preparation Time | 20 - 40 minutes | 25 - 45 minutes | < 5 minutes |
| Selectivity | Very High | High (potential isomer co-elution) | Moderate (matrix effects) |
| Throughput | Moderate | Moderate | High |
| Cost (Instrument) | High | High | Moderate (requires MS) |
| Best Suited For | Broad range of pyrazoles, polar & thermally labile compounds, high sensitivity & selectivity | Volatile & thermally stable pyrazoles, isomer separation | Rapid screening, high-throughput analysis, simple matrices |
Conclusion: Selecting the Right Tool for the Job
The selection of an analytical method for pyrazole compounds is a decision that must be guided by the specific requirements of the analysis.
-
LC-MS/MS stands out as the most versatile and robust technique, offering excellent sensitivity and selectivity for a wide range of pyrazole compounds, making it the preferred method for regulatory compliance and complex research applications.
-
GC-MS/MS is a powerful and reliable alternative for volatile and thermally stable pyrazoles. Its high resolving power is particularly advantageous for the separation of isomers, a common challenge in pyrazole synthesis.
-
Paper Spray MS represents the future of rapid analysis, offering unparalleled speed and ease of use for high-throughput screening applications. While it may not yet match the quantitative rigor and selectivity of chromatographic methods for all applications, its potential for on-site and rapid testing is undeniable.
Ultimately, a well-equipped laboratory may utilize both LC-MS/MS and GC-MS/MS to cover the full spectrum of pyrazole analytes. The integration of ambient ionization techniques like Paper Spray MS into analytical workflows can further enhance efficiency, particularly in the early stages of screening and discovery. By understanding the fundamental principles and practical considerations of each technique, researchers can confidently navigate the analytical maze and generate high-quality, reliable data for their pyrazole-related research.
References
-
Beneito-Cambra, M., Gilbert-López, B., Moreno-González, D., Bouza, M., Franzke, J., García-Reyes, J. F., & Molina-Díaz, A. (2020). Ambient (desorption/ionization) mass spectrometry methods for pesticide testing in food: a review. Analytical Methods, 12(40), 4831-4852. [Link]
-
Pu, F., et al. (2017). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(30), 6279–6285. [Link]
-
Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Application Note. [Link]
-
Zhang, Z., et al. (2012). Residue dynamics of pyraclostrobin in peanut and field soil by QuEChERS and LC-MS/MS. Ecotoxicology and environmental safety, 84, 130-135. [Link]
-
U.S. Department of Agriculture, Food Safety and Inspection Service. (n.d.). Confirmation of Pesticides by GC/MS/MS. CLG-PST5.05. [Link]
-
Lee, J., et al. (2021). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). International Journal of Food Properties, 24(1), 1758-1776. [Link]
-
EURL-Pesticides. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential? [Link]
-
Yang, S., et al. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1270, 213-220. [Link]
Sources
A Comparative Guide to the Performance of Novel Kinase Inhibitors: Benchmarking 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride Against Known Standards
Disclaimer: The compound 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a novel chemical entity with limited publicly available performance data[1][2][3][4]. This guide, therefore, presents a hypothetical yet scientifically rigorous framework for its evaluation. For the purpose of this analysis, the compound, hereafter referred to as "Pyrazamine-HCl," is postulated to be a novel inhibitor of the Janus Kinase (JAK) family. The experimental data presented is illustrative and designed to model a realistic benchmarking process against established, FDA-approved standards.
Introduction: The Role of Pyrazoles in Kinase Inhibition
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors[5][6][7][8][9]. Kinases, particularly the Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling through the JAK-STAT pathway[10][11]. Dysregulation of this pathway is central to numerous autoimmune diseases and myeloproliferative disorders, making JAK inhibitors a vital therapeutic class.
This guide provides a comprehensive framework for benchmarking the performance of a novel pyrazole-based compound, Pyrazamine-HCl. Its efficacy and selectivity are compared against two well-established pan-JAK and JAK1/2 inhibitors: Tofacitinib and Ruxolitinib [12]. The objective is to provide researchers, scientists, and drug development professionals with a robust template for evaluating novel chemical entities in this class, grounded in established scientific protocols.
Experimental Design: A Three-Pillar Approach to Performance Benchmarking
To generate a holistic performance profile, a three-part experimental strategy is essential. This approach evaluates the compound's direct enzymatic inhibition, its activity in a disease-relevant cellular context, and its broader selectivity profile.
Pillar 1: Biochemical Potency Assessment The initial step is to determine the direct inhibitory effect of Pyrazamine-HCl on the target enzymes. This is quantified by the half-maximal inhibitory concentration (IC50), a measure of a drug's potency. A lower IC50 value signifies higher potency. This assay provides the foundational data on which all subsequent experiments are built.
Pillar 2: Cellular Activity & Pathway Engagement Demonstrating that the compound can access its intracellular target and modulate the signaling pathway is crucial. This is achieved by measuring the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line. Further, the functional consequence of this inhibition is assessed by measuring the compound's effect on the proliferation of a JAK-STAT dependent cell line.
Pillar 3: Kinase Selectivity Profiling No inhibitor is perfectly specific. Assessing off-target activity is a critical step in drug development to anticipate potential side effects and understand the compound's mechanism of action. A broad kinase panel screen is the industry standard for determining a compound's selectivity profile.
Visualizing the Methodologies
The following diagrams illustrate the overall experimental strategy and the biological pathway being targeted.
Caption: The canonical JAK-STAT signaling pathway targeted by Pyrazamine-HCl.
Part 1: Biochemical Potency and Selectivity
The potency of Pyrazamine-HCl was assessed against the four JAK family members using a standardized in vitro enzymatic assay.
Experimental Protocol: In Vitro Kinase IC50 Determination
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the ADP-Glo™ Kinase Assay kit.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Pyrazamine-HCl, Tofacitinib, and Ruxolitinib in DMSO, starting from a 100 µM stock.
-
Assay Reaction: In a 384-well plate, combine the kinase, the serially diluted compound, and the substrate in kinase buffer.
-
Initiation: Initiate the kinase reaction by adding a final concentration of ATP (equal to the Km for each respective enzyme). Incubate for 1 hour at room temperature. [13]5. Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, followed by the Kinase Detection Reagent. Luminescence is measured using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Illustrative Data: Comparative IC50 Values
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| Pyrazamine-HCl | 45 | 8 | >5,000 | 1,200 | JAK2-preferential |
| Ruxolitinib (Standard) | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 [12][14] |
| Tofacitinib (Standard) | 112 | 20 | 1 | >1000 | Pan-JAK (JAK3 preference) [12][15] |
Interpretation of Results: The hypothetical data indicate that Pyrazamine-HCl is a potent inhibitor of JAK2, with an IC50 value of 8 nM. It displays moderate activity against JAK1 (45 nM) but is significantly less active against JAK3 and TYK2. This profile suggests a JAK2-preferential inhibitor. In comparison, Ruxolitinib shows potent, near-equal inhibition of JAK1 and JAK2, while Tofacitinib is a pan-JAK inhibitor with a strong preference for JAK3.[12][14] The distinct selectivity profile of Pyrazamine-HCl could translate to a different therapeutic window and side-effect profile, warranting further investigation.
Part 2: Cellular Activity and Functional Outcomes
To confirm that the biochemical potency translates into a functional effect in a biological system, we evaluated Pyrazamine-HCl's ability to block JAK-STAT signaling and inhibit the proliferation of a JAK2-dependent cell line.
Experimental Protocol: Western Blot for Phospho-STAT Inhibition
-
Cell Culture: Culture HEL 92.1.7 cells (a human erythroleukemia line with a constitutively active JAK2 V617F mutation) in appropriate media.
-
Treatment: Seed cells and allow them to adhere. Starve the cells of serum for 4 hours. Treat with varying concentrations of Pyrazamine-HCl or standards for 2 hours.
-
Stimulation: For this cell line, endogenous JAK2 activity is high, so external stimulation is not required.
-
Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis & Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-STAT5 (pSTAT5) and total STAT5. Use an appropriate loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry.
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed HEL 92.1.7 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of Pyrazamine-HCl or standards.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve.
Illustrative Data: Cellular Potency
| Inhibitor | pSTAT5 Inhibition IC50 (nM) | Cell Proliferation GI50 (nM) |
| Pyrazamine-HCl | 65 | 98 |
| Ruxolitinib (Standard) | ~50 | ~80 |
| Tofacitinib (Standard) | ~40 | ~75 [15] |
Interpretation of Results: The illustrative data show that Pyrazamine-HCl effectively inhibits STAT5 phosphorylation and subsequent cell proliferation in a JAK2-dependent cell line. The cellular IC50 and GI50 values (65 nM and 98 nM, respectively) are higher than the biochemical IC50 for JAK2 (8 nM), which is expected due to factors like cell membrane permeability and intracellular ATP concentrations. The performance is comparable to the established standards, confirming that Pyrazamine-HCl is cell-permeable and active in a disease-relevant context.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel pyrazole-based compound, Pyrazamine-HCl, against established standards. The hypothetical data present a compelling profile for Pyrazamine-HCl as a potent and selective JAK2 inhibitor .
-
Biochemical assays position it as a highly potent inhibitor of JAK2 with significant selectivity over JAK3 and TYK2.
-
Cellular assays confirm its ability to engage the JAK-STAT pathway within a cellular environment and produce a functional anti-proliferative effect.
The distinct selectivity profile compared to pan-inhibitors like Tofacitinib and dual JAK1/2 inhibitors like Ruxolitinib suggests that Pyrazamine-HCl could offer a differentiated therapeutic modality. Further studies, including comprehensive off-target kinase screening, in vivo efficacy studies in relevant disease models (e.g., myelofibrosis), and formal ADME/toxicology profiling, are essential next steps to fully characterize its potential as a therapeutic agent.
References
-
Ghoreschi, K., et al. (2014). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. Immunology and Allergy Clinics of North America. Available from: [Link]
-
PubChem. Tofacitinib. National Center for Biotechnology Information. Available from: [Link]
-
Hilton, L. (2020). Ruxolitinib data positive for efficacy, safety. Dermatology Times. Available from: [Link]
-
OncLive. (2021). Ruxolitinib Data Published in NEJM Underscore ORR Benefit in Chronic GVHD, Irrespective of Organs Involved at Baseline. Available from: [Link]
-
Targeted Oncology. (2017). Ruxolitinib Demonstrates Safety, Efficacy in Myelofibrosis, Expanded Access Trial Confirms. Available from: [Link]
-
Verstovsek, S., et al. (2017). Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. Therapeutic Advances in Hematology. Available from: [Link]
-
Yeleswaram, S., et al. (2018). Sustained‐release ruxolitinib: Findings from a phase 1 study in healthy subjects and a phase 2 study in patients with myelofibrosis. Clinical Pharmacology in Drug Development. Available from: [Link]
-
ResearchGate. The IC50 values for tofacitinib metabolism inhibition by several... Available from: [Link]
-
Eldehna, W. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available from: [Link]
-
MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]
-
Aladdin Scientific. This compound. Available from: [Link]
-
Frontiers Media. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. Available from: [Link]
-
Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
Harly, C., et al. (2016). Network pharmacology of JAK inhibitors. Science Signaling. Available from: [Link]
-
González-Díaz, H., et al. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. Pharmaceuticals. Available from: [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available from: [Link]
-
ResearchGate. JAK selectivity according to the results of the enzymatic assay. Available from: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. PubChemLite - this compound (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. bldpharm.com [bldpharm.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 11. Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. selleckchem.com [selleckchem.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazole-Based Compounds
The journey of a drug from a laboratory curiosity to a clinical reality is a long and arduous one, paved with rigorous testing and validation. For researchers in drug discovery, particularly those working with the versatile pyrazole scaffold, understanding the correlation—or often, the disparity—between in vitro and in vivo activity is paramount. This guide provides an in-depth technical comparison of the performance of pyrazole-based compounds in these two distinct experimental realms. We will delve into the causality behind experimental choices, present supporting data from seminal studies, and offer detailed protocols to ensure scientific integrity and reproducibility.
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties have led to the development of numerous FDA-approved drugs for a wide range of diseases, from inflammation to cancer.[3][4] However, the promising potency observed in a controlled in vitro environment does not always translate to the desired efficacy within a complex living organism. This guide will explore this critical transition, using key pyrazole-based compounds as illustrative case studies.
The Dichotomy of Drug Discovery: In Vitro vs. In Vivo Assessment
At its core, drug discovery aims to identify molecules that can modulate biological processes to achieve a therapeutic effect. The initial stages of this process heavily rely on in vitro assays, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or a petri dish. These assays are indispensable for high-throughput screening and for elucidating the mechanism of action of a compound at a molecular level.
Conversely, in vivo studies are conducted within a living organism, ranging from animal models to human clinical trials. These studies provide a more holistic understanding of a drug's behavior, taking into account complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity.[5]
The transition from in vitro success to in vivo efficacy is a critical hurdle in drug development. A compound that exhibits potent activity against a purified enzyme or a cancer cell line might fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity.[6] Therefore, a comprehensive understanding of both experimental settings is crucial for making informed decisions in the drug discovery pipeline.
Case Study 1: Celecoxib - A Tale of Two Mechanisms in Cancer Therapy
Celecoxib, a well-known pyrazole-based nonsteroidal anti-inflammatory drug (NSAID), selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7] While its anti-inflammatory properties are well-established, its anticancer effects have been a subject of intense research, revealing a fascinating divergence between its in vitro and in vivo mechanisms of action.
In Vitro Activity:
In vitro studies using various cancer cell lines have consistently demonstrated that celecoxib can inhibit cell proliferation and induce apoptosis (programmed cell death).[8][9] These effects were initially attributed solely to its COX-2 inhibitory activity, as COX-2 is often overexpressed in tumors and contributes to inflammation and cell growth.[10]
However, further research revealed that celecoxib can also exert its anticancer effects through COX-2-independent pathways.[8][10] For instance, studies have shown that celecoxib can induce apoptosis by inhibiting the 3-phosphoinositide-dependent kinase-1 (PDK1)/Akt signaling pathway, a crucial survival pathway for many cancer cells.[7]
Data Summary: In Vitro Activity of Celecoxib
| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| HuH7 (Hepatocellular Carcinoma) | MTT Assay | Growth Inhibition | Significant inhibition | [8] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | MTT Assay | Growth Inhibition | Comparable inhibition to HuH7 | [8] |
| MCF-7 (Breast Cancer) | MTT Assay | Growth Inhibition | Dose- and time-dependent | [9] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | Growth Inhibition | Dose- and time-dependent | [9] |
In Vivo Activity:
In animal models, celecoxib has shown significant antitumor activity, reducing tumor growth and metastasis.[8][11] While the COX-2 dependent mechanism certainly plays a role, the in vivo setting highlights the importance of the tumor microenvironment. Celecoxib's ability to inhibit angiogenesis (the formation of new blood vessels that supply tumors) and modulate the immune response are critical components of its in vivo efficacy.[7]
Interestingly, some in vivo studies have suggested that the anticancer effects of celecoxib may be more pronounced than what would be predicted from its in vitro COX-2 inhibition alone, further supporting the contribution of COX-2-independent mechanisms in a complex biological system.[12]
Key Takeaway: The case of celecoxib underscores that while in vitro assays are excellent for identifying direct molecular targets, in vivo studies are essential for understanding the multifaceted interactions of a drug within a complete biological system, including its effects on the tumor microenvironment and other physiological processes.
Experimental Protocols: Assessing the Anticancer Activity of Celecoxib
1. In Vitro Cell Proliferation Assay (MTT Assay):
This protocol describes a common method to assess the effect of a compound on cell viability.
-
Cell Culture: Culture human breast cancer cells (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of celecoxib (e.g., 10, 20, 40 µmol/L) for different time points (e.g., 24, 48, 72, 96 hours).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
2. In Vivo Xenograft Tumor Model:
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in an animal model.
-
Animal Model: Use immunocompromised mice (e.g., nude mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject human hepatocellular carcinoma cells (e.g., HuH7) into the flank of the mice.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer celecoxib (or vehicle control) to the mice, for example, by oral gavage.
-
Efficacy Assessment: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight and volume to determine the antitumor efficacy of the compound.
Signaling Pathway: Celecoxib's Dual Mechanism of Action
Caption: Dual inhibitory pathways of Celecoxib.
Case Study 2: CDPPB - From In Vitro Potency to In Vivo Antipsychotic-Like Effects
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[13] Its journey from a potent modulator in cell-based assays to a compound with demonstrated behavioral effects in animal models provides valuable insights into the translation of in vitro findings.
In Vitro Activity:
In vitro studies were crucial in identifying and characterizing CDPPB as a potent and selective mGluR5 PAM. In Chinese hamster ovary (CHO) cells expressing human mGluR5, CDPPB was shown to potentiate the response to glutamate with an EC50 value of approximately 27 nM.[13] It did not show activity at other mGluR subtypes, highlighting its selectivity.[13] These cell-based assays were instrumental in establishing the compound's primary mechanism of action.
Further in vitro work has demonstrated the neuroprotective effects of CDPPB. For instance, in mouse hippocampal HT22 cells, CDPPB was shown to inhibit cytotoxicity and apoptosis induced by sulfur dioxide derivatives.[14] It has also been shown to be neuroprotective in models of Huntington's disease.[15]
Data Summary: In Vitro Activity of CDPPB
| System | Assay | Endpoint | EC50 / Effect | Reference |
| CHO cells (human mGluR5) | Fluorometric Ca2+ Assay | Potentiation of glutamate response | ~27 nM | [13] |
| Rat mGluR5 | Receptor Binding Assay | Allosteric modulation | EC50 = 20 nM | |
| Mouse Hippocampal HT22 Cells | Cell Viability Assay | Inhibition of SO2-induced cytotoxicity | Protective effect | [14] |
In Vivo Activity:
The promising in vitro profile of CDPPB prompted its evaluation in animal models of psychosis. A key finding was that CDPPB is brain penetrant, a critical prerequisite for any centrally acting drug.[13] In rats, CDPPB was shown to reverse amphetamine-induced hyperlocomotion and deficits in prepulse inhibition, two behavioral models sensitive to antipsychotic drugs.[13]
These in vivo findings were significant because they demonstrated that positive allosteric modulation of mGluR5 could produce behavioral effects consistent with antipsychotic activity.[13] This provided a strong rationale for further development of mGluR5 PAMs as a novel therapeutic approach for schizophrenia. Subsequent in vivo studies have also shown that CDPPB can improve recognition memory in rats, suggesting potential cognitive-enhancing effects.[16]
Key Takeaway: The CDPPB case study highlights a successful translation from a well-defined in vitro pharmacological profile to a desired in vivo behavioral phenotype. This success was contingent on the compound possessing favorable pharmacokinetic properties, particularly brain penetrance.
Experimental Protocols: Investigating the Activity of CDPPB
1. In Vitro Calcium Mobilization Assay:
This protocol is used to measure the potentiation of a receptor's response to its natural ligand by an allosteric modulator.
-
Cell Culture: Culture CHO cells stably expressing human mGluR5.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of CDPPB to the cells.
-
Ligand Stimulation: Stimulate the cells with a fixed, sub-maximal concentration of glutamate.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader. An increase in the fluorescence signal in the presence of CDPPB indicates positive allosteric modulation.
2. In Vivo Amphetamine-Induced Hyperlocomotion Model:
This behavioral model is commonly used to screen for antipsychotic-like activity.
-
Animal Acclimation: Acclimate rats to the locomotor activity chambers.
-
Compound Administration: Administer CDPPB (or vehicle control) to the rats via an appropriate route (e.g., intraperitoneal injection).
-
Amphetamine Challenge: After a set pre-treatment time, administer amphetamine to induce hyperlocomotion.
-
Locomotor Activity Recording: Record the locomotor activity of the rats for a specified period using automated activity monitors.
-
Data Analysis: Compare the locomotor activity of the CDPPB-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Caption: A typical drug discovery workflow.
Conclusion: An Integrated Approach for Success
The development of pyrazole-based compounds, like any therapeutic agent, requires a judicious and integrated approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide the initial, high-throughput assessment of a compound's potency and mechanism of action, guiding the early stages of drug design and optimization.[17][18] However, the ultimate test of a drug candidate's potential lies in its performance within a complex living system.
The case studies of celecoxib and CDPPB clearly illustrate that a deep understanding of a compound's behavior in both settings is critical. Discrepancies between in vitro and in vivo results are not failures but rather opportunities to gain a more profound understanding of the compound's pharmacology, including its ADME properties, off-target effects, and interactions with the biological microenvironment. For researchers in the field, embracing this complexity and designing experiments that bridge the in vitro-in vivo gap will be the key to successfully translating promising pyrazole-based compounds into novel therapeutics.
References
-
G. Achaiah, et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6036-6047. Available at: [Link]
-
W. L. Ho, et al. (2004). In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. Clinical Cancer Research, 10(18 Pt 1), 6284-6292. Available at: [Link]
-
A. A. El-Gamal, et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6241. Available at: [Link]
- P. Kumar, et al. (2022). Pyrazoles as anticancer agents: Recent advances.
-
A. C. G. de Souza, et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(15), 4819. Available at: [Link]
-
G. G. Kinney, et al. (2005). A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models. The Journal of Pharmacology and Experimental Therapeutics, 313(1), 199-206. Available at: [Link]
-
M. F. Harras, et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4296. Available at: [Link]
-
Y. Zhang, et al. (2020). The molecular mechanisms of celecoxib in tumor development. Translational Cancer Research, 9(10), 6248-6262. Available at: [Link]
-
Y. Xu, et al. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 548-552. Available at: [Link]
-
M. Whirl-Carrillo, et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-314. Available at: [Link]
-
F. M. Ribeiro, et al. (2014). The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease. Neurobiology of Disease, 71, 279-290. Available at: [Link]
-
A. A. El-Gamal. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(10), 978. Available at: [Link]
-
M. F. Harras, et al. (2022). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Iranian Chemical Society, 19(11), 4819-4835. Available at: [Link]
-
S. Wang, et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 929-956. Available at: [Link]
- S. M. Christner, et al. (2013). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. University of Groningen research portal.
-
S. K. Guchhait, et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. Available at: [Link]
-
S. Wang, et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 929-956. Available at: [Link]
-
S. Kumar, et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(3), 135-144. Available at: [Link]
- M. F. Harras, et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- S. Wang, et al. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
- A. Sharma, et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development.
- P. Kumar, et al. (2022).
-
Y. Chen, et al. (2015). The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells. Neurotoxicity Research, 27(4), 377-388. Available at: [Link]
-
C. F. Deacon. (2019). A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 21(5), 1237-1247. Available at: [Link]
-
M. Manoussakis, et al. (2009). In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis. Clinical and Experimental Rheumatology, 27(1), 52-59. Available at: [Link]
-
J. M. Uslaner, et al. (2009). Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. Neuropharmacology, 57(5-6), 531-538. Available at: [Link]
- Y. Zhang, et al. (2014). Antitumor activity of the selective cyclooxygenase-2 inhibitor, celecoxib, on breast cancer in Vitro and in Vivo.
-
A. A. El-Gamal, et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11(1), 1-17. Available at: [Link]
- M. F. Harras, et al. (2023). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib.
-
A. Kamal, et al. (2018). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 8(1), 319-332. Available at: [Link]
-
O. O. Ramsay, et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 589886. Available at: [Link]
-
P. Kumar, et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 26(11), 1047-1065. Available at: [Link]
-
S. S. Al-Snafi, et al. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine. Available at: [Link]
-
Y. Wang, et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3402. Available at: [Link]
-
S. S. Al-Snafi, et al. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine. Available at: [Link]
-
M. F. Harras, et al. (2022). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 27(11), 3615. Available at: [Link]
-
G. Chahal, et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 19(6), 654-666. Available at: [Link]
- S. S. Al-Snafi, et al. (2024). Review of in vitro and in vivo models for antidiabetic activity. Authorea Preprints.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. srrjournals.com [srrjournals.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, moving beyond simple instructions to explain the scientific reasoning behind each procedural step. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a substituted pyrazole derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazard profile from structurally similar pyrazole amines and amine hydrochlorides. This expert assessment is crucial for establishing a robust and cautious disposal plan.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation : May cause respiratory tract irritation.[2][3]
The hydrochloride salt form indicates it is the salt of a weak base (the amine) and a strong acid (hydrochloric acid). While generally stable, it is incompatible with strong bases, which could liberate the free amine, and strong oxidizing agents.[2][4]
Key Chemical and Hazard Data Summary
For clarity, the anticipated properties and classifications are summarized below. This data is synthesized from SDS of analogous compounds.
| Property / Hazard | Anticipated Value / Classification | Rationale & Significance for Disposal |
| Physical State | Solid | Spills will involve solid particulates; dust inhalation is a primary exposure risk. |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritant (Cat 2); Eye Irritant (Cat 2); STOT SE 3 (Respiratory)[1][2][3] | Dictates the need for stringent PPE and handling in ventilated areas. Waste must be classified as hazardous. |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases.[1][2][4] | Waste streams must be segregated. Do not mix with incompatible chemicals in the same waste container to avoid exothermic or gas-generating reactions. |
| Environmental Hazard | Not fully characterized, but amine compounds can be toxic to aquatic life.[5] | Precautionary principle applies. Prohibits drain disposal to protect aquatic ecosystems.[2][6][7] |
The Core Disposal Protocol: A Self-Validating Workflow
This protocol is designed to ensure safety and compliance at every stage, from the point of generation to final hand-off to environmental services.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory. The causality is clear: to prevent the primary exposure routes of inhalation, skin contact, and eye contact.
-
Eye Protection : Wear chemical safety goggles. Standard safety glasses are insufficient to protect against dust particles.
-
Hand Protection : Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[1][8]
-
Body Protection : A standard laboratory coat is required. For handling large quantities or cleaning spills, a disposable gown is recommended to prevent contamination of personal clothing.[9]
-
Respiratory Protection : If handling outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[8]
Step 2: Waste Classification and Segregation - The Foundation of Compliance
Properly classifying your waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[10]
-
Action : Classify this compound and any materials contaminated with it as hazardous chemical waste .
-
Causality : The compound's toxic and irritant properties meet the criteria for hazardous waste.[1][2][3] This classification dictates that it cannot be disposed of as regular trash or via sanitary sewer systems.[6][7] Laboratories are considered waste generators and must comply with regulations pertaining to their generator status (e.g., VSQG, SQG, LQG).[11][12]
Step 3: Containerization and Labeling - Ensuring Safe Storage and Handoff
The integrity of the waste container and the clarity of its label are critical for preventing accidental exposures and ensuring the waste is handled correctly by all personnel.
-
Solid Waste (Pure Compound, Contaminated Labware):
-
Select a Container : Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene). The original manufacturer's container is often a good choice.[13]
-
Collect Waste : Carefully transfer the solid waste into the container using a spatula or scoop. Minimize the generation of dust. Also, place grossly contaminated items like weigh boats, gloves, and absorbent pads from spills into this container.
-
Seal and Label : Tightly seal the container.[2][13] Affix a "Hazardous Waste" label. Fill out the label completely, including:
-
Generator's Name and Location (Lab/PI)
-
Accumulation Start Date
-
Full Chemical Name: "Waste this compound"
-
Checkboxes for relevant hazards (Toxic, Irritant)
-
-
-
Liquid Waste (Solutions, Rinsate):
-
Select a Container : Use a sealable, leak-proof container designated for the appropriate solvent waste stream (e.g., "Non-Halogenated Organic Waste," "Aqueous Waste").
-
Segregate : Do not mix aqueous solutions with organic solvent solutions. Maintain separate waste containers.
-
Log Contents : On the container's hazardous waste label or an attached log sheet, record the addition of "this compound" and the estimated quantity.
-
Keep Closed : Except when adding waste, the container must remain tightly sealed. Using a funnel left in the opening is not a compliant practice.[13]
-
-
Empty Container Disposal:
-
Triple-Rinse : Rinse the empty container three times with a suitable solvent (e.g., water, followed by acetone or ethanol).
-
Collect Rinsate : This rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[6]
-
Deface Label : Completely remove or obliterate the original product label.
-
Final Disposal : The clean, defaced container can now be disposed of in the regular trash or recycling, depending on institutional policy.
-
Step 4: Storage and Final Disposal - The Logistical Handoff
Hazardous waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is collected by trained professionals.[10]
-
Storage : Store the sealed and labeled waste container in a secondary containment bin within your lab's designated SAA. The SAA should be located at or near the point of waste generation.
-
Arrange for Pickup : Follow your institution's specific procedures to have the waste collected by your Environmental Health and Safety (EH&S) department or a contracted hazardous waste disposal company.[7]
-
Documentation : For Small and Large Quantity Generators (SQGs/LQGs), this waste must be tracked using a hazardous waste manifest system from generation to final disposal.[11][12]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel : Inform others in the immediate area.
-
Isolate the Area : Cordon off the spill area.
-
Don PPE : If you are trained and it is safe to do so, don the appropriate PPE as described in Step 1, including respiratory protection if necessary.
-
Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite or spill pillows.[5] Do not use combustible materials like paper towels for large spills.
-
Collect Waste : Carefully sweep or scoop the absorbed material and spilled solid into your designated solid hazardous waste container.
-
Clean the Area : Decontaminate the spill surface with an appropriate cleaning solution, and dispose of all cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EH&S department, per institutional policy.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
- Fisher Scientific. (2025). Safety Data Sheet - 3-Amino-1-methyl-1H-pyrazole.
- CymitQuimica. (2024). Safety Data Sheet - 5-methoxy-1H-pyrazol-4-amine.
- Fisher Scientific. (2014). Safety Data Sheet - 1H-Pyrazole, 3,5-dimethyl-.
- Chempure Private Limited. (2025). Safety Data Sheet - 1,5-Dimethyl-1H-pyrazol-3-amine.
- American Chemical Society Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- BenchChem. (2025). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Fisher Scientific. (2025). Safety Data Sheet - 3-Amino-5-methylpyrazole.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Caetano, B. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Wikipedia. (n.d.). Flux (metallurgy).
- American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Ohio Environmental Protection Agency. (2025). Managing Hazardous Waste Generated in Laboratories.
Sources
- 1. scribd.com [scribd.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. ashp.org [ashp.org]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Handling 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS No. 2303731-97-9). As a research chemical with significant acute toxicity, adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. This guide is built on the foundational principles of risk mitigation, procedural validation, and comprehensive scientific understanding.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as acutely toxic if swallowed.[1] The primary risk associated with this solid compound is accidental ingestion, which necessitates stringent handling protocols to prevent exposure. While specific data for skin, eye, and respiratory irritation is not fully detailed for this exact hydrochloride salt, related pyrazole compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3][4] Therefore, a conservative approach that accounts for these potential hazards is mandatory.
Table 1: GHS Hazard Classification & Key Information
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed [1] | Danger [1] | GHS06 (Skull and Crossbones)[1] |
| Potential Skin Irritation | Category 2 | H315: Causes skin irritation[2][4] | Warning | GHS07 (Exclamation Mark)[2] |
| Potential Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] | Warning | GHS07 (Exclamation Mark)[2] |
| Potential Respiratory Irritation | Category 3 | H335: May cause respiratory irritation[2][4] | Warning | GHS07 (Exclamation Mark)[2] |
Note: Italicized hazards are based on data from structurally similar compounds and should be treated as potential risks when handling the target compound.
The "Danger" signal word and the H301 classification are critical indicators of the substance's high acute toxicity.[1] The primary causality for the stringent PPE and handling protocols described below is to create multiple barriers against the primary exposure route: accidental ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical hazard. Each component has a specific role based on the compound's properties.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Inspect for integrity before use and use proper removal technique.[5] | Nitrile provides good chemical resistance for incidental contact with solids and powders. Proper removal technique (without touching the glove's outer surface) is critical to prevent transferring the chemical to the skin post-handling.[5] |
| Eye Protection | ANSI Z87.1-rated chemical safety goggles. A face shield should be used if there is a risk of splashing.[2] | As a solid, dust particles can become airborne and cause serious eye irritation.[2][4] Safety goggles provide a full seal around the eyes, which standard safety glasses do not. |
| Body Protection | Fully-buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | A lab coat prevents contamination of personal clothing. The solid is a fine powder, and particles can easily adhere to fabric. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.[2][6] | The primary respiratory risk is inhaling airborne dust particles.[6] A chemical fume hood provides the highest level of engineering control by containing and exhausting these particles away from the user.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow is designed to minimize exposure at every stage of the process, from preparation to cleanup.
Detailed Procedural Steps:
-
Preparation (Pre-Handling)
-
Engineering Control Verification: Before starting, ensure the chemical fume hood has been certified within the last year. This is your primary engineering control to prevent inhalation of dust.[7]
-
PPE Donning: Put on all required PPE, including double-gloving if preferred.[2]
-
Area Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
-
Handling the Compound
-
Weighing: Use a disposable weigh boat or paper to weigh the solid. Do not weigh the compound on an open bench.
-
Transfer: When transferring the powder, use a spatula and tap it gently to release the solid. Avoid any actions that could generate dust clouds.
-
Immediate Cleanup: If any material is spilled, gently cover it with a damp paper towel to prevent it from becoming airborne, then wipe it up. Place the towel in the designated hazardous waste container.
-
-
Post-Handling & Cleanup
-
Decontamination: Wipe down the spatula and any equipment used with a damp cloth. All disposable items that came into contact with the chemical, including gloves, weigh boats, and bench paper, are considered hazardous waste.
-
Waste Segregation: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.[5][8] Do not mix with other waste streams.
-
PPE Removal: Remove PPE in an order that minimizes cross-contamination. Typically: lab coat, then goggles, then gloves (turning them inside out as you remove them).
-
Hygiene: Immediately wash your hands thoroughly with soap and water after removing PPE.[7][8]
-
Emergency & Disposal Plan
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or physician.[7] If the person is conscious, rinse their mouth with water.[8] This is a medical emergency due to the H301 classification.
-
If on Skin: Immediately remove all contaminated clothing.[5] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[2]
-
If in Eyes: Immediately rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[7]
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes any unused compound, contaminated gloves, weigh papers, paper towels, and other disposables. It must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Container Disposal: The empty container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All disposal must be conducted through an approved and licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[5][7][8]
By implementing this comprehensive safety and handling plan, researchers can effectively mitigate the risks associated with this toxic compound, ensuring a safe and productive laboratory environment.
References
- Vertex AI Search. (2026-01-06). 化学品安全技术说明书 [Safety Data Sheet for this compound].
- Vertex AI Search. (2014-10-10).
- Sigma-Aldrich. (2025-05-07).
- CymitQuimica. (2024-12-19).
- Biosynth. (2021-05-18).
- Vertex AI Search. (2021-05-18).
- Sigma-Aldrich. (2025-11-06).
- YSI.
- Sigma-Aldrich. (2025-07-30).
- Sigma-Aldrich. (2025-11-06).
- Sigma-Aldrich.
- Sigma-Aldrich. (2024-09-07).
- MinistryOfMaterial.com. This compound.
- Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
- BLDpharm. 2091135-14-5|3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride.
- Echemi. 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride.
- Angene Chemical. (2025-04-05).
- Scribd. 1,5-Dimethyl-1H-pyrazol-3-amine, Msds.
- Benchchem. Safety and handling precautions for 1,5-dimethyl-1H-pyrazol-3-amine.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
